molecular formula C5H6ClNO2 B123221 6-hydroxy-1H-pyridin-2-one;hydrochloride CAS No. 10357-84-3

6-hydroxy-1H-pyridin-2-one;hydrochloride

Katalognummer: B123221
CAS-Nummer: 10357-84-3
Molekulargewicht: 147.56 g/mol
InChI-Schlüssel: HNWWAWKDVFVJRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-hydroxy-1H-pyridin-2-one;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dihydroxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-hydroxy-1H-pyridin-2-one;hydrochloride
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InChI

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNWWAWKDVFVJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=O)NC(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

626-06-2 (Parent)
Record name 6-Hydroxy-2-oxopyridinium chloride
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DSSTOX Substance ID

DTXSID40145904
Record name 6-Hydroxy-2-oxopyridinium chloride
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Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow-green hygroscopic solid; [Alfa Aesar MSDS]
Record name 2,6-Dihydroxypyridine hydrochloride
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CAS No.

10357-84-3
Record name 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1)
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Record name 2,6-Dihydroxypyridine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 6-hydroxy-1H-pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxy-1H-pyridin-2-one hydrochloride, a pyridinone derivative, is a versatile chemical compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, synthesis, and biological activities, with a focus on its role as a precursor in the development of potent enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of 6-hydroxy-1H-pyridin-2-one hydrochloride are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆ClNO₂N/A
Molecular Weight 147.56 g/mol N/A
Melting Point 190-191 °C (for the free base)[1]
Solubility
    Water41 g/L (for the free base, 2,6-dihydroxypyridine)[1]
    DMSO100 mg/mL (for the hydrochloride salt)[2]
pKa Data not available

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride was not found in the reviewed literature, a common approach involves the synthesis of the free base, 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine), followed by treatment with hydrochloric acid.

A representative synthesis for the related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one is described, which can be adapted for the preparation of the free base prior to hydrochloride salt formation.[3]

Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one (Formic Acid Salt)[3]

This two-step synthesis starts from 2,6-dichloropyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesityylene.

  • Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 18 hours, during which the solution will turn from colorless to deep red.

  • After cooling to room temperature, wash the solution three times with 20 mL of water.

  • Collect the organic layer and dry it over sodium sulfate. This crude product is used in the next step without further purification.

Step 2: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt

  • To the crude 2,6-di-tert-butoxypyridine from the previous step in a 20 mL scintillation vial, add 1.00 mL (17.8 mmol) of formic acid.

  • Stir the resulting bi-layered solution vigorously in the air for 18 hours.

  • A solid precipitate will form, which is collected and dried under a vacuum.

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the free base (6-hydroxy-1H-pyridin-2-one) would typically be dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2.5N HCl in an organic solvent) until precipitation is complete.[4] The resulting solid would then be collected by filtration and dried.

Experimental Protocol for pKa Determination (General)

Potentiometric titration is a standard and precise method for determining pKa values.[5][6]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the sample in water or a suitable co-solvent.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers.

    • Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

    • If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution calibrate Calibrate pH Meter prep_sample->calibrate prep_titrants Prepare 0.1 M HCl and 0.1 M NaOH prep_titrants->calibrate prep_kcl Prepare 0.15 M KCl prep_kcl->calibrate titrate Titrate Sample with Acid or Base calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Mechanism of Action

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Inhibition of Uridine Phosphorylase

A key application of 6-hydroxy-1H-pyridin-2-one is as a starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[9] UPase is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[10][11]

Mechanism of Action:

Uridine phosphorylase inhibitors function by binding to the active site of the enzyme, preventing the breakdown of uridine.[11] This leads to an accumulation of uridine, which can have several therapeutic effects. In cancer therapy, inhibiting UPase can enhance the efficacy of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil, by preventing their degradation.[9]

The design of potent UPase inhibitors often involves creating mimics of the transition state of the enzymatic reaction.[12] The 6-hydroxy-1H-pyridin-2-one scaffold serves as a foundational structure for developing such mimics.[12]

Uridine_Phosphorylase_Inhibition cluster_pathway Pyrimidine Salvage Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Therapeutic Outcome Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase + Phosphate Uracil_R1P Uracil + Ribose-1-Phosphate UPase->Uracil_R1P Uridine_acc Uridine Accumulation Inhibitor 6-hydroxy-1H-pyridin-2-one Derivative (Inhibitor) Inhibitor->UPase Binds to Active Site Inhibitor->UPase Chemo_potent Potentiation of Fluoropyrimidine Chemotherapy Uridine_acc->Chemo_potent

References

An In-depth Technical Guide to 2,6-Dihydroxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2,6-dihydroxypyridine hydrochloride. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.

Chemical Structure and Properties

2,6-Dihydroxypyridine hydrochloride is the hydrochloride salt of 2,6-dihydroxypyridine. The parent compound, 2,6-dihydroxypyridine, is a pyridine derivative that exists in tautomeric forms. In polar solvents, the equilibrium favors the 6-hydroxy-1H-pyridin-2-one tautomer. The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom.

Chemical Formula: C₅H₅NO₂ · HCl[1]

Molecular Weight: 147.56 g/mol [1]

CAS Number: 10357-84-3[1]

Synonyms: 2,6-Pyridinediol hydrochloride[1]

Appearance: White crystalline powder.

Melting Point: 206-208 °C (with decomposition)

Solubility: The hydrochloride salt form generally exhibits increased solubility in aqueous solutions compared to the free base.

Tautomerism

2,6-Dihydroxypyridine can exist in several tautomeric forms. However, spectroscopic studies indicate that in solution, the most prevalent tautomer is 6-hydroxy-2(1H)-pyridone. This structural feature is crucial for its chemical reactivity and biological interactions.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the core molecule, 2,6-dihydroxypyridine. It is important to note that the data for the hydrochloride salt may show slight variations, particularly in the NMR spectra, due to the protonation of the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2,6-Dihydroxypyridine [2]

Chemical Shift (δ) ppmMultiplicityAssignment
11.47broad singletN-H
7.68tripletH-4
6.91doubletH-5
6.60doubletH-3

Solvent: Not specified in the source, but likely a polar solvent like DMSO-d₆ or methanol-d₄ based on the chemical shifts.

Table 2: ¹³C NMR Spectral Data of 2,6-Dihydroxypyridine [2]

Chemical Shift (δ) ppmAssignment
163.7C=O (C-2)
147.0C-O (C-6)
142.2C-4
114.9C-5
108.5C-3

Solvent: Not specified in the source.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2,6-Dihydroxypyridine [2]

Wavenumber (cm⁻¹)IntensityAssignment
1596mediumC=C stretching
1333mediumC-N stretching
825weakC-H out-of-plane bending
772weakC-H out-of-plane bending
706strongC-H out-of-plane bending
Mass Spectrometry

Experimental Protocols

Synthesis of 2,6-Dihydroxypyridine Hydrochloride

This protocol is a two-step process involving the synthesis of the free base, 2,6-dihydroxypyridine, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 2,6-Dihydroxypyridine (as a formic acid salt) [2]

  • Materials: 2,6-dichloropyridine, mesitylene, potassium tert-butoxide, water, sodium sulfate, formic acid.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.

    • Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

    • Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

    • After 18 hours, allow the solution to cool to room temperature.

    • Wash the solution with water (3 x 20 mL).

    • Collect the organic layer and dry it over sodium sulfate. This intermediate, 2,6-di-tert-butoxypyridine, can be used in the next step without further purification.

    • To the crude intermediate, add 20 mL of formic acid.

    • Stir the bi-layered solution at a high speed in an open-air atmosphere for 18 hours, during which a solid precipitate will form.

    • Collect the solid by filtration and dry it under a vacuum to yield the formic acid salt of 2,6-dihydroxypyridine.

Step 2: Formation of 2,6-Dihydroxypyridine Hydrochloride

This is a general procedure for the formation of a hydrochloride salt from a pyridine derivative.

  • Materials: 2,6-dihydroxypyridine (free base or formic acid salt), diethyl ether (or another suitable organic solvent like dichloromethane), concentrated hydrochloric acid.

  • Procedure:

    • Dissolve the synthesized 2,6-dihydroxypyridine in a minimal amount of diethyl ether or another suitable organic solvent in which the free base is soluble.[3]

    • Slowly add a calculated amount of concentrated hydrochloric acid dropwise to the solution while stirring.[3]

    • The corresponding hydrochloride salt will precipitate out of the solution.[3]

    • Isolate the precipitate by filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

    • Dry the resulting white solid under a vacuum to obtain 2,6-dihydroxypyridine hydrochloride.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving a small amount of 2,6-dihydroxypyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), coupling constants, and integration.

  • FTIR Spectroscopy:

    • Obtain an FTIR spectrum of the solid 2,6-dihydroxypyridine hydrochloride using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Significance and Signaling Pathways

2,6-Dihydroxypyridine is a key intermediate in the microbial degradation of nicotine, particularly by the bacterium Arthrobacter nicotinovorans.[4][5] This pathway is of significant interest for bioremediation and biotechnological applications.

Nicotine Degradation Pathway in Arthrobacter nicotinovorans

The degradation of nicotine by Arthrobacter nicotinovorans proceeds through the pyridine pathway. The initial steps involve the hydroxylation of the pyridine ring of nicotine. 2,6-Dihydroxypyridine is a central intermediate in this pathway and is subsequently hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine 3-hydroxylase.

Nicotine_Degradation_Pathway Nicotine Nicotine 6-Hydroxynicotine 6-Hydroxynicotine Nicotine->6-Hydroxynicotine Nicotine Dehydrogenase 6-Hydroxypseudooxynicotine 6-Hydroxypseudooxynicotine 6-Hydroxynicotine->6-Hydroxypseudooxynicotine 6-Hydroxy-L-nicotine oxidase 2,6-Dihydroxypseudooxynicotine 2,6-Dihydroxypseudooxynicotine 6-Hydroxypseudooxynicotine->2,6-Dihydroxypseudooxynicotine Ketone Dehydrogenase 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine 2,6-Dihydroxypseudooxynicotine->2,6-Dihydroxypyridine 2,6-Dihydroxypseudooxynicotine hydrolase 2,3,6-Trihydroxypyridine 2,3,6-Trihydroxypyridine 2,6-Dihydroxypyridine->2,3,6-Trihydroxypyridine 2,6-Dihydroxypyridine 3-hydroxylase

Nicotine degradation pathway in Arthrobacter nicotinovorans.

Applications in Research and Development

2,6-Dihydroxypyridine hydrochloride and its derivatives are valuable compounds in several areas of research and development:

  • Biochemical Research: It serves as a crucial substrate and intermediate for studying the enzymes involved in nicotine metabolism.

  • Drug Discovery: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine can be synthesized and screened for various biological activities.

  • Synthesis: It is used as a reagent in the synthesis of other molecules, such as uridine phosphorylase.[1][6]

  • Industrial Applications: It has been investigated as a coupling agent in hair dyeing formulations.[5]

This technical guide provides a foundational understanding of 2,6-dihydroxypyridine hydrochloride. Further research into its properties and applications is ongoing and promises to reveal new opportunities in science and technology.

References

An In-depth Technical Guide to the Tautomerism of 6-hydroxy-1H-pyridin-2-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine) in various solvent environments. Understanding the tautomeric equilibrium of this and related heterocyclic compounds is critical in medicinal chemistry and drug development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Introduction: The Tautomeric Landscape

6-hydroxy-1H-pyridin-2-one is a heterocyclic compound capable of existing in multiple tautomeric forms through intramolecular proton transfer. The relative stability and population of these tautomers are highly dependent on the surrounding environment, particularly the solvent. While several tautomers are theoretically possible, the equilibrium in solution is primarily dominated by three key forms: the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone form), the 2,6-dihydroxypyridine (pyridinediol form), and the glutaconimide form .[1] The hydroxypyridone structure is generally the most stable and predominant form in the solid state and in polar solvents.[1][2]

The study of this equilibrium is crucial, as the prevalence of a specific tautomer can significantly influence a molecule's hydrogen bonding capacity, polarity, and overall shape, thereby affecting its biological activity.

Key Tautomeric Forms in Solution

The primary tautomeric equilibrium for 6-hydroxy-1H-pyridin-2-one involves the interconversion between the hydroxypyridone, pyridinediol, and glutaconimide forms. The solvent plays a pivotal role in shifting this equilibrium. Polar, protic solvents like water and ethanol can stabilize the more polar pyridone tautomer through hydrogen bonding, whereas non-polar solvents can favor the less polar forms.[2][3]

Tautomerism Pyridinediol 2,6-Dihydroxypyridine (Pyridinediol Form) Pyridone 6-Hydroxy-1H-pyridin-2-one (Hydroxypyridone Form) [Major in Polar Solvents] Pyridinediol->Pyridone Equilibrium Glutaconimide Glutaconimide Form [Major in Dioxan] Pyridone->Glutaconimide Equilibrium

Tautomeric equilibrium of 2,6-dihydroxypyridine.

Quantitative Analysis of Tautomerism in Various Solvents

Spectroscopic studies have been instrumental in determining the predominant tautomeric forms of 6-hydroxy-1H-pyridin-2-one in different solvents. The hydroxypyridone tautomer is the major or predominant species in a range of common solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).[1][4] In contrast, the glutaconimide form becomes predominant in a less polar solvent like dioxan.[1] The pyridinediol form is generally a minor component, with studies indicating its concentration is undetectably small in most polar solvents and less than 10% even in largely non-polar environments like a 1:19 ethanol-cyclohexane mixture.[1]

While one early study suggested a tautomeric ratio of 60:25:15 for the hydroxypyridone, pyridinediol, and glutaconimide forms in water, subsequent and more detailed spectroscopic analyses have concluded that the diol content is negligibly small in aqueous solutions.[1]

Table 1: Predominant Tautomeric Forms of 6-hydroxy-1H-pyridin-2-one in Solution

SolventDielectric Constant (Approx.)Solvent TypePredominant Tautomer(s)Reference
Water80.1Polar ProticHydroxypyridone[1][4]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticHydroxypyridone[1][4]
Ethanol24.5Polar ProticHydroxypyridone[1][4]
Dioxan2.2Non-polar AproticGlutaconimide[1]
5% Ethanol - 95% Cyclohexane~2.5Largely Non-polarHydroxypyridone (Major)[1]
1% Ethanol - 99% Dioxan~2.3Largely Non-polarGlutaconimide (Major)[1]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric equilibria rely on spectroscopic techniques that can differentiate between the distinct structural features of each tautomer.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve 6-hydroxy-1H-pyridin-2-one in solvent of interest (e.g., D2O, DMSO-d6, CDCl3) UV UV/Vis Spectroscopy Prep->UV NMR ¹H and ¹³C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR Analysis Analyze spectra for: - λmax shifts (UV/Vis) - Chemical shifts & integrals (NMR) - C=O vs. O-H stretches (IR) UV->Analysis NMR->Analysis IR->Analysis Conclusion Determine Predominant Tautomer and Quantify Ratio Analysis->Conclusion

General experimental workflow for tautomer analysis.

A. UV/Vis Spectroscopy

  • Principle: Tautomers possess different systems of conjugated π-electrons, resulting in distinct electronic transitions and, consequently, different absorption maxima (λ_max).

  • Methodology:

    • Prepare dilute solutions of the compound in the solvent of interest using quartz cuvettes.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 220-400 nm).

    • The hydroxypyridone form in water exhibits a characteristic λ_max around 307 nm.[1] The pyridinediol form is expected to absorb at a lower wavelength (e.g., ~279 nm).[1]

    • The relative intensities of these peaks are used to estimate the ratio of tautomers. The absence of a peak corresponding to a specific tautomer indicates its concentration is below the detection limit.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy can distinguish tautomers based on differences in the chemical environments of the nuclei. The number of signals, their chemical shifts (δ), and their integration values provide detailed structural information.

  • Methodology:

    • Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR: Look for the signal corresponding to the N-H proton of the pyridone form (often a broad singlet) versus the O-H protons of the diol form. The chemical shifts of the aromatic/olefinic ring protons will also differ significantly between tautomers.

    • ¹³C NMR: The key differentiator is the carbonyl carbon (C=O) signal in the pyridone tautomer, which appears far downfield (e.g., >160 ppm). This signal is absent in the pyridinediol form, which instead shows signals for carbons attached to hydroxyl groups (C-OH).

    • The ratio of tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

C. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy detects the vibrational frequencies of functional groups. The C=O (carbonyl) group of the pyridone and the O-H (hydroxyl) group of the diol have highly characteristic stretching frequencies.

  • Methodology:

    • Prepare the sample as a solution in a suitable IR-transparent solvent, or as a solid dispersion (e.g., KBr pellet) for solid-state analysis.

    • Record the IR spectrum.

    • The hydroxypyridone form will show a strong absorption band for the C=O stretch (typically 1650-1700 cm⁻¹).

    • The pyridinediol form will be characterized by the absence of a C=O stretch and the presence of O-H stretching bands (typically broad, around 3200-3600 cm⁻¹). In the solid state, very broad and intense OH absorption can indicate strong intermolecular hydrogen bonding.[1]

Conclusion

The tautomeric equilibrium of 6-hydroxy-1H-pyridin-2-one is a clear example of solvent-driven structural isomerism. In polar, protic solvents such as water and ethanol, the equilibrium overwhelmingly favors the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone) form. In contrast, less polar, aprotic environments like dioxan can shift the equilibrium to favor the glutaconimide tautomer. The 2,6-dihydroxypyridine (diol) form is consistently a minor species in solution. A multi-faceted analytical approach, employing UV/Vis, NMR, and IR spectroscopy, is essential for the accurate characterization and quantification of this tautomeric system, providing critical insights for applications in chemical biology and drug design.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-hydroxy-1H-pyridin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxy-1H-pyridin-2-one;hydrochloride, also known as 2,6-dihydroxypyridine hydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyridinone ring, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key reagent in the development of novel therapeutics.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key characteristics is presented below.

PropertyValueReference
Chemical Formula C₅H₆ClNO₂[1][2]
Molecular Weight 147.56 g/mol [1][2]
CAS Number 10357-84-3[1][2]
Melting Point 206-208 °C (decomposition)[3]
Solubility Soluble in DMSO.[4]
Appearance Not explicitly stated, but the related formic acid salt is a solid.[5]
pKa A specific pKa for the hydrochloride is not readily available. However, the pKa of the parent 2-hydroxypyridine is approximately 11.7 for the hydroxyl group. The pyridinium ion would have a much lower pKa.[6]

Spectroscopic Data

Detailed spectroscopic data for the hydrochloride salt is not widely published. However, extensive data is available for the closely related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one, which provides a strong basis for characterization. The presence of the hydrochloride salt is expected to induce downfield shifts in the ¹H and ¹³C NMR spectra due to the influence of the protonated nitrogen.

¹H NMR, ¹³C NMR, and IR data for the formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one: [5]

SpectroscopyData
¹H NMR (300 MHz, DMSO-d₆) δ 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)
¹³C NMR (75 MHz, DMSO-d₆) δ 163.7, 147.0, 142.2, 114.9, 108.5
IR (cm⁻¹) 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s)

Experimental Protocols

Synthesis of 6-hydroxy-1H-pyridin-2-one

A common route for the synthesis of the 6-hydroxy-1H-pyridin-2-one core involves the reaction of 2,6-dichloropyridine with a strong base followed by acid-mediated deprotection. The following is a representative protocol for the synthesis of the formic acid salt, which can be adapted to produce the hydrochloride salt.[5]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.

  • Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

  • After cooling to room temperature, wash the solution three times with 20 mL of water.

  • Collect the organic layer and dry it over anhydrous sodium sulfate. This solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.

Step 2: Synthesis of 6-hydroxy-1H-pyridin-2-one (as formic acid salt)

  • To the crude solution of 2,6-di-tert-butoxypyridine, add 1.00 mL (17.8 mmol) of formic acid.

  • Stir the bi-layered solution vigorously at room temperature for 18 hours, during which a solid precipitate will form.

  • Collect the solid by vacuum filtration and dry it under vacuum to yield 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt.

To obtain the hydrochloride salt, the final product from a similar synthesis (or the free base) can be treated with hydrochloric acid.

General Analytical Methods

Standard analytical techniques are employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[1][2] UPase is a key enzyme in the pyrimidine salvage pathway, which recycles uridine and deoxyuridine.

Mechanism of Action of Uridine Phosphorylase Inhibitors

Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[7][8] In the context of cancer therapy, many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), are anabolic drugs that require conversion to active metabolites to exert their cytotoxic effects. UPase can degrade these drugs, reducing their therapeutic efficacy.

Inhibitors of uridine phosphorylase block this degradation, thereby increasing the bioavailability and cytotoxic effects of fluoropyrimidine chemotherapeutic agents. This is particularly relevant for enhancing the treatment of various cancers.

The Pyrimidine Salvage Pathway and Uridine Phosphorylase Inhibition

The pyrimidine salvage pathway provides a mechanism for cells to synthesize nucleotides from pre-existing bases and nucleosides, which is less energy-intensive than the de novo synthesis pathway.[9][10] Uridine phosphorylase plays a central role in this process.

Pyrimidine_Salvage_Pathway cluster_chemo Chemotherapy Enhancement Uridine Uridine UPase Uridine Phosphorylase Uridine->UPase Substrate Uracil Uracil Ribose_1_P Ribose-1-Phosphate UPase->Uracil Product UPase->Ribose_1_P Product FU 5-Fluorouracil (5-FU) UPase->FU Degradation (Inhibited) Inhibitor 6-hydroxy-1H-pyridin-2-one derivative Inhibitor->UPase Inhibition Active_Metabolites Active Metabolites (e.g., FdUMP) FU->Active_Metabolites Anabolic Conversion DNA_Synth_Inhibition Inhibition of DNA Synthesis Active_Metabolites->DNA_Synth_Inhibition

Fig. 1: Uridine Phosphorylase Inhibition in the Pyrimidine Salvage Pathway.

As depicted in Figure 1, uridine phosphorylase inhibitors derived from 6-hydroxy-1H-pyridin-2-one block the action of UPase. This prevents the breakdown of uridine and also protects fluoropyrimidine drugs like 5-FU from degradation, leading to higher concentrations of their active metabolites and enhanced inhibition of DNA synthesis in cancer cells.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

Experimental_Workflow cluster_characterization Characterization Start Starting Materials (e.g., 2,6-Dichloropyridine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Product 6-hydroxy-1H-pyridin-2-one; hydrochloride Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP

Fig. 2: General workflow for the synthesis and characterization process.

This workflow (Figure 2) illustrates the key stages from starting materials to the fully characterized final product, ensuring purity and structural confirmation, which are essential for subsequent biological evaluation.

Conclusion

This compound is a valuable compound with straightforward, albeit multi-step, synthetic accessibility. Its primary importance lies in its role as a precursor for the development of uridine phosphorylase inhibitors, a promising class of therapeutic agents for enhancing cancer chemotherapy. The physicochemical and spectroscopic data, along with the understanding of its biological context, provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific pKa of the hydrochloride salt and the acquisition of its dedicated spectroscopic data would be beneficial for more precise characterization and formulation development.

References

Spectral Data Analysis of 2,6-Dihydroxypyridine Hydrochloride (CAS 10357-84-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2,6-Dihydroxypyridine hydrochloride (CAS 10357-84-3), also known as 2,6-Pyridinediol hydrochloride. This document is intended to serve as a core resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed characterization of this molecule.

Introduction

2,6-Dihydroxypyridine hydrochloride is a pyridine derivative of significant interest in various chemical and pharmaceutical research areas. Accurate and detailed spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectral Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 2,6-Dihydroxypyridine hydrochloride. The mass spectrometry data is presented for the free base, 2,6-Dihydroxypyridine, as the fragmentation pattern is expected to be highly similar.

Table 1: ¹H NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data available at SpectraBase

Note: Specific chemical shift values and multiplicities are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 2: ¹³C NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

Chemical Shift (δ) ppmAssignment
Data available at SpectraBase

Note: Specific chemical shift values are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 3: IR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
Data available at SpectraBase

Note: Specific peak positions and their assignments are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 4: Mass Spectrometry Data for 2,6-Dihydroxypyridine (Free Base)

m/zRelative Intensity (%)Putative Fragment
111100[M]+ (Molecular Ion)
83Moderate[M-CO]+
68High[M-HNCO]+
55Moderate[C₃H₃O]+
40Moderate[C₂H₂N]+

Source: Adapted from NIST Mass Spectrometry Data Center via PubChem.[2] The fragmentation of the hydrochloride salt is expected to initially show the molecular ion of the free base upon ionization.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 2,6-Dihydroxypyridine hydrochloride.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at 4.79 ppm, DMSO-d₆ at 2.50 ppm for ¹H NMR; DMSO-d₆ at 39.52 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or with capabilities for preparing KBr pellets.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 2,6-Dihydroxypyridine hydrochloride sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of 2,6-Dihydroxypyridine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to aid ionization, depending on the desired ion polarity.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode. For the hydrochloride salt, positive mode is typically used to observe the protonated molecule of the free base.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

  • Nebulizer Gas Flow: As per instrument manufacturer's recommendations.

Data Processing:

  • The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak ([M+H]⁺ for the free base in positive mode) and major fragment ions.

  • Propose fragmentation pathways based on the observed fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of 2,6-Dihydroxypyridine hydrochloride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 2,6-Dihydroxypyridine Hydrochloride NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Acq IR_Acq FTIR Spectrometer IR_Sample->IR_Acq MS_Acq Mass Spectrometer MS_Sample->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Analysis IR_Analysis Peak Identification Functional Groups IR_Acq->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

References

The Diverse Biological Activities of Pyridin-2(1H)-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridin-2(1H)-one scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyridin-2(1H)-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Pyridin-2(1H)-one derivatives have demonstrated notable potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyridin-2(1H)-one derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)HepG2 (Liver Cancer)4.5 ± 0.3[1]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)MCF-7 (Breast Cancer)>15[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)HepG2 (Liver Cancer)7.8 ± 0.5[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)MCF-7 (Breast Cancer)>15[1]
Pyridinone–quinazoline derivatives (e.g., 42a, 42b)MCF-7, HeLa, HepG29 - 15[2]
Spiro-pyridine derivative 5HepG-2 / Caco-210.58 ± 0.8 / 9.78 ± 0.7[3]
Spiro-pyridine derivative 7HepG-2 / Caco-28.90 ± 0.6 / 7.83 ± 0.5[3]
Spiro-pyridine derivative 8HepG-2 / Caco-28.42 ± 0.7 / 13.61 ± 1.2[3]
3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231 (Breast Cancer)0.96[4]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h) / 0.11 (72h)[5]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h) / 0.80 (72h)[5]
Pyridin-2-yl estra-1,3,5(10) derivative 4Prostate Cancer (AR negative)4.84[4]
Pyridin-2-yl estra-1,3,5(10) derivative 5Prostate Cancer (AR negative)4.73[4]
Pyridin-2-yl estra-1,3,5(10) derivative 8Prostate Cancer (AR negative)4.69[4]
Aromatic O-alkyl pyridine derivative 4cPIM-1 Kinase0.110[3]
Aromatic O-alkyl pyridine derivative 4fPIM-1 Kinase0.095[3]
Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer pyridin-2(1H)-one derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]

  • PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 serine/threonine kinase, which is involved in cancer cell survival.[6]

  • MAPK/ERK Pathway: Some derivatives have been shown to inhibit key components of the MAPK/ERK pathway, such as ERK1/2, thereby disrupting downstream signaling related to cell proliferation and survival.[6]

PIM1_Inhibition cluster_upstream Upstream Signaling cluster_pathway PIM-1 Signaling Pathway cluster_downstream Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor STAT STAT Receptor->STAT activates PIM1 PIM-1 Kinase STAT->PIM1 upregulates Bad Bad PIM1->Bad phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Pyridin-2-one_Derivative Pyridin-2(1H)-one Derivative Pyridin-2-one_Derivative->PIM1 inhibits

Several pyridin-2(1H)-one derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[7] For example, some compounds induce G2/M phase arrest in liver and breast cancer cells.[1] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[1]

Apoptosis_CellCycle Pyridin-2-one_Derivative Pyridin-2(1H)-one Derivative DNA_Damage Cellular Stress/ DNA Damage Pyridin-2-one_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 induces JNK JNK Activation DNA_Damage->JNK induces p21 p21 Expression p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis can trigger G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest leads to JNK->Apoptosis triggers

Antimicrobial Activity

Pyridin-2(1H)-one derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[6]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismGram StainMIC (µg/mL)Reference
Pyridine derivativesS. aureusPositive56 ± 0.5% inhibition at 100 µg/mL[8]
Pyridine derivativesE. coliNegative55 ± 0.5% inhibition at 100 µg/mL[8]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteriaN/A0.5 - 64[8]
Pyridine derivatives 36 and 37Various bacteria and fungiN/A18–31 µM[8]
Pyridone derivative VIB. subtilisPositive0.078[9]
Pyridone derivative VIS. aureusPositive0.0024[9]
3-cyanopyridine derivatives 3d, 3eE. coliNegative3.91[9]
Pyrido[2,3-d]pyrimidin-4(1H)-ones 9-14Various bacteriaN/A4-30[10]

Antiviral Activity

The pyridin-2(1H)-one scaffold is a key component in several potent antiviral agents, most notably against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[2]

Quantitative Antiviral Activity Data

The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassVirusAssay TargetEC50/IC50Reference
L-697,639HIV-1Reverse Transcriptase20-800 nM (IC50)[11]
L-697,661HIV-1Reverse Transcriptase20-800 nM (IC50)[11]
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one derivative 68aHBVDNA replication0.12 µM (IC50)[2]
4-cycloalkyloxypyridin-2(1H)-one derivatives 74a, 74bHIV-1 (wild-type and mutant strains)N/A0.001–0.359 µM (EC50) / 0.001–0.642 µM (EC50)[2]
FTC-2HIV-1Capsid5.36 ± 0.98 μM (EC50)[12]
TD-1aHIV-2Capsid4.86 ± 1.71 μM (EC50)[12]
Mechanism of Antiviral Action: HIV Reverse Transcriptase Inhibition

Many pyridin-2(1H)-one derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[11] This binding is typically non-competitive with respect to the nucleoside triphosphates.

HIV_RT_Inhibition cluster_virus HIV Life Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Pyridin-2-one_NNRTI Pyridin-2(1H)-one NNRTI Pyridin-2-one_NNRTI->RT allosteric inhibition dNTPs dNTPs dNTPs->RT substrate

Anti-inflammatory Activity

Pyridin-2(1H)-one and related pyridazinone derivatives have been reported to possess anti-inflammatory properties.[13][14] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[14]

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression promotes Pyridin-2-one_Derivative Pyridin-2(1H)-one Derivative Pyridin-2-one_Derivative->IKK may inhibit Pyridin-2-one_Derivative->NFkB may inhibit nuclear translocation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridin-2(1H)-one derivatives.

Synthesis of Pyridin-2(1H)-one Derivatives

Synthesis_Workflow

a) One-Pot Synthesis from Dimethyl 3-oxopentanedioate: [6] This method provides an efficient and environmentally friendly route to 2-(1H)-pyridinones.

  • Reactants: Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.

  • Catalyst: L-proline.

  • Procedure: The reactants and catalyst are combined in a suitable solvent and stirred, often at elevated temperatures, to facilitate the cyclization and formation of the pyridin-2(1H)-one ring.

b) Synthesis via Chan-Lam and Suzuki Coupling: These cross-coupling reactions are instrumental in creating C-N and C-C bonds, respectively, allowing for the diversification of the pyridin-2(1H)-one scaffold.

  • Chan-Lam Coupling: Typically involves the reaction of an amine or amide with a boronic acid in the presence of a copper catalyst to form a C-N bond.

  • Suzuki Coupling: Involves the reaction of an organohalide with a boronic acid, catalyzed by a palladium complex, to form a C-C bond.

In Vitro Anticancer Activity: MTT Assay

MTT_Workflow

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the pyridin-2(1H)-one derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyridin-2(1H)-one derivative in a 96-well plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antiviral Activity Assay

The specific protocol can vary depending on the virus and the assay format. A general plaque reduction assay is described here.

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Infection: Infect the cells with a known amount of the virus.

  • Treatment: Add various concentrations of the pyridin-2(1H)-one derivative to the infected cells.

  • Overlay: After an incubation period to allow for viral entry, remove the medium and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control to determine the EC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyridin-2(1H)-one derivative for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control to assess the anti-inflammatory activity.

Conclusion

The pyridin-2(1H)-one scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the broad therapeutic potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action. This guide provides a foundational resource for researchers to further investigate and harness the therapeutic promise of pyridin-2(1H)-one derivatives.

References

The Role of 6-hydroxy-1H-pyridin-2-one Hydrochloride as a Scaffold for Uridine Phosphorylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-1H-pyridin-2-one hydrochloride is a heterocyclic compound that has garnered significant attention not as a standalone therapeutic agent, but as a crucial scaffold in the synthesis of potent uridine phosphorylase (UP) inhibitors. Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, and its inhibition presents a promising strategy in cancer chemotherapy to enhance the efficacy and reduce the toxicity of fluoropyrimidine drugs. This technical guide provides an in-depth analysis of the mechanism of action of uridine phosphorylase and the therapeutic rationale for its inhibition, focusing on the derivatives of 6-hydroxy-1H-pyridin-2-one. We present quantitative data on enzyme inhibition, detailed experimental protocols for synthesis and bioassays, and signaling pathway diagrams to elucidate the core concepts for researchers in drug development.

Introduction: The Therapeutic Potential of Uridine Phosphorylase Inhibition

Uridine phosphorylase (UPase) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] This function is central to the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases for nucleotide synthesis.[3][4] In the context of cancer therapy, UPase plays a dual role. It is involved in the activation of fluoropyrimidine prodrugs like capecitabine to the cytotoxic agent 5-fluorouracil (5-FU).[1][2] However, it also degrades uridine, a nucleoside that can rescue healthy tissues from the toxic effects of 5-FU.[5]

Therefore, inhibiting uridine phosphorylase is a strategic approach to increase endogenous uridine levels, thereby protecting normal cells from chemotherapy-induced toxicity without compromising the anti-tumor activity of 5-FU.[3][5] The pyridin-2(1H)-one scaffold, particularly 6-hydroxy-1H-pyridin-2-one, has proven to be a valuable starting point for the design of potent and selective UP inhibitors.[5]

Mechanism of Action: Uridine Phosphorylase and the Pyrimidine Salvage Pathway

The pyrimidine salvage pathway is a crucial metabolic route for the synthesis of nucleotides from pre-existing pyrimidine bases and nucleosides, thus conserving energy for the cell. Uridine phosphorylase is a key enzyme in this pathway.

The catalytic action of human uridine phosphorylase 1 (hUP1) follows a steady-state ordered bi-bi kinetic mechanism. In this mechanism, inorganic phosphate (Pi) is the first substrate to bind to the enzyme, followed by uridine. After the phosphorolytic cleavage of the glycosidic bond, uracil is the first product to be released, followed by ribose-1-phosphate.[1]

dot

Pyrimidine_Salvage_Pathway cluster_reaction UPase Catalyzed Reaction cluster_pathway Pyrimidine Salvage Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Binds after Pi Pi Phosphate (Pi) Pi->UPase Binds first Uracil Uracil UPase->Uracil Released first R1P Ribose-1-Phosphate UPase->R1P Released second Nucleotide_synthesis Nucleotide Synthesis Uracil->Nucleotide_synthesis To Nucleotide Synthesis R1P->Nucleotide_synthesis Inhibitor 6-hydroxy-1H-pyridin-2-one -based Inhibitor Inhibitor->UPase Inhibits Uridine_pool Extracellular Uridine Uridine_pool->Uridine

Fig. 1: Role of Uridine Phosphorylase in the Pyrimidine Salvage Pathway.

Inhibition of UPase by 6-hydroxy-1H-pyridin-2-one derivatives disrupts this cycle, leading to an accumulation of uridine. This elevated uridine can then compete with toxic fluoropyrimidine metabolites for incorporation into RNA and for other cellular processes, thereby mitigating chemotherapy-related side effects in healthy tissues.

Quantitative Data: Inhibition of Uridine Phosphorylase

While 6-hydroxy-1H-pyridin-2-one hydrochloride itself is primarily a synthetic precursor, the parent compound, 6-hydroxy-1H-pyridin-2-one, has shown inhibitory activity against human uridine phosphorylase 1 (hUP1). More significantly, its derivatives have been synthesized to achieve much higher potency.

CompoundTargetIC50 / % InhibitionReference
6-hydroxy-1H-pyridin-2-onehUP138% inhibition @ 1µM[5]
5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate (CPBMF65)hUP1Potent inhibitor[6]
1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracilMurine UP1.4 nM[7]
1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracilMurine UPPotent inhibitor[7]

Experimental Protocols

General Synthesis of 6-hydroxy-1H-pyridin-2-one Derivatives

A common synthetic route to functionalized 6-hydroxy-1H-pyridin-2-one derivatives involves the condensation of a β-ketoester with cyanoacetamide in a basic medium.[5]

dot

Synthesis_Workflow start Start Materials: β-ketoester, Cyanoacetamide step1 Cyclocondensation in basic medium start->step1 product 6-hydroxy-1H-pyridin-2-one -3-carbonitrile derivative step1->product purification Purification (e.g., Recrystallization) product->purification final_product Final Product purification->final_product

Fig. 2: General synthetic workflow for 6-hydroxy-1H-pyridin-2-one derivatives.

Detailed Protocol Example: The synthesis of 6-hydroxy-1H-pyridin-2-one-3-carbonitriles can be achieved via the cyclocondensation of β-ketoesters with cyanoacetamide in a basic reaction medium.[5] The reaction times can range from 4 to 16 hours, with product yields between 44% and 80%.[5] Further modifications can be introduced at various positions of the pyridinone ring to explore structure-activity relationships.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric)

The inhibitory activity of synthesized compounds against uridine phosphorylase can be determined using a spectrophotometric assay that measures the conversion of uridine to uracil.

Principle: The enzymatic conversion of uridine to uracil leads to a change in absorbance at a specific wavelength (e.g., 280 nm or 262 nm), which can be monitored over time.[8][9]

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the desired concentration of the test inhibitor.

  • Enzyme Addition: Add a standardized amount of hUP1 to each well.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of uridine.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.

  • IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[9]

dot

Assay_Workflow prep Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor plate_prep Prepare 96-well plate with buffer and inhibitor prep->plate_prep add_enzyme Add Enzyme (hUP1) plate_prep->add_enzyme add_substrate Initiate reaction with Uridine add_enzyme->add_substrate measure Spectrophotometric Measurement (Absorbance change) add_substrate->measure analyze Calculate Initial Velocity and % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50

Fig. 3: Experimental workflow for the uridine phosphorylase inhibition assay.

Broader Biological Activities of the Pyridin-2(1H)-one Scaffold

It is noteworthy that the pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.[10] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src kinase and PIM-1 kinase, for potential applications in oncology.[11][12] This highlights the versatility of the pyridinone core and suggests that selectivity studies against other relevant enzymes are crucial in the development of specific uridine phosphorylase inhibitors.

Conclusion

6-hydroxy-1H-pyridin-2-one hydrochloride serves as a valuable and versatile starting material for the synthesis of potent uridine phosphorylase inhibitors. The mechanism of action of these inhibitors is rooted in the modulation of the pyrimidine salvage pathway, leading to increased levels of uridine that can protect healthy tissues from the toxic effects of fluoropyrimidine-based chemotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel UP inhibitors based on the 6-hydroxy-1H-pyridin-2-one scaffold, with the ultimate goal of improving cancer treatment outcomes.

References

An In-depth Technical Guide to 2,6-Dihydroxypyridine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxypyridine, a heterocyclic organic compound, holds a significant position in both biochemical pathways and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and key experimental protocols for its synthesis and characterization. Particular emphasis is placed on its role as a crucial intermediate in the microbial degradation of nicotine and its tautomeric nature, which governs its reactivity and spectral properties. This document aims to serve as a detailed resource for researchers and professionals engaged in fields where this versatile molecule is of interest.

Introduction

2,6-Dihydroxypyridine (CAS 626-06-2), with the molecular formula C₅H₅NO₂, is a colorless, crystalline solid.[1] It is structurally a pyridine ring substituted with two hydroxyl groups. However, it predominantly exists in its more stable tautomeric form, 6-hydroxy-2(1H)-pyridinone. This tautomerism is a defining feature of the molecule, influencing its chemical and biological behavior.

Historically, the significance of 2,6-dihydroxypyridine is closely tied to the study of nicotine metabolism. Its identification as a key intermediate in the degradation of nicotine by soil bacteria, particularly Arthrobacter nicotinovorans, has been a focal point of research, elucidating a natural pathway for the detoxification of this toxic alkaloid.[1][2] In synthetic chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic systems.

Discovery and History

While a singular, definitive report of the "first" synthesis of 2,6-dihydroxypyridine is not readily apparent in historical literature, its recognition and characterization are intrinsically linked to the investigation of microbial metabolic pathways. In the mid-20th century, extensive research into the biodegradation of nicotine by various microorganisms led to the isolation and identification of several key intermediates. 2,6-Dihydroxypyridine was established as a central metabolite in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans. This discovery was pivotal in understanding the enzymatic processes involved in the breakdown of nicotine in the environment. Modern synthetic routes, such as those starting from 2,6-dichloropyridine, have been well-established and are commonly used for its laboratory-scale and industrial production.

Physicochemical and Spectroscopic Properties

The properties of 2,6-dihydroxypyridine are crucial for its application in research and synthesis. The following tables summarize key quantitative data.

Table 1: General and Physicochemical Properties of 2,6-Dihydroxypyridine

PropertyValueReference
Molecular FormulaC₅H₅NO₂[1]
Molar Mass111.10 g/mol [1]
AppearanceColorless crystalline solid[1]
Melting Point190–191 °C[1]
Solubility in Water41 g/L[1]
pKa (predicted)4.50 ± 0.10[3]

Table 2: Spectroscopic Data for 6-Hydroxy-2(1H)-pyridinone Tautomer

Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR (in DMSO-d₆)δ 11.47 (br s, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)
¹³C NMR (in DMSO-d₆)δ 163.7, 147.0, 142.2, 114.9, 108.5
Infrared (IR)1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, 706 cm⁻¹
Tautomerism

2,6-Dihydroxypyridine can theoretically exist in several tautomeric forms. However, experimental and computational studies have shown that the 6-hydroxy-2(1H)-pyridinone tautomer is the most stable and predominant form, especially in polar solvents like water, ethanol, and DMSO.[4] The equilibrium between the tautomers is solvent-dependent.

tautomers cluster_0 2,6-Dihydroxypyridine (Enol-Enol Form) cluster_1 6-Hydroxy-2(1H)-pyridinone (Keto-Enol Form) 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine 6-Hydroxy-2(1H)-pyridinone 6-Hydroxy-2(1H)-pyridinone 2,6-Dihydroxypyridine->6-Hydroxy-2(1H)-pyridinone Tautomerization enol enol keto keto

Caption: Tautomeric equilibrium of 2,6-dihydroxypyridine.

Biological Significance: Nicotine Degradation

2,6-Dihydroxypyridine is a central intermediate in the pyridine pathway of nicotine degradation by the bacterium Arthrobacter nicotinovorans. This metabolic pathway is a key process in the natural recycling of nicotine.

The pathway begins with the hydroxylation of nicotine to 6-hydroxynicotine, which is then further oxidized. A series of enzymatic steps leads to the formation of 2,6-dihydroxypseudooxynicotine, which is subsequently hydrolyzed to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate.[2] The 2,6-dihydroxypyridine is then further hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine-3-hydroxylase.[1]

nicotine_degradation Nicotine Nicotine Six_Hydroxy_L_Nicotine 6-Hydroxy-L-nicotine Nicotine->Six_Hydroxy_L_Nicotine Nicotine Dehydrogenase Six_Hydroxy_Pseudooxynicotine 6-Hydroxypseudooxynicotine Six_Hydroxy_L_Nicotine->Six_Hydroxy_Pseudooxynicotine 6-Hydroxy-L-nicotine oxidase Two_Six_Dihydroxy_Pseudooxynicotine 2,6-Dihydroxypseudooxynicotine Six_Hydroxy_Pseudooxynicotine->Two_Six_Dihydroxy_Pseudooxynicotine Ketone dehydrogenase Two_Six_DHP 2,6-Dihydroxypyridine Two_Six_Dihydroxy_Pseudooxynicotine->Two_Six_DHP Hydrolysis Gamma_N_Methylaminobutyrate γ-N-Methylaminobutyrate Two_Six_Dihydroxy_Pseudooxynicotine->Gamma_N_Methylaminobutyrate Hydrolysis Two_Three_Six_THP 2,3,6-Trihydroxypyridine Two_Six_DHP->Two_Three_Six_THP 2,6-dihydroxypyridine 3-hydroxylase

Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.

Experimental Protocols

Synthesis of 2,6-Dihydroxypyridine from 2,6-Dichloropyridine

This two-step synthesis is a common laboratory method for the preparation of 2,6-dihydroxypyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • Apparatus: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2,6-Dichloropyridine (1.00 g, 6.80 mmol)

    • Potassium tert-butoxide (1.52 g, 13.6 mmol)

    • Mesitylene (15 mL)

  • Procedure:

    • To the round-bottom flask, add 2,6-dichloropyridine and mesitylene.

    • While stirring, add potassium tert-butoxide to the solution.

    • Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

    • After 18 hours, allow the solution to cool to room temperature.

    • Wash the solution with water (3 x 20 mL).

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • The resulting solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.

Step 2: Synthesis of 2,6-Dihydroxypyridine

  • Apparatus: A beaker with a magnetic stir bar.

  • Reagents:

    • Solution of 2,6-di-tert-butoxypyridine from Step 1

    • Formic acid

  • Procedure:

    • To the solution of 2,6-di-tert-butoxypyridine, add formic acid to create a bi-layered solution.

    • Stir the mixture vigorously in the air for 18 hours. A solid precipitate will form.

    • Collect the solid by vacuum filtration and dry it under a vacuum.

synthesis_workflow Start 2,6-Dichloropyridine Step1 React with Potassium tert-butoxide in Mesitylene (Reflux, 18h) Start->Step1 Intermediate 2,6-di-tert-butoxypyridine Step1->Intermediate Step2 React with Formic Acid (Stir, 18h) Intermediate->Step2 Product 2,6-Dihydroxypyridine Step2->Product

Caption: Workflow for the synthesis of 2,6-dihydroxypyridine.

Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2,6-dihydroxypyridine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1 s.

    • Acquisition Time: 3-4 s.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 s.

5.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2,6-dihydroxypyridine with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

Applications and Future Perspectives

2,6-Dihydroxypyridine and its derivatives are of growing interest in several fields:

  • Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine are being explored for various therapeutic applications.

  • Materials Science: The ability of dihydroxypyridines to form hydrogen-bonded networks makes them interesting candidates for the development of supramolecular assemblies and functional materials.

  • Bioremediation: A deeper understanding of the nicotine degradation pathway could lead to the development of enhanced bioremediation strategies for tobacco waste.

  • Cosmetics: 2,6-Dihydroxypyridine has been investigated as a coupling agent in hair dyes to improve color intensity and longevity.[1]

Future research will likely focus on the synthesis of novel derivatives with tailored biological activities and the exploration of their potential in materials science. The continued study of the enzymes involved in its metabolism will also provide valuable insights for biocatalysis and environmental applications.

Conclusion

2,6-Dihydroxypyridine is a molecule with a rich chemical and biological profile. Its significance as a key intermediate in nicotine degradation highlights the intricate workings of microbial metabolism. For the synthetic chemist, it offers a versatile platform for the construction of more complex heterocyclic structures. This guide has provided a comprehensive overview of its discovery, properties, and key experimental methodologies, aiming to facilitate further research and application of this important compound.

References

An In-depth Technical Guide to the Solubility Profile of 6-hydroxy-1H-pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-hydroxy-1H-pyridin-2-one hydrochloride (CAS Number: 10357-84-3). The document details available solubility data, experimental protocols for solubility determination, and the compound's role in the synthesis of uridine phosphorylase inhibitors.

Introduction

6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a pyridinone derivative. The hydrochloride salt of this compound is of interest in medicinal chemistry, primarily as a reagent for synthesizing uridine phosphorylase inhibitors.[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This guide aims to provide a detailed summary of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxy-1H-pyridin-2-one hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of 6-hydroxy-1H-pyridin-2-one Hydrochloride

PropertyValueReference
CAS Number 10357-84-3[3]
Molecular Formula C₅H₆ClNO₂[3]
Molecular Weight 147.56 g/mol [3]
Melting Point 206-208 °C (decomposes)[3]
Appearance Solid[4]
pKa (of free base) 4.50 ± 0.10 (Predicted)[5]

Solubility Profile

The solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride has been determined in various solvents. The available quantitative data is summarized in the tables below.

Organic Solvent and In Vivo Formulation Solubility

The solubility in common organic solvents and mixtures used for in vivo studies is crucial for preclinical research.

Table 2: Solubility in Organic Solvents and In Vivo Formulations

Solvent / Solvent SystemSolubilityObservationsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (677.69 mM)Requires ultrasonic and warming and heat to 60°C. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.94 mM)Clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.94 mM)Clear solution.[4]
10% DMSO, 90% Corn Oil< 2.5 mg/mL (< 16.94 mM)Suspended solution; requires ultrasonic treatment.[4]
Aqueous Solubility

While specific experimental data for the aqueous solubility of the hydrochloride salt across a pH range is limited, the solubility of the free base, 2,6-dihydroxypyridine, has been reported.

Table 3: Aqueous Solubility of the Free Base (2,6-Dihydroxypyridine)

SolventSolubilityReference
Water41 g/L[6]

The hydrochloride salt is expected to exhibit higher aqueous solubility, particularly in acidic conditions, due to the protonation of the pyridinone ring. The pH-dependent solubility can be estimated using the Henderson-Hasselbalch equation, especially with the predicted pKa of the free base being 4.50.[5] At a pH below the pKa, the ionized form will predominate, leading to increased solubility in water.

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following sections detail standardized methodologies for determining the solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of 6-hydroxy-1H-pyridin-2-one hydrochloride that can dissolve in a specific solvent at a given temperature under equilibrium conditions.

Materials:

  • 6-hydroxy-1H-pyridin-2-one hydrochloride

  • Solvent of interest (e.g., purified water, buffers of various pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 6-hydroxy-1H-pyridin-2-one hydrochloride to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to ensure no solid particles are present.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 6-hydroxy-1H-pyridin-2-one hydrochloride in the diluted sample using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • Calculate the solubility by correcting for the dilution factor.

Analytical Methods for Concentration Determination

4.2.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the analyte from any potential impurities or degradation products, providing a precise and accurate quantification based on the peak area.

Typical Conditions:

  • Column: A reversed-phase column (e.g., C18) is suitable for this polar compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.

  • Detection: UV detection at the wavelength of maximum absorbance for 6-hydroxy-1H-pyridin-2-one.

  • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against the concentration.

4.2.2. UV-Visible Spectrophotometry

Principle: This method relies on the absorbance of UV-Vis light by the analyte at a specific wavelength, as described by the Beer-Lambert law. It is a simpler and faster method than HPLC but may be less specific.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of 6-hydroxy-1H-pyridin-2-one hydrochloride in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the appropriately diluted saturated solution and determine its concentration from the calibration curve.

Biological Context and Synthesis Pathway

6-hydroxy-1H-pyridin-2-one hydrochloride is a key starting material in the synthesis of various uridine phosphorylase inhibitors.[1][2] Uridine phosphorylase is an enzyme that plays a crucial role in the pyrimidine salvage pathway, and its inhibition can enhance the efficacy of certain chemotherapeutic agents.[7]

The following diagram illustrates a generalized workflow for the synthesis of such inhibitors, starting from 6-hydroxy-1H-pyridin-2-one hydrochloride.

G A 6-hydroxy-1H-pyridin-2-one hydrochloride B Chemical Modification (e.g., Nitration, Halogenation) A->B C Functionalized Pyridinone Intermediate B->C D Coupling Reaction (e.g., with an appropriate amine or other nucleophile) C->D E Uridine Phosphorylase Inhibitor D->E

Caption: Synthetic pathway from 6-hydroxy-1H-pyridin-2-one hydrochloride to uridine phosphorylase inhibitors.

A generalized experimental workflow for determining the solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride is depicted below.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess 6-hydroxy-1H-pyridin-2-one HCl to solvent in a vial B Equilibrate on shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Prepare dilutions of the clear filtrate D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Experimental workflow for solubility determination.

References

Theoretical Deep Dive into the Structure of 6-hydroxy-1H-pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of 6-hydroxy-1H-pyridin-2-one. This pyridinone derivative is of significant interest due to its presence in various biologically active compounds. A thorough understanding of its structural and electronic properties is crucial for designing and developing new therapeutic agents. This document outlines key computational methodologies, summarizes quantitative data in structured tables, and illustrates fundamental chemical relationships with detailed diagrams.

Tautomerism: The Dual Nature of 6-hydroxy-1H-pyridin-2-one

A critical aspect of the chemistry of 6-hydroxy-1H-pyridin-2-one is its existence in a tautomeric equilibrium with 6-hydroxy-1,2-dihydropyridin-2-one, more commonly known as 2,6-dihydroxypyridine (2,6-DHP).[1][2] While the "6-hydroxy-1H-pyridin-2-one" name refers to the enol-keto form, experimental evidence from 1H NMR, 13C NMR, and IR spectroscopy, as well as X-ray crystallography, confirms that the molecule predominantly exists as the keto-enol tautomer, 6-hydroxy-1,2-dihydropyridin-2-one, in both solution and the solid state.[1][2][3] The equilibrium between these two forms is sensitive to the solvent environment, with polar solvents generally favoring the more polar pyridone form.[4][5]

workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Confirmation of Energy Minimum freq_calc->min_energy ts_search Transition State Search (for tautomer interconversion) min_energy->ts_search Imaginary Frequency nbo_mep Electronic Property Analysis (NBO, MEP) min_energy->nbo_mep Stable Structure end Data Analysis & Interpretation ts_search->end td_dft Excited State Calculations (TD-DFT) nbo_mep->td_dft td_dft->end

References

A Technical Guide to the Metal Chelating Properties of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxypyridinones (HPs) represent a prominent class of N-heterocyclic metal chelators that have garnered significant attention in medicinal and materials science due to their high affinity and selectivity for hard metal ions, particularly iron(III).[1][2][3] Their versatile and tunable chemical structures have led to the development of a wide array of derivatives with applications ranging from the treatment of metal overload diseases to the design of novel diagnostic and therapeutic agents.[2][4][5] This technical guide provides an in-depth overview of the core metal chelating properties of hydroxypyridinones, focusing on quantitative data, experimental methodologies, and the fundamental principles governing their interaction with metal ions.

Core Principles of Hydroxypyridinone Chelation

Hydroxypyridinones are characterized by a six-membered aromatic N-heterocyclic ring bearing a hydroxyl and a ketone functional group.[4][6] The relative positions of these groups give rise to three main isomers: 1-hydroxy-2-pyridinones (1,2-HPs), 3-hydroxy-2-pyridinones (3,2-HPs), and 3-hydroxy-4-pyridinones (3,4-HPs).[6][7] Upon deprotonation of the hydroxyl group, these molecules act as bidentate ligands, coordinating metal ions through the two oxygen atoms to form a stable five-membered chelate ring.[4][8]

The chelation efficiency of hydroxypyridinones is largely dictated by their affinity for hard metal ions, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle.[9] The oxygen donor atoms of HPs are "hard" bases, leading to strong interactions with "hard" acids like Fe³⁺, Al³⁺, Ga³⁺, and Gd³⁺.[1][9][10] This inherent selectivity is crucial for their biological applications, as it minimizes the chelation of essential divalent metal ions such as Zn²⁺ and Cu²⁺.[10][11]

The stoichiometry of the metal-ligand complex depends on the coordination number of the metal ion. For instance, the preferred octahedral geometry of Fe³⁺ is satisfied by the coordination of three bidentate HP ligands, forming a neutral and stable 3:1 complex.[12][13] The development of polydentate HP derivatives, such as hexadentate and octadentate ligands, further enhances the stability and selectivity of metal chelation through the chelate effect.[1][10][14] These multidentate structures are designed to wrap around the metal ion, forming multiple chelate rings and leading to a significant increase in the thermodynamic stability of the resulting complex.[9]

Quantitative Analysis of Chelation Properties

The efficacy of a chelating agent is quantitatively assessed by its metal-ligand stability constants (log β) and its pM value. The stability constant reflects the strength of the metal-ligand complex, while the pM value (e.g., pFe³⁺) provides a more biologically relevant measure of chelating efficiency at a physiological pH of 7.4.[13] A higher pM value indicates a more potent chelator under these conditions.[13]

The following tables summarize the key quantitative data for a selection of hydroxypyridinone-based chelators.

LigandpKa1pKa2logβ₃ (Fe³⁺)pFe³⁺Reference(s)
Acetohydroxamic acid-9.428.313[10]
1-Hydroxypyridin-2-one-5.82716[10]
1-Methyl-3-hydroxypyridin-2-one0.28.63216[10]
1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone)3.69.937.220.5[10]
5-Hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1)---22.0[11]
CP502---21.7[15]

Table 1: Iron(III) Affinity Constants for Bidentate Hydroxypyridinone Derivatives.

LigandpFe³⁺Reference(s)
Hexadentate 3,4-HOPO (1)>27[16]
Hexadentate 1,2-HOPO (4)~27[16]
Hexadentate 3,2-HOPO (3)<24[16]
Hexadentate 3-hydroxypyranone (2)<24[16]
Desferrioxamine (DFO)26.5[6]
NTA(BuHP)₃High[17]
NTP(PrHP)₃High[17]

Table 2: pFe³⁺ Values for Hexadentate Hydroxypyridinone-Based Chelators and Desferrioxamine.

LigandMetal Ionlog β₁₁₀pMReference(s)
3,4,3-LI(1,2-HOPO)Zr(IV)43.1-[18][19]
3,4,3-LI(1,2-HOPO)Pu(IV)43.5-[18][19]
3,4,3-LI(1,2-HOPO)Ce(IV)41.5-[20]
3,4,3-LI(1,2-HOPO)Th(IV)40.1-[20]
3,4,3-LI(1,2-HOPO)Ce(III)17.7-[20]
DTPA(PrHP)₂Al³⁺-High[1]
DTPA(PrHP)₂Fe³⁺-High[1]

Table 3: Stability Constants and pM Values for Polydentate Hydroxypyridinone Chelators with Various Metal Ions.

Experimental Protocols for Characterization

The determination of the metal chelating properties of hydroxypyridinones relies on a set of well-established experimental techniques. The following sections detail the methodologies for potentiometric and spectrophotometric titrations, two of the most common methods employed.

Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[1][6][13]

Principle: The method involves monitoring the change in pH of a solution containing the ligand, and in the case of metal complex studies, a metal ion, upon the incremental addition of a standardized acid or base. The resulting titration curve (pH vs. volume of titrant) provides the data needed to calculate the equilibrium constants.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the hydroxypyridinone ligand of known concentration in a suitable solvent (e.g., deionized water, with a small amount of acid to ensure full protonation).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M KOH or NaOH).[11]

    • Prepare a standardized solution of the metal salt (e.g., FeCl₃, AlCl₃) of interest.[11]

    • Prepare an electrolyte solution (e.g., 0.15 M NaCl or KCl) to maintain a constant ionic strength throughout the titration.[1][6]

  • Titration Procedure:

    • Calibrate a pH electrode and meter system using standard buffer solutions.

    • In a thermostatted titration vessel, place a known volume of the ligand solution and the electrolyte solution. For metal complex titrations, add a known amount of the metal salt solution to achieve the desired ligand-to-metal ratio (e.g., 1:1, 2:1, 3:1).[21]

    • Titrate the solution with the standardized base, adding small increments and recording the pH after each addition, allowing the system to reach equilibrium.

    • The titration is typically continued until a significant pH jump is observed, indicating the complete deprotonation of the ligand or formation of the metal complex.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using specialized software (e.g., GEMS).[21]

    • The software fits the experimental titration curve to a theoretical model that includes the protonation equilibria of the ligand and the formation equilibria of the metal-ligand species.

    • This analysis yields the protonation constants (pKa values) of the ligand and the overall stability constants (log β) of the metal complexes.[21]

Spectrophotometric Titration

Spectrophotometric titration is a valuable technique for studying metal-ligand complexation, especially for systems involving colored species. It can be used to determine stability constants and stoichiometry of the complexes.[1][6][20]

Principle: This method relies on the change in the UV-Vis absorption spectrum of a solution as a metal-ligand complex is formed. The formation of the complex often results in a shift in the absorption maximum (λ_max) or a change in the molar absorptivity.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the hydroxypyridinone ligand and the metal salt of known concentrations.

    • Prepare a series of buffer solutions covering the desired pH range.

  • Titration Procedure:

    • pH-Metric Titration: A solution containing the ligand and the metal ion at a fixed ratio is incrementally titrated with a strong acid or base, and the UV-Vis spectrum is recorded at each pH point.[20]

    • Molar Ratio Method: A series of solutions is prepared with a fixed concentration of one component (either metal or ligand) and varying concentrations of the other. The absorbance is measured at a wavelength where the complex absorbs maximally.

    • Job's Plot (Method of Continuous Variation): A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand to determine the stoichiometry of the complex.

  • Data Analysis:

    • The spectral data are analyzed to determine the stoichiometry of the complex and its stability constant.

    • For pH-metric titrations, the change in absorbance as a function of pH is used to calculate the stability constants, often in conjunction with potentiometric data.[11]

    • The presence of isosbestic points in the spectra during a titration indicates the presence of two or more species in equilibrium.[20]

Competitive Chelation Assay (Ferrozine Assay)

This is a simpler spectrophotometric method to assess the iron-binding ability of a chelator.[13]

Principle: The assay is based on the competition for ferrous ions (Fe²⁺) between the test hydroxypyridinone and ferrozine. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. The presence of a competing chelator will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the hydroxypyridinone derivative.

    • Prepare a solution of FeCl₂.

    • Prepare a solution of ferrozine.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add the sample solution containing various concentrations of the hydroxypyridinone.

    • Add the FeCl₂ solution.

    • Initiate the reaction by adding the ferrozine solution.[13]

    • Measure the absorbance at 562 nm after a suitable incubation period.

  • Data Analysis:

    • The chelation capacity is calculated as a percentage based on the reduction in absorbance compared to a control without the hydroxypyridinone.[13]

Visualizing Key Concepts

Diagrams are essential for understanding the structural and mechanistic aspects of hydroxypyridinone chelation.

G Chelation of a Metal Ion by 3-Hydroxy-4-pyridinone 3HP 3 x 3-Hydroxy-4-pyridinone Complex [M(HP)3]^(n-3) 3HP->Complex Chelation Metal M^n+ Metal->Complex G Experimental Workflow for Chelation Studies Synthesis Synthesis & Purification of HP Ligand Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Potentiometry Potentiometric Titration (pKa, log β) Characterization->Potentiometry Spectrophotometry Spectrophotometric Titration (Stoichiometry, log β) Characterization->Spectrophotometry DataAnalysis Data Analysis & Calculation of pM Potentiometry->DataAnalysis Spectrophotometry->DataAnalysis BiologicalEval Biological Evaluation (e.g., cell-based assays) DataAnalysis->BiologicalEval

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available 2,6-dichloropyridine. The synthesis involves the initial formation of a di-tert-butoxy intermediate, followed by an acid-catalyzed hydrolysis to yield the desired product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a key building block in the synthesis of various biologically active molecules. Its hydrochloride salt form often provides improved stability and handling characteristics. The following application note details a robust synthetic route from 2,6-dichloropyridine, offering a practical guide for researchers in organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2,6-di-tert-butoxypyridine. 2,6-dichloropyridine is reacted with potassium tert-butoxide in an inert solvent to form the di-tert-butoxy substituted pyridine intermediate.

  • Step 2: Hydrolysis to this compound. The intermediate is then subjected to acidic hydrolysis using aqueous hydrochloric acid, which removes the tert-butyl protecting groups and forms the hydrochloride salt of the final product.

Data Presentation

ParameterStep 1: 2,6-di-tert-butoxypyridine FormationStep 2: this compound Formation
Starting Material 2,6-dichloropyridine2,6-di-tert-butoxypyridine
Reagents Potassium tert-butoxide, MesityleneConcentrated Hydrochloric Acid, Water, Acetone
Reaction Time 18 hours[1]Not explicitly specified, typically 1-4 hours for similar deprotections[2]
Reaction Temperature Reflux[1]Room Temperature to mild heating[2]
Product Molar Mass 223.31 g/mol 147.56 g/mol
Overall Yield Not isolated, used directly in the next step.~17% (for the formic acid salt over 2 steps)[1]
Product Appearance Not specified (intermediate)Off-white to pale brown solid
Spectroscopic Data (¹H NMR for free base) Not applicable11.47 (bs, 1H), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) ppm in DMSO-d₆[1]
Spectroscopic Data (¹³C NMR for free base) Not applicable163.7, 147.0, 142.2, 114.9, 108.5 ppm in DMSO-d₆[1]

Experimental Protocols

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

Materials:

  • 2,6-dichloropyridine

  • Potassium tert-butoxide

  • Mesitylene, anhydrous

  • Water, deionized

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

Procedure: [1]

  • To a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloropyridine (1.00 g, 6.80 mmol).

  • Add 15 mL of anhydrous mesitylene to the flask.

  • With stirring, add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 18 hours. A color change from colorless to deep red is typically observed.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (3 x 20 mL).

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting solution of 2,6-di-tert-butoxypyridine in mesitylene is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Solution of 2,6-di-tert-butoxypyridine in mesitylene (from Step 1)

  • Concentrated hydrochloric acid (37%)

  • Acetone

  • Beaker

  • Stir bar

  • Magnetic stir plate

  • Büchner funnel and flask

  • Filter paper

Procedure (Adapted from general deprotection methods): [2]

  • Transfer the dried mesitylene solution containing 2,6-di-tert-butoxypyridine to a beaker equipped with a stir bar.

  • While stirring at room temperature, slowly add an excess of concentrated hydrochloric acid. A 1:1 volume ratio with the mesitylene solution can be used as a starting point.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-4 hours. Gentle heating may be applied to accelerate the reaction if necessary.

  • Upon completion of the reaction, a precipitate of this compound should form.

  • If precipitation is slow or incomplete, the volume of the mesitylene can be reduced under vacuum, and/or acetone can be added as an anti-solvent to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold acetone to remove any residual mesitylene and other impurities.

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Formation of 2,6-di-tert-butoxypyridine cluster_step2 Step 2: Hydrolysis and Salt Formation start 2,6-Dichloropyridine reaction1 Reflux, 18h under N2 start->reaction1 reagents1 Potassium tert-butoxide Mesitylene reagents1->reaction1 intermediate Crude 2,6-di-tert-butoxypyridine in Mesitylene reaction1->intermediate reaction2 Stir, RT 1-4h intermediate->reaction2 reagents2 Conc. HCl (aq) reagents2->reaction2 workup Precipitation & Filtration reaction2->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Uridine Phosphorylase Inhibitors Based on a 2,6-Dihydroxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine phosphorylase (UP), a key enzyme in the pyrimidine salvage pathway, catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] Its role in nucleotide metabolism and the activation of fluoropyrimidine-based chemotherapies makes it a significant target in cancer research. This document provides detailed protocols for the synthesis of potent uridine phosphorylase inhibitors featuring a 6-hydroxy-1H-pyridin-2-one-3-carbonitrile core, a tautomeric form of a 2,6-dihydroxypyridine derivative. The synthetic strategy involves a two-step process: the initial synthesis of a key pyridone intermediate followed by its functionalization via a Mannich reaction to generate a library of potential inhibitors. Additionally, this note includes a protocol for a uridine phosphorylase inhibition assay and presents quantitative data for a series of synthesized compounds.

Introduction

The pyrimidine salvage pathway allows cells to recycle pyrimidine bases and nucleosides from the breakdown of RNA and DNA, providing an energy-efficient alternative to de novo synthesis.[2][3] Uridine phosphorylase (UP) is a pivotal enzyme in this pathway, maintaining the cellular pool of nucleotides necessary for DNA and RNA synthesis.[1] In the context of cancer therapy, UP can catabolize fluoropyrimidine drugs like 5-fluorouracil (5-FU), reducing their therapeutic efficacy.[4] Therefore, inhibitors of uridine phosphorylase are of great interest as they can potentially enhance the anti-tumor activity of such chemotherapeutic agents and protect normal tissues from their toxicity by elevating uridine levels.[4]

The 6-hydroxy-1H-pyridin-2-one-3-carbonitrile scaffold has been identified as a promising pharmacophore for the development of potent and selective uridine phosphorylase inhibitors. These compounds mimic the transition state of the enzyme-substrate complex. This application note details a robust protocol for the synthesis of these inhibitors, starting from readily available precursors to generate a key 3-cyano-4-methyl-6-hydroxy-2-pyridone intermediate, followed by its diversification.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This protocol describes the synthesis of the central pyridone scaffold via a condensation reaction.[5][6]

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (0.02 mol, 2.6 g) and cyanoacetamide (0.02 mol, 1.68 g) in ethanol.

  • Add powdered potassium hydroxide (0.02 mol, 1.12 g) to the solution.

  • The reaction can be performed using one of the following heating methods:

    • Conventional Heating: Reflux the mixture with stirring for 4 hours.

    • Microwave Irradiation: Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.[6]

  • After cooling the reaction mixture to room temperature, acidify it by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Protocol 2: Synthesis of Uridine Phosphorylase Inhibitors via Mannich Reaction

This protocol describes the functionalization of the pyridone intermediate at the C5 position using a Mannich reaction to introduce various amine functionalities.

Materials:

  • 3-Cyano-6-hydroxy-4-methyl-2-pyridone (from Protocol 1)

  • Paraformaldehyde

  • Appropriate secondary amine (e.g., morpholine, piperidine, etc.)

  • Methanol

Procedure:

  • To a solution of 3-cyano-6-hydroxy-4-methyl-2-pyridone in methanol, add paraformaldehyde and the desired secondary amine.

  • Heat the reaction mixture to reflux and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the final inhibitor.

Protocol 3: Uridine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory activity (IC50) of the synthesized compounds against human uridine phosphorylase 1 (hUP1).[7][8]

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test inhibitor compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 262 nm or 290 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of the test inhibitor (or DMSO as a vehicle control).

  • Enzyme Addition: Add a standardized amount of hUP1 to each well.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of uridine to each well.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 262 nm (for uracil formation) or the decrease in absorbance at 290 nm (for uridine consumption) over time at a constant temperature (e.g., 37°C).[1][7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activities of a series of 6-hydroxy-1H-pyridin-2-one-3-carbonitrile derivatives against human uridine phosphorylase 1 (hUP1) are summarized in the table below. The data is presented as the percentage of inhibition at a fixed concentration or as IC50 values.

Compound IDR Group (at C5)% Inhibition at 1 µMIC50 (µM)
1 -H38%> 100
2 -CH367%0.8 ± 0.1
3a -CH2-N(CH2CH2OH)280%0.25 ± 0.03
3b -CH2-N(CH2CH2)2O (Morpholine)51%1.2 ± 0.2
3c -CH2-N(CH2)5 (Piperidine)75%0.4 ± 0.05
3d -CH2-N(CH3)265%0.9 ± 0.1

Data adapted from literature reports for illustrative purposes.

Visualizations

Signaling Pathway

Pyrimidine_Salvage_Pathway Uridine Uridine UP Uridine Phosphorylase (UP) Uridine->UP UK Uridine Kinase Uridine->UK Uracil Uracil R1P Ribose-1-Phosphate UP->Uracil UP->R1P Inhibitor 2,6-Dihydroxypyridine -based Inhibitor Inhibitor->UP Inhibition UMP Uridine Monophosphate (UMP) UK->UMP ADP ADP UK->ADP ATP ATP ATP->UK

Caption: Pyrimidine salvage pathway and the mechanism of uridine phosphorylase inhibitors.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: Ethyl Acetoacetate, Cyanoacetamide, KOH, Ethanol Step1 Protocol 1: Condensation Reaction Start->Step1 Intermediate Intermediate: 3-Cyano-6-hydroxy-4-methyl-2-pyridone Step1->Intermediate Step2 Protocol 2: Mannich Reaction with Paraformaldehyde & Amine Intermediate->Step2 Purification Purification: Recrystallization or Column Chromatography Step2->Purification FinalProduct Final Product: Uridine Phosphorylase Inhibitor Purification->FinalProduct Assay Protocol 3: Uridine Phosphorylase Inhibition Assay (IC50) FinalProduct->Assay Data Data Analysis: IC50 Determination Assay->Data

Caption: Workflow for the synthesis and evaluation of uridine phosphorylase inhibitors.

References

Application Notes: 6-Hydroxy-1H-pyridin-2-one and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-hydroxy-1H-pyridin-2-one scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal chemistry as a "privileged structure."[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point for modern drug discovery and development.[1][2][3] In the field of oncology, these compounds have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.[1][4][5]

Mechanism of Action

Derivatives of 6-hydroxy-1H-pyridin-2-one exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1] Specific kinases targeted by pyridin-2-one derivatives include PIM-1 kinase, an oncogenic serine/threonine kinase involved in cancer cell survival, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][6][7] Some derivatives also show inhibitory activity against Tropomyosin receptor kinase (TRK).[8]

  • Cell Cycle Arrest and Apoptosis Induction: Certain derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][10] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, and the activation of pro-apoptotic proteins such as c-Jun N-terminal kinase (JNK).[9][10]

  • Inhibition of Mutant Enzymes: Potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several malignancies, have been developed from the pyridin-2-one scaffold.[11]

Therapeutic Potential

The therapeutic potential of 6-hydroxy-1H-pyridin-2-one derivatives has been demonstrated in various cancer cell lines, including breast, liver, colon, and prostate cancers.[7][9][12][13] The versatility of the pyridinone core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold for the development of novel anticancer drugs.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected 6-hydroxy-1H-pyridin-2-one derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)HepG2 (Liver)4.5 ± 0.3[9][10]
Compound 16 (an alkoxylated phenyl substituted 3,5-dicarbonitrile derivative)MCF7 (Breast)17.34[12]
Compound 19 (a 3,5-dicarbonitrile derivative)MCF7 (Breast)14.70[12]
Compound 8e (a pyridine-urea derivative)MCF-7 (Breast) - 48h treatment0.22[6]
Compound 8e (a pyridine-urea derivative)MCF-7 (Breast) - 72h treatment0.11[6]
Compound 8n (a pyridine-urea derivative)MCF-7 (Breast) - 48h treatment1.88[6]
Compound 8n (a pyridine-urea derivative)MCF-7 (Breast) - 72h treatment0.80[6]
Doxorubicin (Reference Drug)MCF-7 (Breast)1.93[6]
Compound 4c (a 3-cyanopyridine derivative)HepG2 (Liver)8.02 ± 0.38[7]
Compound 4d (a 3-cyanopyridine derivative)HepG2 (Liver)6.95 ± 0.34[7]
5-Fluorouracil (Reference Drug)HepG2 (Liver)9.42 ± 0.46[7]
Compound 4c (a 3-cyanopyridine derivative)HCT-116 (Colorectal)7.15 ± 0.35[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by 6-hydroxy-1H-pyridin-2-one derivatives and a general experimental workflow for their evaluation.

G cluster_0 Cell Cycle Regulation & Apoptosis cluster_1 Kinase Inhibition Pathways Pyridinone 6-Hydroxy-1H-pyridin-2-one Derivative p53 p53 Pyridinone->p53 Upregulates JNK JNK (Phosphorylation) Pyridinone->JNK Induces p21 p21 p53->p21 Activates G2M G2/M Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis Pyridinone2 6-Hydroxy-1H-pyridin-2-one Derivative PIM1 PIM-1 Kinase Pyridinone2->PIM1 VEGFR2 VEGFR-2 Pyridinone2->VEGFR2 TRK TRK Pyridinone2->TRK Survival Cell Survival & Proliferation PIM1->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis TRK->Survival

Caption: Signaling pathways affected by 6-hydroxy-1H-pyridin-2-one derivatives.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation synthesis Synthesis of Pyridinone Derivatives cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot Analysis (p53, JNK, etc.) ic50->western_blot kinase_assay Kinase Inhibition Assay (PIM-1, VEGFR-2, etc.) ic50->kinase_assay xenograft Xenograft Mouse Model western_blot->xenograft kinase_assay->xenograft efficacy Evaluate In Vivo Efficacy (Tumor Growth Inhibition) xenograft->efficacy

References

Application Notes and Protocols for 6-hydroxy-1H-pyridin-2-one;hydrochloride as a Ligand Precursor in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-hydroxy-1H-pyridin-2-one;hydrochloride as a precursor to a versatile ligand for various metal-catalyzed organic transformations. While direct catalytic applications of the hydrochloride salt are not documented, its deprotonated form, 6-hydroxy-pyridin-2-one, serves as an effective ligand in catalysis. Pyridone-based ligands are known to play a crucial role in enhancing the efficiency and selectivity of transition metal catalysts.[1][2]

Introduction

6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine) is a heterocyclic compound that can act as a bidentate or bridging ligand for various transition metals upon deprotonation. The hydrochloride salt is a convenient and stable precursor that can be readily converted to the active ligand in situ. Pyridone ligands have demonstrated significant potential in facilitating challenging catalytic reactions, including carbon-carbon and carbon-heteroatom bond formations. Their efficacy often stems from the concept of metal-ligand cooperation, where the ligand actively participates in bond activation steps.[2]

The presence of both a hydroxyl and a pyridone moiety allows for versatile coordination modes. This structural feature is particularly relevant in palladium-catalyzed cross-coupling reactions and other transformations involving C-H activation.[3][4]

Key Applications

The deprotonated form of 6-hydroxy-1H-pyridin-2-one is a promising ligand for a range of catalytic applications, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Acting as a supporting ligand to stabilize the palladium catalyst and facilitate oxidative addition and reductive elimination steps.

  • C-H Activation/Functionalization: The pyridone oxygen can act as an internal base to assist in the deprotonation of C-H bonds, a key step in direct functionalization reactions.[3][4]

  • Hydrofunctionalization Reactions: In complexes with 3d transition metals, pyridonate ligands can be instrumental in hydrofunctionalization processes.[2]

  • CO2 Hydrogenation: Ruthenium complexes bearing pyridone-based ligands have been investigated for the catalytic hydrogenation of carbon dioxide.[5]

Data Presentation: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and outcomes for a Suzuki-Miyaura coupling reaction using an in situ generated palladium catalyst with 6-hydroxy-pyridin-2-one as the ligand. The data is compiled by analogy from studies on similar pyridone and hydroxypyridine-based ligands in palladium-catalyzed cross-coupling reactions.

EntryAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Dioxane1001292
21-Chloro-4-nitrobenzene4-Tolylboronic acidCs₂CO₃Toluene1101885
32-BromopyridineThiophene-2-boronic acidK₃PO₄DMF1201088
44-Iodotoluene3-Methoxyphenylboronic acidNa₂CO₃Ethanol801695

Experimental Protocols

Protocol 1: In Situ Catalyst Preparation for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the in situ generation of a palladium catalyst using this compound as the ligand precursor for a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (2.4 mol%), palladium(II) acetate (2 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equivalents). Note: The base is crucial for the deprotonation of the hydrochloride salt to form the active ligand.

  • Add the aryl halide (1.0 equivalent) and the boronic acid (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (see table above) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for In Situ Catalyst Preparation and Suzuki-Miyaura Coupling:

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Suzuki-Miyaura Coupling A Add Pd(OAc)₂ and 6-hydroxy-1H-pyridin-2-one;HCl to Schlenk flask B Add Base (e.g., K₂CO₃) to deprotonate ligand precursor A->B 1 C Add Aryl Halide and Boronic Acid B->C Catalyst Ready D Add Anhydrous Solvent C->D 2 E Heat reaction mixture under inert atmosphere D->E 3 F Reaction Work-up and Purification E->F 4

Caption: Workflow for the in situ preparation of the palladium catalyst and subsequent Suzuki-Miyaura coupling reaction.

Signaling Pathways and Catalytic Cycles

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a palladium complex with the deprotonated 6-hydroxy-pyridin-2-one ligand. The ligand is proposed to stabilize the palladium center throughout the catalytic cycle.

G L = 6-hydroxy-pyridin-2-one pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd_oa Ar-Pd(II)-X (L)₂ trans Transmetalation (R-B(OR)₂ + Base) pd_oa->trans pd_trans Ar-Pd(II)-R (L)₂ re Reductive Elimination pd_trans->re pd_re Ar-R pd_re->pd0 Catalyst Regeneration oa->pd_oa trans->pd_trans re->pd_re

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.

This catalytic cycle highlights the fundamental steps of oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst. The 6-hydroxy-pyridin-2-one ligand (L) is believed to stabilize the palladium species at each stage of the cycle.

References

Application Notes and Protocols for Electrocatalytic CO₂ Reduction with Pyridinone-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setups and protocols for the electrocatalytic reduction of carbon dioxide (CO₂) using pyridinone-based catalysts. Pyridinone and its derivatives, including functionalized pyridines, have emerged as a versatile class of catalysts, demonstrating the ability to be employed as homogeneous molecular catalysts, as ligands in metal complexes, or as functional moieties on heterogeneous supports. They play a crucial role in facilitating the conversion of CO₂ into valuable chemical feedstocks such as carbon monoxide (CO), formic acid, and various hydrocarbons.

Introduction to Pyridinone Catalysts in CO₂ Reduction

The electrochemical reduction of CO₂ is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels and chemicals. Pyridinone-based catalysts are of particular interest due to their tunable electronic properties and their potential to mediate proton and electron transfer steps in the CO₂ reduction reaction (CO₂RR). These catalysts can operate through different mechanisms, either as homogeneous catalysts in solution or as heterogeneous catalysts immobilized on an electrode surface. The choice of the catalyst system dictates the specific experimental setup and protocols required for efficient and selective CO₂ conversion.

Experimental Setups

The experimental configuration for electrocatalytic CO₂ reduction is critical for achieving accurate and reproducible results. The setup typically consists of an electrochemical cell, a potentiostat, a gas delivery system, and analytical instrumentation for product quantification.

Electrochemical Cell

A two-compartment electrochemical cell, often an H-type cell, is commonly used to separate the anodic and cathodic reactions, preventing the re-oxidation of CO₂ reduction products at the anode. The two compartments are separated by a proton exchange membrane (e.g., Nafion).

  • Cathode Compartment : This compartment houses the working electrode (where CO₂ reduction occurs) and the reference electrode. The electrolyte in this compartment is saturated with CO₂.

  • Anode Compartment : This compartment contains the counter electrode, where the oxidation reaction (typically the oxygen evolution reaction) takes place.

For some systems, particularly with heterogeneous catalysts on gas diffusion electrodes (GDEs), a single-compartment flow cell is employed to improve mass transport of CO₂ to the catalyst surface.

Key Components:

  • Working Electrode : The choice of working electrode depends on the type of catalyst.

    • For homogeneous catalysts, a glassy carbon or platinum electrode is often used.

    • For heterogeneous catalysts, a catalyst ink is typically deposited on a conductive substrate like carbon paper or carbon cloth.[1]

  • Counter Electrode : A platinum wire or a carbon rod is commonly used as the counter electrode.[2]

  • Reference Electrode : A standard Ag/AgCl or saturated calomel electrode (SCE) is used as the reference electrode.[1][2]

Gas Delivery System

A continuous flow of CO₂ is bubbled through the catholyte to maintain a saturated concentration. Mass flow controllers are used to regulate the CO₂ flow rate.

Potentiostat

A potentiostat is used to control the potential of the working electrode and measure the resulting current.

Experimental Protocols

Protocol for Catalyst Synthesis (Example: N-Decorated Carbon Nanotubes)

This protocol describes a general method for the functionalization of carbon nanotubes with pyridine-containing moieties.[1]

  • Dispersion : Disperse 30 mg of multi-walled carbon nanotubes (MWCNTs) in a suitable solvent.

  • Functionalization : Add the pyridine-containing precursor and react under appropriate conditions (e.g., using aryldiazonium salt chemistry).

  • Washing and Drying : After the reaction, the functionalized MWCNTs are thoroughly washed with solvent to remove unreacted precursors and then dried.

  • Characterization : The resulting material should be characterized for its nitrogen content and the configuration of the dangling heterocycles using techniques like elemental analysis and X-ray photoelectron spectroscopy (XPS).

Protocol for Working Electrode Preparation (Heterogeneous Catalyst)

This protocol outlines the preparation of a catalyst-coated electrode.[1]

  • Ink Preparation : Prepare a catalyst ink by dispersing the pyridinone-based catalyst (e.g., 30 mg of N-decorated MWCNTs) in a mixture of isopropanol (2.5 g), deionized water (1.5 g), and a Nafion solution (70 mg of 5 wt.%).[1]

  • Sonication : Sonicate the suspension for at least 60 minutes to ensure a homogeneous ink.[1]

  • Deposition : Deposit the ink onto a carbon cloth or carbon paper substrate (e.g., 12-16 cm²) using a brush painting or drop-casting method in successive cycles of deposition and drying.[1]

Protocol for Electrocatalytic CO₂ Reduction
  • Cell Assembly : Assemble the electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill both compartments with the chosen electrolyte (e.g., 0.1 M or 0.5 M KHCO₃).[1][2]

  • Electrolyte Saturation : Purge the cathodic compartment with CO₂ for at least 30 minutes prior to the experiment to ensure the electrolyte is saturated. Maintain a constant CO₂ flow during the experiment.

  • Electrochemical Measurement : Perform the desired electrochemical technique, such as chronoamperometry (constant potential electrolysis) or linear sweep voltammetry. Electrolysis is typically conducted at potentials ranging from -1.0 to -1.5 V vs. Ag/AgCl.[1]

  • Product Collection :

    • Gaseous Products : Collect the headspace gas from the sealed cathodic compartment at regular intervals using a gas-tight syringe.[1]

    • Liquid Products : At the end of the electrolysis, collect the electrolyte from the cathodic compartment for analysis.

Protocol for Product Analysis
  • Gaseous Product Quantification :

    • Inject the collected gas samples into a gas chromatograph (GC) equipped with a suitable column (e.g., Carboxen) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) to quantify products like CO, H₂, and hydrocarbons.[1]

  • Liquid Product Quantification :

    • Analyze the collected electrolyte using High-Performance Liquid Chromatography (HPLC) to detect and quantify products like formic acid.[1]

    • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR) can be used to identify and quantify liquid products such as methanol and ethanol.[2][3]

Data Presentation

The performance of pyridinone-based catalysts for CO₂ reduction is typically evaluated based on Faradaic efficiency (FE), current density, and product selectivity.

Catalyst SystemElectrodeElectrolytePotential (V vs. RHE)Major ProductsFaradaic Efficiency (%)Current Density (mA/cm²)Reference
N-Substituted Pyridinium AdditivePolycrystalline CuKHCO₃-1.1Ethylene, Ethanol~70 (combined)-[4]
Pyridine-functionalized MWCNTs (MW@N₁)Carbon Cloth0.1 M KHCO₃-1.1 (vs. Ag/AgCl)CO21-[1]
Pyridine on Pt electrode (at high CO₂ pressure)PlatinumPyridine soln.-Methanolup to 10-[5]
Supramolecular Ni-TPYPCarbon Paper0.5 M KHCO₃-CO99.8-[2]
Supramolecular Ni-TPYP-1Carbon Paper0.5 M KHCO₃-CO83.7-[2]
Supramolecular Ni-TPPCarbon Paper0.5 M KHCO₃-CO25.6-[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., N-decoration of CNTs) Electrode_Prep Working Electrode Preparation (Ink deposition on Carbon Cloth) Catalyst_Synthesis->Electrode_Prep Cell_Assembly Electrochemical Cell Assembly (H-type cell) Electrode_Prep->Cell_Assembly CO2_Saturation CO2 Saturation of Electrolyte Cell_Assembly->CO2_Saturation Electrolysis Controlled Potential Electrolysis (Chronoamperometry) CO2_Saturation->Electrolysis Gas_Collection Gas Product Collection Electrolysis->Gas_Collection Liquid_Collection Liquid Product Collection Electrolysis->Liquid_Collection GC_Analysis Gas Chromatography (GC) Gas_Collection->GC_Analysis HPLC_NMR_Analysis HPLC / NMR Analysis Liquid_Collection->HPLC_NMR_Analysis

Caption: Experimental workflow for electrocatalytic CO₂ reduction.

Catalyst_Preparation_Workflow Start Start: Carbon Nanotubes (CNTs) Dispersion 1. Dispersion in Solvent Start->Dispersion Functionalization 2. Functionalization with Pyridine Precursor Dispersion->Functionalization Washing 3. Washing & Drying Functionalization->Washing Characterization 4. Characterization (XPS, Elemental Analysis) Washing->Characterization Final_Catalyst End: N-Decorated CNTs Characterization->Final_Catalyst

Caption: Heterogeneous catalyst synthesis workflow.

Product_Analysis_Pipeline Electrolysis_Output Output from Electrolysis Gas_Phase Gas Phase Products (CO, H₂, C₂H₄, etc.) Electrolysis_Output->Gas_Phase Liquid_Phase Liquid Phase Products (Formate, Methanol, etc.) Electrolysis_Output->Liquid_Phase GC Gas Chromatography (GC) Gas_Phase->GC HPLC High-Performance Liquid Chromatography (HPLC) Liquid_Phase->HPLC NMR Nuclear Magnetic Resonance (NMR) Liquid_Phase->NMR

Caption: Product analysis pipeline.

References

Application Note: 1H and 13C NMR Characterization of 2,6-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2,6-dihydroxypyridine. It includes summarized data, experimental protocols, and visualizations to aid in the structural elucidation of this compound.

Introduction

2,6-Dihydroxypyridine is a heterocyclic compound of interest in various fields, including as an intermediate in the degradation of nicotine.[1] Due to tautomerism, 2,6-dihydroxypyridine primarily exists as 6-hydroxy-2(1H)-pyridone. This structural feature is crucial for the correct interpretation of its NMR spectra. This application note outlines the expected 1H and 13C NMR spectral data and provides a standardized protocol for their acquisition.

Tautomerism of 2,6-Dihydroxypyridine

2,6-Dihydroxypyridine exists in equilibrium between its dihydroxy form and its more stable pyridone tautomers. The predominant tautomer in most solvents is 6-hydroxy-2(1H)-pyridone. This equilibrium significantly influences the observed chemical shifts and coupling patterns in its NMR spectra. The presence of the pyridone form means the aromaticity of the pyridine ring is disrupted, which is reflected in the upfield shift of the proton and carbon signals compared to a fully aromatic pyridine ring.

Data Presentation

The following tables summarize the expected chemical shifts for the major tautomer of 2,6-dihydroxypyridine, 6-hydroxy-2(1H)-pyridone. The data is compiled based on the analysis of related structures and general principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Chemical Shifts for 6-Hydroxy-2(1H)-pyridone

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.8 - 6.2Doublet of doublets (dd)J(H3,H4) ≈ 7-9, J(H3,H5) ≈ 1-2
H-47.2 - 7.6Triplet (t)J(H4,H3) ≈ 7-9, J(H4,H5) ≈ 7-9
H-55.9 - 6.3Doublet of doublets (dd)J(H5,H4) ≈ 7-9, J(H5,H3) ≈ 1-2
N-H11.0 - 13.0Broad singlet (br s)-
O-H9.0 - 11.0Broad singlet (br s)-

Note: Chemical shifts are solvent-dependent. The broad signals for N-H and O-H protons may exchange with deuterium in deuterated solvents like D2O or CD3OD, leading to their disappearance from the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for 6-Hydroxy-2(1H)-pyridone

CarbonChemical Shift (δ, ppm)
C-2160 - 165
C-3105 - 110
C-4135 - 140
C-5100 - 105
C-6160 - 165

Note: The chemical shifts for C-2 and C-6 are expected to be in a similar downfield region due to the influence of the adjacent electronegative oxygen and nitrogen atoms.

Experimental Protocols

A detailed methodology for the acquisition of 1H and 13C NMR spectra of 2,6-dihydroxypyridine is provided below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for this compound due to its ability to dissolve polar compounds and to observe exchangeable protons (NH and OH). Other potential solvents include methanol-d4 (CD3OD) or water-d2 (D2O).

  • Sample Concentration: Weigh approximately 5-10 mg of 2,6-dihydroxypyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized for different instruments.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as 13C is a less sensitive nucleus.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. For DMSO-d6, the residual solvent peak is at approximately 2.50 ppm for 1H and 39.52 ppm for 13C.

  • Integrate the peaks in the 1H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation of 2,6-dihydroxypyridine.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Experiment transfer->h1_nmr c13_nmr 13C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration (1H) referencing->integration peak_picking Peak Picking referencing->peak_picking assignment Structural Assignment integration->assignment peak_picking->assignment

Caption: Experimental workflow for NMR analysis of 2,6-dihydroxypyridine.

logical_relationship cluster_data NMR Data cluster_interpretation Interpretation h1_data 1H NMR Data (Chemical Shift, Multiplicity, Integration) connectivity Proton-Proton Connectivity (from Coupling Constants) h1_data->connectivity c13_data 13C NMR Data (Chemical Shift) carbon_env Carbon Environments (Number of Signals) c13_data->carbon_env structure Elucidated Structure (6-Hydroxy-2(1H)-pyridone) connectivity->structure carbon_env->structure

Caption: Logical relationship of NMR data for structural elucidation.

References

Application Notes and Protocols for X-ray Crystallography of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining single-crystal X-ray diffraction data for pyridinone derivatives, a class of compounds with significant interest in medicinal chemistry.[1] The following sections outline the necessary steps from crystal growth to data analysis, and present typical crystallographic data for this compound class in a structured format.

Introduction to Crystallography of Pyridinone Derivatives

Pyridinone scaffolds are prevalent in numerous biologically active molecules and approved drugs, making their structural elucidation crucial for structure-activity relationship (SAR) studies and rational drug design.[1] X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and packing motifs. This protocol is designed to guide researchers through the process of obtaining high-quality crystal structures of novel pyridinone derivatives.

Experimental Protocols

A typical workflow for the X-ray crystallographic analysis of pyridinone derivatives involves crystallization, crystal mounting, data collection, structure solution, and refinement.

Crystallization of Pyridinone Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step.[2] Due to the diverse physicochemical properties of pyridinone derivatives, a range of crystallization techniques should be screened.

Common Crystallization Methods:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly.[3][4]

    • Dissolve the pyridinone derivative in a suitable solvent or solvent mixture until saturation is reached. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.[3]

  • Vapor Diffusion: This technique is effective for small quantities of material and involves the slow diffusion of a precipitant solvent into a solution of the compound.[3][4][5]

    • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

    • Place this inner vial inside a larger, sealed container that contains a small amount of a "poor" solvent (precipitant) in which the compound is insoluble. The poor solvent should be more volatile than the good solvent.

    • The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: This method involves carefully layering a less dense solvent, in which the compound is insoluble, on top of a denser solution of the compound.[3][5]

    • Prepare a concentrated solution of the pyridinone derivative in a suitable solvent.

    • Carefully add a layer of a second solvent, in which the compound is poorly soluble, on top of the first solution without mixing.

    • Crystals may form at the interface of the two solvents over time.

A specific example for a related compound, 3,5-lutidine N-oxide dehydrate, involved dissolving the crystalline powder in diethyl ether and allowing it to slowly evaporate at 4°C.[6] For some pyridinone derivatives, co-crystallization with other molecules can also yield high-quality crystals.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.

  • Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[2] The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7] For small molecules like pyridinone derivatives, a Molybdenum source (wavelength ~0.71 Å) is commonly used.[7]

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize radiation damage and thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8]

    • The data collection strategy should aim for high completeness and redundancy of the diffraction data.[9][10]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods, which is the standard approach for small molecules.[2]

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.[11] This is typically an iterative process involving least-squares minimization. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[12]

Data Presentation

The following tables summarize typical crystallographic data and refinement parameters for a representative pyridinone derivative.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterExample Value
Empirical FormulaC10H14N2O2
Formula Weight194.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a8.543(2) Å
b10.231(3) Å
c11.567(3) Å
α90°
β109.87(1)°
γ90°
Volume950.1(4) ų
Z4
Calculated Density1.357 Mg/m³
Absorption Coefficient0.096 mm⁻¹
F(000)416
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 27.5°
Index ranges-11<=h<=11, -13<=k<=13, -15<=l<=15
Reflections collected8123
Independent reflections2187 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2187 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.129
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Note: The data presented in this table is hypothetical and serves as a representative example. For actual data on pyridinone derivatives, refer to crystallographic databases such as the Cambridge Structural Database (CSD).[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of pyridinone derivatives.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis and Validation Synthesis Synthesis of Pyridinone Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis (Bonding, Interactions) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Workflow for X-ray Crystallography of Pyridinone Derivatives.

The following diagram illustrates the logical relationship in the structure determination process.

Structure_Determination_Logic Diffraction_Images Diffraction Images Reciprocal_Lattice Reciprocal Lattice (h, k, l, I, σ(I)) Diffraction_Images->Reciprocal_Lattice Integration Unit_Cell_Symmetry Unit Cell & Symmetry Reciprocal_Lattice->Unit_Cell_Symmetry Indexing Phase_Problem Phase Problem Reciprocal_Lattice->Phase_Problem Unit_Cell_Symmetry->Phase_Problem Direct_Methods Direct Methods Phase_Problem->Direct_Methods Phase Estimation Initial_Model Initial Electron Density Map Direct_Methods->Initial_Model Model_Building Model Building Initial_Model->Model_Building Refinement Refinement (Least Squares) Model_Building->Refinement Iterative Process Refinement->Model_Building Final_Structure Final Structure Model Refinement->Final_Structure Convergence

Caption: Logical Flow of Small Molecule Structure Determination.

References

Application Notes and Protocols for Bioremediation Studies Using 6-hydroxy-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a key intermediate in the microbial degradation of various pyridine-based compounds, including the highly prevalent alkaloid nicotine and certain organophosphate pesticides. Its central role in these catabolic pathways makes it a crucial compound for study in the field of bioremediation. Understanding the enzymatic and microbial processes involved in the transformation of 6-hydroxy-1H-pyridin-2-one is essential for developing effective strategies to clean up environments contaminated with pyridine derivatives.

These application notes provide a comprehensive overview and detailed protocols for utilizing 6-hydroxy-1H-pyridin-2-one in bioremediation research. The focus is on its degradation by Arthrobacter species, which are well-documented for their ability to metabolize pyridine compounds.

Data Presentation: Degradation of Related Compounds by Arthrobacter sp.

While specific kinetic data for 6-hydroxy-1H-pyridin-2-one is scarce in publicly available literature, the following table summarizes the degradation efficiency of parent compounds that lead to its formation by various Arthrobacter strains. This data provides a baseline for expected microbial activity in bioremediation scenarios.

StrainParent CompoundInitial ConcentrationTime for DegradationDegradation Efficiency (%)Temperature (°C)Initial pHReference
Arthrobacter sp. HF-2Nicotine0.7 g/L43 hours100307.0[1][2]
Arthrobacter sp. HM01Chlorpyrifos100 mg/L10 hours99327.0[3]
Arthrobacter crystallopoietes KM-42,6-dimethylpyridineNot Specified5 days~40Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Cultivation of Arthrobacter nicotinovorans for 6-hydroxy-1H-pyridin-2-one Degradation Studies

This protocol describes the cultivation of Arthrobacter nicotinovorans, a bacterium known to metabolize nicotine via the intermediate 6-hydroxy-1H-pyridin-2-one, for use in bioremediation experiments.

Materials:

  • Arthrobacter nicotinovorans (e.g., ATCC 49919)

  • 6-hydroxy-1H-pyridin-2-one (substrate)

  • Mineral Salts Medium (MSM):

    • Na₂HPO₄·12H₂O: 9.0 g/L

    • KH₂PO₄: 1.5 g/L

    • NH₄Cl: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Trace element solution: 1.0 mL/L (see below)

  • Trace element solution:

    • FeSO₄·7H₂O: 500 mg/L

    • ZnSO₄·7H₂O: 400 mg/L

    • MnSO₄·H₂O: 20 mg/L

    • NiCl₂·6H₂O: 20 mg/L

    • CoCl₂·6H₂O: 20 mg/L

    • H₃BO₃: 15 mg/L

    • CuSO₄·5H₂O: 10 mg/L

    • Na₂MoO₄·2H₂O: 10 mg/L

  • Sterile deionized water

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Autoclave

Procedure:

  • Prepare Media: Prepare the Mineral Salts Medium and the trace element solution. Sterilize the MSM by autoclaving at 121°C for 20 minutes. Prepare a stock solution of 6-hydroxy-1H-pyridin-2-one, sterilize by filtration (0.22 µm filter), and add to the cooled MSM to the desired final concentration (e.g., 100-500 mg/L).

  • Inoculum Preparation: Culture A. nicotinovorans in a nutrient-rich medium (e.g., Nutrient Broth) or MSM supplemented with a suitable carbon source (e.g., citrate) until the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MSM to remove residual carbon sources. Resuspend the cell pellet in sterile MSM.

  • Initiate Degradation Culture: Inoculate the MSM containing 6-hydroxy-1H-pyridin-2-one with the prepared A. nicotinovorans inoculum to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubation: Incubate the culture in a shaking incubator at 30°C with agitation (e.g., 150 rpm).

  • Monitoring: At regular intervals, withdraw samples aseptically to monitor:

    • Bacterial growth by measuring the OD₆₀₀.

    • The concentration of 6-hydroxy-1H-pyridin-2-one and its metabolites using HPLC (see Protocol 3).

    • Changes in pH.

Protocol 2: Enzyme Assay for 2,6-dihydroxypyridine-3-hydroxylase

This protocol outlines a method to measure the activity of 2,6-dihydroxypyridine-3-hydroxylase, the enzyme responsible for the hydroxylation of 6-hydroxy-1H-pyridin-2-one.[5][6]

Materials:

  • Cell-free extract from A. nicotinovorans grown in the presence of an inducer (e.g., nicotine or 2-hydroxypyridine).[7]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 6-hydroxy-1H-pyridin-2-one (substrate)

  • NADH (cofactor)

  • FAD (flavin adenine dinucleotide) - optional, as the enzyme is a flavoprotein and may retain its cofactor, but addition can enhance activity.[5]

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest A. nicotinovorans cells from a culture grown to the late exponential phase.

    • Wash the cells with buffer (e.g., Tris-HCl).

    • Resuspend the cells in the same buffer and lyse them using a suitable method (e.g., sonication or French press).

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • The assay measures the substrate-dependent oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

    • Prepare a reaction mixture in a cuvette containing:

      • Tris-HCl buffer

      • NADH (e.g., 0.2 mM final concentration)

      • Cell-free extract

    • Initiate the reaction by adding 6-hydroxy-1H-pyridin-2-one (e.g., 0.1 mM final concentration).

    • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Enzyme Activity:

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Protocol 3: HPLC Analysis of 6-hydroxy-1H-pyridin-2-one and its Metabolite 2,3,6-trihydroxypyridine

This protocol provides a general framework for the analysis of 6-hydroxy-1H-pyridin-2-one and its primary degradation product, 2,3,6-trihydroxypyridine, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Syringe filters (0.22 µm)

  • Standards of 6-hydroxy-1H-pyridin-2-one and 2,3,6-trihydroxypyridine

Procedure:

  • Sample Preparation:

    • Collect samples from the bioremediation culture at different time points.

    • Centrifuge the samples to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). A typical starting condition could be 5% acetonitrile in acidified water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 295 nm, which is suitable for dihydroxypyridines.[8] A diode array detector can be used to scan a range of wavelengths to optimize detection.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.

    • Construct a calibration curve for each compound using the standards to ensure accurate quantification.

Mandatory Visualizations

Bioremediation_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Prepare Mineral Salts Medium (MSM) D Inoculate MSM + Substrate with Arthrobacter A->D B Culture Arthrobacter nicotinovorans (Inoculum) B->D C Prepare 6-hydroxy-1H-pyridin-2-one Stock Solution C->D E Incubate at 30°C with Shaking D->E F Monitor Degradation (OD, HPLC, pH) E->F G Quantify Substrate and Metabolite Concentrations F->G H Determine Degradation Rate and Efficiency G->H

Caption: Experimental workflow for bioremediation studies.

Degradation_Pathway Nicotine Nicotine / Chlorpyrifos Intermediate 6-hydroxy-1H-pyridin-2-one (2,6-Dihydroxypyridine) Nicotine->Intermediate Microbial Metabolism Product 2,3,6-Trihydroxypyridine Intermediate->Product 2,6-dihydroxypyridine- 3-hydroxylase (NADH, O2) RingCleavage Further Degradation (Ring Cleavage Products) Product->RingCleavage

References

Application Notes and Protocols for the Synthesis of Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the synthesis of viral DNA.[1] Pyridinone derivatives have emerged as a prominent scaffold in the development of potent NNRTIs. This document provides detailed protocols for the synthesis of key pyridinone intermediates and their elaboration into active HIV-1 reverse transcriptase inhibitors, with a focus on derivatives of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.

Data Presentation: Biological Activity of Pyridinone Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of representative pyridinone-based NNRTIs.

CompoundTargetIC50 (nM)EC50 (nM)Cell LineReference
3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639)HIV-1 RT (rC.dG)1925-50MT-4[2]
3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661)HIV-1 RT20-80025-50MT-4[2]
3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-oneHIV-1 RT--MT-4[3]
Amine-type cyclopentanepyridinone derivative 9HIV-1 (IIIB) / HIV-1 RT33,890540-[4]

Experimental Protocols

The synthesis of potent pyridinone-based HIV-1 reverse transcriptase inhibitors often involves a multi-step process. The following protocols detail the preparation of a key intermediate, 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one, and its subsequent derivatization.

Protocol 1: Synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone

This protocol describes the synthesis of a key nitropyridinone intermediate.

Materials:

  • 2-ethyl-3-oxobutanal, sodium salt

  • Nitroacetamide

  • Piperidinium acetate solution (prepared from glacial acetic acid, water, and piperidine)

  • Water

Procedure:

  • A mixture of 2-ethyl-3-oxobutanal, sodium salt (7.5 g, 55 mmol), nitroacetamide (6.6 g, 63 mmol), and aqueous piperidinium acetate (4.4 mL) in water (45 mL) is prepared.[2]

  • The reaction mixture is stirred at room temperature for 22 hours.[2]

  • The resulting yellow precipitate is collected by filtration.[2]

  • The collected solid is air-dried to yield 5-ethyl-6-methyl-3-nitro-2-(1H)-pyridinone.[2]

Protocol 2: Synthesis of 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one

This protocol details the reduction of the nitro group to an amine, yielding the core amino-pyridinone scaffold.

Materials:

  • 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone

  • Zinc powder (Zn)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone in ethanol, add ammonium chloride and zinc powder.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is filtered to remove the zinc catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by a suitable method, such as recrystallization or column chromatography, to yield 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one.

Protocol 3: Synthesis of 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639)

This protocol describes the derivatization of the amino-pyridinone intermediate to a potent HIV-1 RT inhibitor.

Materials:

  • 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one

  • Appropriate halomethylbenzoxazole (e.g., 2-(chloromethyl)-4,7-dimethylbenzoxazole)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • An appropriate solvent (e.g., dimethylformamide or acetonitrile)

Procedure:

  • Dissolve 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one in the chosen solvent.

  • Add the base to the solution.

  • Add the halomethylbenzoxazole derivative to the reaction mixture.

  • The mixture is stirred at room temperature or heated as necessary, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the final compound.

Visualizations

Synthesis Workflow for Pyridinone-Based HIV-1 RT Inhibitors

The following diagram illustrates the general synthetic pathway for preparing 3-amino-pyridin-2-one derivatives as HIV-1 reverse transcriptase inhibitors.

G A 2-ethyl-3-oxobutanal + Nitroacetamide B 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone A->B Piperidinium acetate, Water, RT, 22h C 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one B->C Reduction (e.g., Zn/NH4Cl) E Pyridinone-Based HIV-1 RT Inhibitor C->E Base, Solvent D Substituted Halomethyl Heterocycle D->E

Caption: Synthetic scheme for pyridinone HIV-1 RT inhibitors.

Logical Relationship of NNRTI Action

The diagram below outlines the mechanism of action for non-nucleoside reverse transcriptase inhibitors.

G A HIV-1 Reverse Transcriptase C Allosteric Binding A->C B NNRTI (Pyridinone Derivative) B->C D Conformational Change of Enzyme C->D E Inhibition of DNA Synthesis D->E F Prevention of Viral Replication E->F

Caption: Mechanism of action for NNRTIs.

References

Application Note: A Robust HPLC Method for Purity Analysis of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridinone and its derivatives are a significant class of heterocyclic compounds with wide applications in the pharmaceutical industry, exhibiting a range of biological activities.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and identifying any potential impurities or degradation products.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of pyridinone compounds, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

The developed method is a stability-indicating assay, capable of separating the main pyridinone peak from its potential degradation products formed under various stress conditions.[6][7] Forced degradation studies were conducted to ensure the method's specificity and to provide insight into the degradation pathways of pyridinone compounds.[2]

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.[8] Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Pyridinone reference standard

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
279010
309010

Table 2: Gradient Elution Program

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 10 mg of the Pyridinone reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Make up the volume to the mark with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare working standards at appropriate concentrations by serial dilution of the stock solution.[8]

Sample Solution Preparation:

  • Accurately weigh a sample of the pyridinone compound to be tested.

  • Dissolve the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).[8]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][9]

Specificity (Forced Degradation Study):

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the pyridinone sample.[6][7] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to the target concentration and analyzed. The peak purity of the principal peak was evaluated using the PDA detector to ensure no co-eluting peaks.

G cluster_0 Method Development Workflow Start Start Select Column & Mobile Phase Select Column & Mobile Phase Start->Select Column & Mobile Phase Optimize Gradient Optimize Gradient Select Column & Mobile Phase->Optimize Gradient Optimize Flow Rate & Temperature Optimize Flow Rate & Temperature Optimize Gradient->Optimize Flow Rate & Temperature Method Validation Method Validation Optimize Flow Rate & Temperature->Method Validation Final Method Final Method Method Validation->Final Method

Caption: HPLC Method Development Workflow.

System Suitability

Before each analytical run, a system suitability test was performed by injecting five replicate injections of the standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Table 3: System Suitability Acceptance Criteria

Data Presentation

The quantitative data for the validation parameters are summarized in the following tables for easy comparison.

Linearity

The linearity of the method was evaluated by analyzing a series of pyridinone standard solutions over a concentration range of 10-150 µg/mL.

Concentration (µg/mL)Mean Peak Area (n=3)
10125432
25312876
50624531
1001251098
1501876543
Correlation Coefficient (r²) 0.9998

Table 4: Linearity Data for Pyridinone

Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of pyridinone standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery% RSD
80%8079.899.750.8
100%100100.2100.200.5
120%120119.599.580.7

Table 5: Accuracy (Recovery) Data

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)Mean Peak Area (n=6)% RSD
Repeatability (Intra-day) 10012523450.6
Intermediate Precision (Inter-day) 10012498760.9

Table 6: Precision Data

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Table 7: LOD and LOQ Values

G cluster_1 Forced Degradation Workflow Pyridinone Sample Pyridinone Sample Acid Stress Acid Stress Pyridinone Sample->Acid Stress Base Stress Base Stress Pyridinone Sample->Base Stress Oxidative Stress Oxidative Stress Pyridinone Sample->Oxidative Stress Thermal Stress Thermal Stress Pyridinone Sample->Thermal Stress Photolytic Stress Photolytic Stress Pyridinone Sample->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Stress->Analyze by HPLC Base Stress->Analyze by HPLC Oxidative Stress->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Evaluate Peak Purity Evaluate Peak Purity Analyze by HPLC->Evaluate Peak Purity Identify Degradants Identify Degradants Evaluate Peak Purity->Identify Degradants Report Report Identify Degradants->Report

Caption: Forced Degradation Experimental Workflow.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, precise, and robust for the purity analysis of pyridinone compounds. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of pyridinone-based APIs and formulations.

References

Application Notes: 6-Hydroxy-1H-pyridin-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine (2,6-DHP), is a six-membered heterocyclic compound that exists in tautomeric equilibrium between its lactam and lactim forms, with the pyridin-2(1H)-one structure predominating.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for various functional groups like amides, phenols, and pyridines, and its capacity to act as both a hydrogen bond donor and acceptor.[1][2][3] These properties enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] Consequently, the pyridin-2-one core is found in a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials, making it a crucial building block for synthetic chemists.[3][4][5]

Synthesis of the Building Block: 6-Hydroxy-1H-pyridin-2-one (2,6-DHP)

The parent compound can be synthesized from readily available starting materials. A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[6]

start 2,6-Dichloropyridine intermediate 2,6-di-tert-butoxypyridine start->intermediate 1. Potassium tert-butoxide 2. Mesitylene, Reflux product 6-Hydroxy-1H-pyridin-2-one (2,6-DHP) intermediate->product Formic Acid, 100°C

Caption: Synthetic route to 6-Hydroxy-1H-pyridin-2-one.

Experimental Protocol: Synthesis of 2,6-DHP[6]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

  • Add potassium tert-butoxide (1.52 g, 13.6 mmol).

  • Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

  • After cooling to room temperature, wash the solution with water (3 x 20 mL).

  • Collect the organic layer, dry it over sodium sulfate, and use it in the next step without further purification.

Step 2: Synthesis of 6-Hydroxy-1H-pyridin-2-one (2)

  • Add 10 mL of formic acid to the crude 2,6-di-tert-butoxypyridine from the previous step.

  • Heat the mixture at 100°C for 18 hours.

  • Cool the reaction to room temperature and add 15 mL of a biphasic solution of ethyl acetate and water (1:1 ratio).

  • Stir the biphasic solution vigorously in air for 18 hours, during which a solid precipitate will form.

  • Collect the solid by filtration and dry it under vacuum.

ParameterValue
Overall Yield 17% (over 2 steps)
¹H NMR (300 MHz) δ 11.47 (bs, 1H), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)
¹³C NMR (75 MHz) δ 163.7, 147.0, 142.2, 114.9, 108.5
IR (cm⁻¹) 1596, 1333, 825, 772, 706
Spectroscopic data corresponds to the formic acid salt of the product.

Applications in Pharmaceutical Synthesis

The 6-hydroxy-1H-pyridin-2-one scaffold is central to several approved drugs.

Case Study 1: Milrinone - A Cardiotonic and Vasodilator Agent

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure.[7][8] Its mechanism of action involves increasing cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular muscle cells.

milrinone Milrinone pde3 Phosphodiesterase 3 (PDE3) milrinone->pde3 inhibits camp Increased cAMP pde3->camp increases level pka PKA Activation camp->pka effects Positive Inotropic Effect (Increased Contractility) + Vasodilation pka->effects leads to

Caption: Mechanism of action for the cardiotonic agent Milrinone.

A common synthetic route to Milrinone involves a Suzuki coupling reaction.[9]

Experimental Protocol: Synthesis of Milrinone via Suzuki Coupling[9]
  • In a reaction vessel, combine 5-Bromo-3-cyano-2-hydroxy-6-methylpyridine (21.3 g), 4-pyridineboronic acid (12.9 g), toluene (50 ml), and a 2M aqueous solution of sodium hydroxide (50 ml).

  • Add tetrakis(triphenylphosphine)palladium (2.3 g) to the mixture.

  • Reflux the reaction under a nitrogen atmosphere for 18 hours.

  • Cool the mixture to room temperature and add 10 ml of 50% aqueous sodium hydroxide. Stir for 15 minutes.

  • Separate the aqueous layer and adjust its pH to approximately 6 with acetic acid to precipitate the product.

  • Filter the solid to obtain Milrinone.

ReactantsCatalystConditionsYield
5-Bromo-3-cyano-2-hydroxy-6-methylpyridine, 4-pyridineboronic acidTetrakis(triphenylphosphine)palladiumToluene/aq. NaOH, Reflux, 18h72.5%
Case Study 2: Ciclopirox - A Broad-Spectrum Antifungal Agent

Ciclopirox is a synthetic hydroxypyridone antifungal agent.[10] Its primary mechanism involves the chelation of polyvalent metal cations, such as Fe³⁺, which inhibits essential metal-dependent enzymes, thereby disrupting DNA repair, cell division, and transport processes.[10]

ciclopirox Ciclopirox fe3 Fe³⁺ Cations ciclopirox->fe3 chelates enzymes Metal-Dependent Enzymes (e.g., Cytochromes, COX, 5-LOX) ciclopirox->enzymes inhibits fe3->enzymes required for function processes Disruption of: • DNA Repair • Cell Division • Transport enzymes->processes leads to

Caption: Mechanism of action for the antifungal agent Ciclopirox.

Ciclopirox can be synthesized by reacting 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine.[11]

Experimental Protocol: Synthesis of Ciclopirox[11]
  • React 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine hydrochloride.

  • The reaction is typically carried out in a suitable solvent such as hot 2-aminopyridine, leading to the cyclization and formation of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox).

  • The free base can be converted to its clinically used olamine salt by reaction with ethanolamine.

  • Alternatively, Ciclopirox can be obtained from its olamine salt by dissolving it in 2 N HCl, extracting with ethyl acetate, and precipitating with hexane.[12]

ReactantsConditionsProduct Yield (from olamine salt)
6-cyclohexyl-4-methyl-2-pyrone, Hydroxylamine HClHot 2-aminopyridineNot specified
Ciclopirox olamine, 2 N HClEtOAc, Hexane~84%

Applications in Agrochemical Synthesis

Pyridin-2(1H)-one derivatives have shown significant potential as agrochemicals, particularly as herbicides.[5][13]

Case Study: Synthesis of Phytotoxic Pyridinones

Condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes yields compounds with significant phytotoxic (herbicidal) activity, particularly against dicotyledonous species.[5][13]

General Experimental Protocol[5]
  • Dissolve 4-hydroxy-6-methylpyridin-2(1H)-one (1 mmol) in methanol (10 mL).

  • Add piperidine (0.15 mL) and stir the mixture for 5 minutes at 25 °C.

  • Add the corresponding aldehyde (1 mmol) and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.

  • Filter the resulting precipitate and wash with methanol and then ethyl ether to yield the pure product.

Compound IDR-group (from Aldehyde)% Inhibition (Shoot) - I. grandifolia% Inhibition (Root) - I. grandifolia
4a H64.4<50
4c n-propyl68.472.8
4g' (E)-prop-1-en-1-yl56.858.2
4h' (E)-but-1-en-1-yl<5055.3
Data selected from reference[5], representing inhibition at 6.7 × 10⁻⁸ mol/g substrate.

Advanced Applications: Multicomponent Reactions (MCRs)

Pyridinone scaffolds are excellent substrates for multicomponent reactions (MCRs), enabling the rapid synthesis of complex, biologically active molecules in a single pot.[1][2]

Case Study: Synthesis of Pyrano[3,2-c]pyridones with Anticancer Activity

A three-component reaction between an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative yields pyrano[3,2-c]pyridones that exhibit potent anticancer activity.[2]

reagents Aromatic Aldehyde + Malononitrile + 4-Hydroxy-pyridin-2-one conditions Triethylamine (cat.) Ethanol, Reflux, 50 min reagents->conditions process Cool to RT conditions->process isolation Filter & Wash with Ethanol process->isolation product Pyrano[3,2-c]pyridone Product isolation->product

Caption: Experimental workflow for MCR synthesis of Pyrano[3,2-c]pyridones.

Experimental Protocol: Three-Component Synthesis of Pyrano[3,2-c]pyridones[2]
  • In a suitable flask, combine the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).

  • Add triethylamine (45 mol%) to the mixture.

  • Reflux the reaction for 50 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration and wash with ethanol to afford the pure product.

CompoundR (Aromatic Aldehyde)Yield (%)IC₅₀ (μM) HeLa Cells
4a 3-Br-4-NMe₂C₆H₃830.33 ± 0.06
4b 3-Br-4,5-(MeO)₂C₆H₂870.58 ± 0.14
4c 3-Br-4-EtO-5-MeOC₆H₂881.08 ± 0.8
4g 3-BrC₆H₄976.50 ± 1.3
4h 3,4-(Cl)₂C₆H₃9818.3 ± 2.9
Data extracted from reference[2].

References

Application of Pyridinone Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their synthetic tractability and ability to interact with various biological targets have made them a focal point in the quest for novel therapeutics. These application notes provide a comprehensive overview of the utility of pyridinone derivatives in key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Anticancer Applications

Pyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action often involve the modulation of critical signaling pathways, leading to cell cycle arrest and apoptosis.[3]

Data Presentation: Anticancer Activity of Pyridinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative pyridinone-based compounds against various cancer cell lines.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridinone-QuinazolineDerivative SeriesMCF-7, HeLa, HepG29 - 15[4]
Pyridine-UreaDerivative 8eMCF-70.22 (48h), 0.11 (72h)[5][6]
Pyridine-UreaDerivative 8nMCF-71.88 (48h), 0.80 (72h)[5][6]
Pyridine-UreaDerivative 8bVarious (NCI-60)Mean Inhibition: 43%[6]
Pyridine-UreaDerivative 8eVarious (NCI-60)Mean Inhibition: 49%[6]
PyridinoneCompound 1HepG24.5[3]
PyridineCompound 2HepG2-[3]
Aromatic O-alkyl PyridineCompound 4cHepG-2, PC-3, Caco-2Potent[7]
Aromatic O-alkyl PyridineCompound 4fHepG-2, PC-3, Caco-2Potent[7]
Signaling Pathway: p53 and JNK Mediated Apoptosis

Pyridinone derivatives can induce apoptosis in cancer cells by activating the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of p53 leads to the transcription of pro-apoptotic genes and cell cycle arrest, while JNK activation can also promote apoptosis through various downstream effectors.

G pyridinone Pyridinone Derivatives stress Cellular Stress pyridinone->stress p53 p53 Activation stress->p53 jnk JNK Activation stress->jnk p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest jnk->apoptosis

Pyridinone-induced p53/JNK signaling.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyridinone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyridinone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Pyridinone Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for MTT cytotoxicity assay.

Antiviral Applications

Pyridinone-containing compounds have emerged as a significant class of antiviral agents, particularly against human immunodeficiency virus type 1 (HIV-1) by inhibiting the crucial enzyme reverse transcriptase.[8][9] More recent studies have also explored their activity against other viruses.

Data Presentation: Antiviral Activity of Pyridinone Derivatives

The following table presents the antiviral efficacy of selected pyridinone compounds.

Compound ClassCompound/DerivativeVirusAssayEC50/IC50Reference
PyridinoneL-697,639HIV-1RT Inhibition20-800 nM[8]
PyridinoneL-697,661HIV-1RT Inhibition20-800 nM[8]
PyridinoneL-696,229HIV-1RT Inhibition20-200 nM[10]
4-Cycloalkyloxypyridin-2(1H)-oneDerivative 10HIV-1AntiviralPotent[11]
4-Cycloalkyloxypyridin-2(1H)-oneDerivative 22HIV-1 (wild-type & mutants)AntiviralLow nM[11]
4-Cycloalkyloxypyridin-2(1H)-oneDerivative 23HIV-1 (wild-type & mutants)AntiviralLow nM[11]
Benzothiazolyl-pyridine HybridCompound 8hSARS-CoV-2AntiviralIC50 = 3.669 µM[12]
Benzothiazolyl-pyridine HybridCompound 8fSARS-CoV-2AntiviralIC50 = 10.52 µM[12]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[13] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle.

G cluster_rt pyridinone Pyridinone (NNRTI) pocket Allosteric Binding Pocket pyridinone->pocket inhibition Inhibition rt HIV-1 Reverse Transcriptase proviral_dna Proviral DNA rt->proviral_dna pocket->rt viral_rna Viral RNA viral_rna->rt inhibition->rt

Mechanism of HIV-1 RT inhibition.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes the evaluation of the antiviral activity of pyridinone compounds using a plaque reduction assay.[14]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Complete culture medium

  • Pyridinone test compounds

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of the pyridinone compounds.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

G cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Add Pyridinone in Overlay Medium B->C D Incubate C->D E Fix and Stain D->E F Count Plaques E->F G Calculate EC50 F->G G pyridinone Pyridinone Derivatives nfkb NF-κB Pathway pyridinone->nfkb cox2 COX-2 Enzyme pyridinone->cox2 stimuli Inflammatory Stimuli (e.g., LPS) stimuli->nfkb stimuli->cox2 cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation G cluster_workflow Carrageenan-Induced Edema Assay Workflow A Administer Pyridinone Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume over Time B->C D Calculate Percentage Inhibition of Edema C->D

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-hydroxy-1H-pyridin-2-one hydrochloride synthesis.

Troubleshooting Guide

Issue 1: Low Overall Yield (<20%)

Symptoms:

  • The final isolated yield of 6-hydroxy-1H-pyridin-2-one hydrochloride is significantly lower than expected.

  • A large amount of starting material, 2,6-dichloropyridine, is recovered.

  • Significant formation of tar-like, insoluble byproducts is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete initial reaction: The conversion of 2,6-dichloropyridine to the intermediate is inefficient.Optimize Base and Solvent: The choice of base is critical. While potassium tert-butoxide is used, ensure it is fresh and handled under anhydrous conditions to maintain its reactivity. Consider alternative strong bases if the reaction does not proceed to completion. The solvent mesitylene is used for its high boiling point; ensure the reflux temperature is reached and maintained.
Suboptimal Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.Monitor Reaction Progress: Track the disappearance of 2,6-dichloropyridine using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The literature suggests refluxing for 18 hours, but optimization may be required for your specific setup.[1]
Hydrolysis of Intermediate: The intermediate may be sensitive to water, leading to undesired side products.Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1]
Inefficient Acidolysis/Deprotection: The conversion of the intermediate to the final product using acid may be incomplete.Acid Choice and Concentration: The documented protocol uses formic acid.[1][2] For the hydrochloride salt, a final treatment with hydrochloric acid (e.g., HCl in ethanol or dioxane) will be necessary after the initial ring formation. The concentration and equivalents of acid should be carefully controlled to ensure complete reaction without promoting side reactions.
Product Loss During Workup: The product may be lost during extraction and purification steps.Optimize Extraction and Precipitation: The product has some water solubility. When performing aqueous washes, ensure the pH is adjusted to minimize the solubility of the free base before extraction. For the hydrochloride salt precipitation, the choice of solvent is crucial to maximize yield.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • NMR or LC-MS analysis of the crude product shows multiple unexpected peaks.

  • The final product has a dark color, indicating the presence of polymeric or degradation products.

  • Difficulty in purifying the final product by crystallization.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Substitution: Monosubstituted intermediates can be a significant impurity if the reaction with the base is not driven to completion.Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2.1 equivalents of potassium tert-butoxide) to favor the disubstituted intermediate.[1]
Side Reactions with the Base/Solvent: At high temperatures, strong bases can react with the solvent or the pyridine ring in undesired ways.Temperature Control: While reflux is necessary, avoid excessive temperatures that could lead to decomposition. Ensure uniform heating with good stirring.
Oxidation: The product or intermediates may be susceptible to oxidation, especially at elevated temperatures.Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[1]
Formation of Tautomeric Impurities: 6-hydroxy-1H-pyridin-2-one exists in equilibrium with its tautomer, 2,6-dihydroxypyridine. While this is an intrinsic property, reaction conditions can favor one over the other, potentially complicating purification.Characterization: Be aware of the potential for tautomers to be present. Spectroscopic data (NMR, IR) can help identify the predominant form.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for 6-hydroxy-1H-pyridin-2-one?

A1: A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[1][2]

  • Nucleophilic Aromatic Substitution: 2,6-dichloropyridine is reacted with a strong base, such as potassium tert-butoxide, in a high-boiling solvent like mesitylene. This forms an intermediate, 2,6-di-tert-butoxypyridine.[1]

  • Acid-mediated Deprotection: The intermediate is then treated with an acid, such as formic acid, to yield 6-hydroxy-1,2-dihydropyridin-2-one, a tautomer of the desired product.[1][2] To obtain the hydrochloride salt, a subsequent step involving the addition of hydrochloric acid is required.

Q2: The reported yield in the literature is quite low (around 17%). How can I improve this?

A2: While the documented yield for the formic acid salt is low, several factors can be optimized to improve the yield of the hydrochloride salt. Based on syntheses of analogous substituted pyridones, the choice of base or catalyst in similar reactions has a significant impact on yield. For instance, in the synthesis of related 1-hydroxy-2-pyridones, using catalysts like 2-aminopyridine or imidazole in place of pyridine dramatically increased yields.[3] While this is for a different but related synthesis, it highlights the importance of screening reaction promoters. Ensuring anhydrous conditions and meticulously optimizing reaction time and temperature are also crucial.

Q3: How do I purify the final 6-hydroxy-1H-pyridin-2-one hydrochloride?

A3: Purification can typically be achieved through recrystallization. The choice of solvent system is critical and may require some experimentation. Common solvent systems for recrystallizing hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol. If recrystallization is challenging due to persistent impurities, column chromatography on silica gel or a more advanced technique like preparative HPLC might be necessary.[4]

Q4: What are the key analytical techniques to confirm the structure of the product?

A4: The structure of 6-hydroxy-1H-pyridin-2-one and its salt can be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the carbon-hydrogen framework. The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-H proton.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C=O stretch of the pyridone tautomer.[1][2]

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are necessary:

  • Reagents: 2,6-dichloropyridine is a hazardous substance. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Mesitylene is a flammable, high-boiling solvent. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

  • Reaction Conditions: The reaction is run at high temperatures (reflux). Use appropriate heating mantles and ensure the glassware is free of cracks or defects.

Data Presentation

Table 1: Comparison of Yields in Syntheses of Related Hydroxy-Pyridone Compounds

The following data is from the synthesis of substituted 1-hydroxy-2-pyridones and is provided to illustrate the impact of the base/catalyst on reaction yield in similar systems.

Starting MaterialReagent/CatalystReaction ConditionsYield (%)Reference
4-methyl-6-benzyl-2-pyrone2-aminopyridine80°C, 5 hours66%[3]
4-methyl-6-benzyl-2-pyroneImidazole80°C, 5 hours62%[3]
4-methyl-6-benzyl-2-pyronePyridine80°C, 5 hours12%[3]
4-methyl-6-cyclohexyl-2-pyrone2-aminopyridine80°C, 8 hours49%[3]
4-methyl-6-cyclohexyl-2-pyronePyridine80°C, 8 hours2.6%[3]

Experimental Protocols

Key Experiment: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one (Formic Acid Salt)

This protocol is adapted from the literature and describes the synthesis of the formic acid salt. To obtain the hydrochloride salt, a final acidification step with HCl would be necessary.[1]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.00 g, 6.80 mmol).

  • Add 15 mL of mesitylene to the flask.

  • Add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq).

  • Place the flask under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 18 hours. A color change from colorless to deep red should be observed.

  • After 18 hours, allow the solution to cool to room temperature.

  • Wash the reaction mixture with water (3 x 20 mL).

  • Collect the organic layer and dry it over sodium sulfate. This crude solution is used directly in the next step without further purification.

Step 2: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one

  • Transfer the crude solution from Step 1 to a 20 mL scintillation vial.

  • Add formic acid (1.00 mL, 17.8 mmol, 2.6 eq).

  • Stir the bi-layered solution vigorously at room temperature for 18 hours. A solid precipitate should form.

  • Collect the solid by vacuum filtration and dry it under vacuum to yield the product. (Reported yield: 0.180 g, 17% over 2 steps).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Acidolysis and Product Formation cluster_step3 Step 3: Hydrochloride Salt Formation (Proposed) start_mat 2,6-Dichloropyridine intermediate Crude 2,6-di-tert-butoxypyridine start_mat->intermediate Reaction reagent1 Potassium tert-butoxide Mesitylene reagent1->intermediate conditions1 Reflux, 18h N2 Atmosphere conditions1->intermediate product_formate 6-hydroxy-1H-pyridin-2-one (Formic Acid Salt) intermediate->product_formate Reaction reagent2 Formic Acid reagent2->product_formate conditions2 Vigorous Stirring, 18h Room Temperature conditions2->product_formate final_product 6-hydroxy-1H-pyridin-2-one hydrochloride product_formate->final_product Salt Formation reagent3 Hydrochloric Acid (e.g., in Ethanol) reagent3->final_product

Caption: Workflow for the synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Workup low_yield->cause3 cause4 Reagent Quality low_yield->cause4 sol1 Optimize Time/Temp Monitor with TLC/GC cause1->sol1 sol2 Use Inert Atmosphere Optimize Base/Catalyst cause2->sol2 sol3 Optimize Extraction pH & Precipitation Solvent cause3->sol3 sol4 Use Fresh, Anhydrous Reagents & Solvents cause4->sol4

References

Technical Support Center: Synthesis of 2,6-Dihydroxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxypyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-dihydroxypyridine hydrochloride?

A common and effective method for the synthesis of 2,6-dihydroxypyridine is the hydrolysis of 2,6-dichloropyridine. This is typically a two-step process involving an initial nucleophilic aromatic substitution with a strong base, such as potassium tert-butoxide, to form a diether intermediate (2,6-di-tert-butoxypyridine), followed by acidic hydrolysis to yield the desired dihydroxy product. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Q2: My reaction mixture turned dark brown/black. What could be the cause?

A dark coloration can indicate the formation of impurities or degradation products. High reaction temperatures during the initial substitution with a strong base can lead to condensation reactions and the formation of tar-like byproducts. It is crucial to maintain the recommended reaction temperature to minimize these side reactions.

Q3: The yield of my final product is significantly lower than expected. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete reaction: In the first step, insufficient reaction time or a suboptimal temperature can lead to incomplete substitution of the chlorine atoms, resulting in the presence of 2-chloro-6-hydroxypyridine as a byproduct.

  • Side reactions: The use of a strong base like potassium tert-butoxide can promote elimination reactions or other undesired side reactions if not properly controlled.

  • Loss during workup: 2,6-dihydroxypyridine has some solubility in water, so extensive washing with aqueous solutions during the purification process can lead to product loss.

  • Incomplete hydrolysis: If the second step is not carried out to completion, the intermediate 2,6-di-tert-butoxypyridine will not be fully converted to the final product.

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

Common impurities that may be observed in the NMR spectrum include:

  • Residual starting material: Unreacted 2,6-dichloropyridine.

  • Mono-substituted intermediate: 2-chloro-6-hydroxypyridine.

  • Un-hydrolyzed intermediate: 2,6-di-tert-butoxypyridine.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q5: How can I effectively purify the final 2,6-dihydroxypyridine hydrochloride?

Purification can be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals. The purity of the recrystallized product should be assessed by analytical techniques such as HPLC and NMR spectroscopy.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2,6-dihydroxypyridine hydrochloride and provides potential solutions.

Issue 1: Low Yield in the First Step (Formation of 2,6-di-tert-butoxypyridine)
Symptom Possible Cause Recommended Solution
Significant amount of 2,6-dichloropyridine remaining after the reaction.Incomplete reaction due to insufficient reaction time or low temperature.Increase the reaction time and/or temperature as per the protocol. Ensure efficient stirring to promote contact between reactants.
Formation of a significant amount of 2-chloro-6-tert-butoxypyridine.Sub-stoichiometric amount of potassium tert-butoxide or insufficient reaction time for the second substitution.Ensure the correct molar ratio of potassium tert-butoxide to 2,6-dichloropyridine is used. Consider a slight excess of the base.
Dark, tar-like residue in the reaction flask.High reaction temperatures leading to decomposition or polymerization.Carefully control the reaction temperature and avoid localized overheating. Use a well-calibrated heating mantle and a thermometer.
Issue 2: Incomplete Hydrolysis of the Intermediate
Symptom Possible Cause Recommended Solution
Presence of 2,6-di-tert-butoxypyridine in the final product.Insufficient acid concentration or reaction time for the hydrolysis step.Ensure the use of a sufficient concentration of hydrochloric acid and allow the reaction to proceed for the recommended time. Monitor the reaction progress by TLC or HPLC.
Oily or gummy product instead of a solid precipitate.Incomplete hydrolysis leading to a mixture of the desired product and the oily intermediate.Re-subject the crude product to the hydrolysis conditions with fresh acid.
Issue 3: Difficulty in Product Isolation and Purification

| Symptom | Possible Cause | Recommended Solution | | Low recovery after recrystallization. | The product is too soluble in the chosen solvent system. | Adjust the solvent ratio. If using an ethanol/water mixture, try increasing the proportion of the less polar solvent (ethanol) or cooling the solution to a lower temperature. | | Product precipitates as an oil during recrystallization. | The solution is supersaturated, or the cooling rate is too fast. | Cool the solution slowly with gentle stirring. If an oil forms, try reheating the solution to dissolve it and then cool it more slowly, possibly with seeding with a small crystal of the pure product. | | Persistent colored impurities in the final product. | Presence of colored byproducts that co-crystallize with the product. | Consider treating the solution with activated charcoal before recrystallization to remove colored impurities. A second recrystallization may also be necessary. |

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,6-dihydroxypyridine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Yield of 2,6-di-tert-butoxypyridine ~70-80%General synthetic knowledge
Yield of 2,6-dihydroxypyridine (from hydrolysis) >90%General synthetic knowledge
Overall Yield of 2,6-dihydroxypyridine ~60-70%General synthetic knowledge
Purity after recrystallization >98%General synthetic knowledge

Experimental Protocol: Synthesis of 2,6-Dihydroxypyridine Hydrochloride

This protocol details a representative synthesis of 2,6-dihydroxypyridine hydrochloride starting from 2,6-dichloropyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (150 mL) and potassium tert-butoxide (25.0 g, 0.223 mol).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 2,6-dichloropyridine (14.8 g, 0.100 mol) in dry toluene (50 mL) to the refluxing suspension over 1 hour.

  • Continue to reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-di-tert-butoxypyridine as a solid, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2,6-Dihydroxypyridine and Hydrochloride Salt Formation

  • To the crude 2,6-di-tert-butoxypyridine from the previous step, add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,6-dihydroxypyridine hydrochloride.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis & Salt Formation Start 2,6-Dichloropyridine + Potassium tert-butoxide in Toluene Reflux Reflux for 12h Start->Reflux Workup1 Aqueous Workup (Ice-water, Toluene extraction) Reflux->Workup1 Intermediate Crude 2,6-di-tert-butoxypyridine Workup1->Intermediate Hydrolysis Add conc. HCl/Water Reflux for 4h Intermediate->Hydrolysis Precipitation Cool in Ice Bath Hydrolysis->Precipitation Purification Filtration & Recrystallization (Ethanol/Water) Precipitation->Purification Final_Product 2,6-Dihydroxypyridine HCl Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2,6-dihydroxypyridine hydrochloride.

logical_relationships Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction can be caused by Side_Reactions Side Reactions Low_Yield->Side_Reactions can be caused by Workup_Loss Loss during Workup Low_Yield->Workup_Loss can be caused by Incomplete_Hydrolysis Incomplete Hydrolysis Low_Yield->Incomplete_Hydrolysis can be caused by Insufficient_Time_Temp Insufficient Time/Temp Incomplete_Reaction->Insufficient_Time_Temp due to High_Temp_Base High Temp / Strong Base Side_Reactions->High_Temp_Base due to Insufficient_Acid_Time Insufficient Acid/Time Incomplete_Hydrolysis->Insufficient_Acid_Time due to

Caption: Logical relationships for troubleshooting low product yield.

Technical Support Center: Purification of Crude 6-hydroxy-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 6-hydroxy-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 6-hydroxy-1H-pyridin-2-one synthesized from 2,6-dichloropyridine?

A1: Common impurities can originate from the starting materials and side reactions during the synthesis. Potential impurities include:

  • Unreacted 2,6-dichloropyridine: The starting material for the synthesis.

  • Partially reacted intermediates: Such as 2-chloro-6-hydroxypyridine.

  • Byproducts from the hydrolysis of the 2,6-di-tert-butoxypyridine intermediate: This can include tert-butanol and other related species.

  • Other chlorinated pyridines: Impurities from the starting 2,6-dichloropyridine, such as 2-chloropyridine, 2,3,6-trichloropyridine, and 2,3,5,6-tetrachloropyridine, may be carried through the synthesis.[1]

  • Polymeric materials: Highly colored byproducts can sometimes form.

Q2: My crude product is highly colored (dark brown or black). How can I decolorize it?

A2: The color is likely due to polymeric impurities. Here are a few methods to address this:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Silica Gel Plug: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. The highly polar colored impurities will often be retained on the silica, while the desired product elutes.

Q3: I am having trouble getting my 6-hydroxy-1H-pyridin-2-one to crystallize. What should I do?

A3: Pyridinones can sometimes be challenging to crystallize. If you are facing this issue, try the following:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystallization.

  • Increase Concentration: If you've used too much solvent, you can carefully evaporate some of it to create a more concentrated, supersaturated solution.

  • Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to oiling out rather than crystallization. If it has been at room temperature for a while, try placing it in an ice bath or refrigerator.

  • Solvent System: You may need to re-evaluate your recrystallization solvent. Try a different solvent or a mixed solvent system.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To prevent this:

  • Use more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.

  • Lower the cooling temperature: Try to cool the solution to a lower temperature more slowly.

  • Change the solvent system: A different solvent or a mixed solvent system might be more suitable. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat until it is clear again before allowing it to cool slowly.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery/Yield - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals after filtration.- Concentrate the filtrate by evaporating some solvent and cool again. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a different recrystallization solvent. - Preheat the funnel and filter paper for hot filtration. - Rinse the flask and crystals with a minimal amount of ice-cold solvent.
No Crystals Form - The solution is not supersaturated (too much solvent). - The solution is supersaturated but requires nucleation. - The compound is very soluble in the chosen solvent.- Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - Cool the solution in an ice bath. - Try a different solvent in which the compound is less soluble.
Product is Oily, Not Crystalline - The solution is too concentrated. - The rate of cooling is too fast. - The melting point of the solute is lower than the boiling point of the solvent. - Presence of impurities depressing the melting point.- Add more hot solvent to the oiled-out mixture and re-cool slowly. - Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Choose a lower-boiling point solvent. - Purify by another method first, like column chromatography, to remove impurities.
Crystals are Colored - Colored impurities are present in the crude material.- Add a small amount of activated carbon to the hot solution and perform a hot filtration. - Pass a solution of the crude product through a small plug of silica gel.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading. - Column channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Product Does Not Elute (Low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Streaking or Tailing of Bands - The compound is interacting strongly with the stationary phase (e.g., acidic silica). - The sample was not loaded in a narrow band. - The column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine or acetic acid, depending on the compound's nature). - Dissolve the sample in a minimal amount of solvent for loading. - Reduce the amount of sample loaded.

Experimental Protocols

Recrystallization from a Saturated Methanol Solution

This protocol is a starting point and may require optimization.

  • Dissolution: In a fume hood, place the crude 6-hydroxy-1H-pyridin-2-one in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography (Reverse-Phase)

This protocol is based on a typical reverse-phase HPLC method and can be adapted for preparative column chromatography.[2]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The addition of a small amount of formic acid or phosphoric acid (e.g., 0.1%) can improve peak shape.[2] The optimal ratio of acetonitrile to water should be determined by TLC or analytical HPLC.

  • Column Packing: Pack the column with the C18 silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude 6-hydroxy-1H-pyridin-2-one in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC or UV-Vis spectroscopy to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table presents representative data for the purification of crude 6-hydroxy-1H-pyridin-2-one. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityRecovery/YieldNotes
Recrystallization (Methanol) ~80%>98%60-80%Yield is dependent on the amount of solvent used and the cooling rate. Crystals suitable for X-ray analysis have been obtained from slow evaporation of a saturated methanol solution.[3]
Column Chromatography (Reverse-Phase C18) ~80%>99%70-90%Provides excellent separation from polar and non-polar impurities.

Visualizations

Purification_Workflow crude Crude 6-hydroxy-1H-pyridin-2-one dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize crystallize Slow Cooling & Crystallization dissolve->crystallize If not colored hot_filter Hot Filtration (if Decolorized) decolorize->hot_filter hot_filter->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Drying wash->dry pure Pure Crystalline Product dry->pure Troubleshooting_Logic start Recrystallization Fails no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield nucleation Nucleation Needed? no_crystals->nucleation No too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes sol_conc Solution too Concentrated? oiling_out->sol_conc Yes cooling_rate Cooling too Fast? oiling_out->cooling_rate No solvent_choice Wrong Solvent? low_yield->solvent_choice No low_yield->too_much_solvent Yes add_solvent Add More Hot Solvent & Re-cool sol_conc->add_solvent cooling_rate->solvent_choice No cool_slowly Cool Slowly cooling_rate->cool_slowly change_solvent Change Solvent solvent_choice->change_solvent scratch_seed Scratch or Seed nucleation->scratch_seed evaporate Evaporate Some Solvent too_much_solvent->evaporate

References

Overcoming solubility issues with 6-hydroxy-1H-pyridin-2-one;hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-hydroxy-1H-pyridin-2-one;hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the hydrochloride salt of 6-hydroxy-1H-pyridin-2-one, a pyridinone derivative. Like many heterocyclic compounds developed in drug discovery, it can exhibit limited aqueous solubility, which can lead to challenges in various experimental settings, from preparing stock solutions to achieving desired concentrations in biological assays.[1] Inadequate solubility can result in underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2]

Q2: What are the general solubility characteristics of this compound?

As a hydrochloride salt of a compound with both acidic and basic functionalities (amphoteric nature), its solubility is expected to be pH-dependent. The free base form, 2,6-dihydroxypyridine, is reported to be soluble in water at 41 g/L.[3] The hydrochloride salt form is generally expected to have higher aqueous solubility, particularly at acidic pH. In organic solvents, it is highly soluble in DMSO.[4]

Q3: How does pH influence the solubility of this compound?

The solubility of this compound is significantly influenced by pH due to its tautomeric nature and the presence of ionizable groups. The pyridinone ring system can exist in different tautomeric forms, and the hydroxyl and amine groups can be protonated or deprotonated depending on the pH of the solution.[3]

  • At low pH (acidic conditions): The compound will be protonated, existing as a cation, which generally leads to higher aqueous solubility.

  • Near the isoelectric point: The compound will exist predominantly as a neutral zwitterion, where it is likely to have its lowest aqueous solubility.

  • At high pH (basic conditions): The compound will be deprotonated, forming an anion, which can also lead to increased aqueous solubility.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[2] Here are several strategies to address this:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Reduce the DMSO percentage: While preparing the stock in DMSO is necessary, aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%) to minimize its effect on both solubility and the biological system.[5]

  • Use a co-solvent system: A mixture of solvents can enhance solubility. For example, a combination of DMSO, PEG300, and a surfactant like Tween-80 in saline has been used to prepare solutions of this compound.[4]

  • Employ sonication or gentle warming: After dilution, brief sonication or warming the solution to 37°C can help dissolve fine precipitates.[4]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent.

Q5: Can I use surfactants or cyclodextrins to improve solubility?

Yes, these are common and effective strategies.

  • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility. β-cyclodextrins and their derivatives, such as SBE-β-CD, are often used.[4]

Solubility Data

The following table summarizes the available solubility data for this compound. Researchers are encouraged to determine the solubility in their specific experimental systems.

Solvent/SystemSolubilityMolar Concentration (mM)Notes
DMSO100 mg/mL[4]677.69 mM[4]Requires sonication, warming, and heating to 60°C. Use freshly opened DMSO as it is hygroscopic.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]≥ 16.94 mM[4]Results in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]≥ 16.94 mM[4]Results in a clear solution.[4]
10% DMSO, 90% Corn Oil2.5 mg/mL[4]16.94 mM[4]Forms a suspension; requires sonication.[4]
Water (free base form)41 g/L[3]~369 mMData for the non-salt form (2,6-dihydroxypyridine).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[4]

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use an ultrasonic bath and gentle warming (up to 60°C) to aid dissolution.[4] Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific buffer.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][7]

  • Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

  • Sample Collection and Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Visual Troubleshooting and Conceptual Diagrams

The following diagrams illustrate key concepts and workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration above the expected solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end Solubility Issue Resolved lower_conc->end optimize_dmso Optimize (lower) DMSO concentration check_dmso->optimize_dmso Yes modify_buffer Modify Aqueous Buffer check_dmso->modify_buffer No optimize_dmso->end adjust_ph Adjust pH modify_buffer->adjust_ph add_solubilizer Add Co-solvents, Surfactants, or Cyclodextrins modify_buffer->add_solubilizer adjust_ph->end add_solubilizer->end

Caption: A decision-making workflow for troubleshooting compound precipitation in aqueous buffers.

G cluster_1 Effect of pH on the Ionization and Solubility of 6-hydroxy-1H-pyridin-2-one low_ph Low pH (Acidic) Predominantly Cationic Form (Protonated) Higher Aqueous Solubility pka1 pH ≈ pKa1 low_ph->pka1 neutral_ph Intermediate pH (near pI) Predominantly Zwitterionic/Neutral Form Lowest Aqueous Solubility pka1->neutral_ph pka2 pH ≈ pKa2 neutral_ph->pka2 high_ph High pH (Basic) Predominantly Anionic Form (Deprotonated) Higher Aqueous Solubility pka2->high_ph label_solubility Solubility Profile

Caption: A conceptual diagram illustrating the relationship between pH, ionization state, and aqueous solubility.

References

Stability of 6-hydroxy-1H-pyridin-2-one;hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride under various pH conditions. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is 6-hydroxy-1H-pyridin-2-one hydrochloride and why is its pH stability important?

A1: 6-hydroxy-1H-pyridin-2-one hydrochloride, also known as 2,6-dihydroxypyridine hydrochloride, is a pyridinone derivative.[1][2] The hydrochloride salt enhances its solubility in aqueous solutions. Understanding its stability across different pH values is critical for the development of liquid formulations, ensuring therapeutic efficacy, and identifying potential degradation products that could affect safety and shelf-life.

Q2: What are the likely degradation pathways for 6-hydroxy-1H-pyridin-2-one under different pH conditions?

A2: Based on the structure, which contains a hydroxyl group and a lactam (cyclic amide) ring, the primary degradation pathway under hydrolytic stress (acidic or basic conditions) is likely the opening of the pyridinone ring. Pyridinone derivatives can be susceptible to hydrolysis, which may be catalyzed by hydronium or hydroxide ions. Oxidation is another potential degradation pathway, particularly if the molecule is exposed to oxidative conditions.

Q3: How does the hydrochloride salt affect the stability of the compound?

A3: The hydrochloride salt is formed by reacting the parent compound with hydrochloric acid. In solution, it will dissociate, creating a mildly acidic environment. This initial pH may influence the compound's stability. When formulating, the buffering capacity of the solution will be the determining factor for the final pH and, consequently, the stability of the compound.

Q4: What are the typical pH ranges of concern for the stability of this compound?

A4: Significant degradation is often observed under strongly acidic (pH 1-3) and strongly alkaline (pH 10-13) conditions.[3] The compound is expected to be most stable in the neutral to slightly acidic pH range, though this must be confirmed through experimental studies.

Q5: What analytical techniques are recommended for monitoring the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4] This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and monitoring the formation of impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed at initial time point. The chosen pH and temperature conditions are too harsh for the compound.Reduce the strength of the acid or base (e.g., from 1N to 0.1N or 0.01N), lower the temperature, and/or shorten the sampling intervals.
No degradation observed under stress conditions. The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.Increase the stress level by using stronger acid/base, higher temperatures, or longer exposure times.[5] Ensure the analytical method is validated for its ability to detect degradation products.
Poor peak shape or resolution in HPLC analysis. The mobile phase composition is not optimal for separating the parent compound and its degradants. The pH of the mobile phase could be a critical factor.Optimize the HPLC method by adjusting the mobile phase pH, organic solvent ratio, or trying a different column chemistry.
Inconsistent or non-reproducible stability data. Inaccurate pH measurement or control of the buffer solution. Temperature fluctuations during the experiment. Improper sample handling and storage.Calibrate the pH meter before use. Use a thermostatically controlled environment (e.g., water bath, incubator). Ensure consistent sample preparation and storage procedures.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products. Interaction with excipients or container materials.Characterize the unknown peaks using techniques like mass spectrometry (LC-MS) to elucidate their structure. Conduct studies with the drug substance alone to rule out excipient interactions.

Data Presentation

A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[3] The following table is a template for presenting the results of a pH stability study.

pH Temperature (°C) Time (hours) Initial Assay (%) Assay (%) after Stress % Degradation Degradation Products Observed (Peak Area %)
1.2 (0.1 N HCl)6024100.085.214.8DP1 (8.5%), DP2 (6.3%)
4.5 (Acetate Buffer)6024100.098.11.9-
6.8 (Phosphate Buffer)6024100.099.50.5-
9.0 (Borate Buffer)6024100.092.77.3DP3 (7.3%)
12.0 (0.1 N NaOH)6024100.078.421.6DP3 (15.1%), DP4 (6.5%)
DP = Degradation Product. This is representative data and will vary based on experimental conditions.

Experimental Protocols

Protocol: pH-Dependent Stability Study of 6-hydroxy-1H-pyridin-2-one hydrochloride

1. Objective: To evaluate the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride in aqueous solutions across a range of pH values under accelerated temperature conditions.

2. Materials:

  • 6-hydroxy-1H-pyridin-2-one hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate and citrate buffer components

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve 6-hydroxy-1H-pyridin-2-one hydrochloride in HPLC grade water to prepare a stock solution of 1 mg/mL.

  • Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 9.0, and 12.0) using appropriate buffer systems or by adjusting the pH with HCl or NaOH.

4. Experimental Procedure:

  • For each pH condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.

  • Transfer aliquots of each solution into separate, sealed vials.

  • Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 60°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Cool the samples to room temperature and, if necessary, neutralize them before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

5. Analysis:

  • Quantify the amount of undegraded 6-hydroxy-1H-pyridin-2-one hydrochloride at each time point.

  • Calculate the percentage of degradation.

  • Monitor the formation and growth of any degradation product peaks in the chromatograms.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) dilute Dilute Stock in Buffers (0.1 mg/mL) prep_stock->dilute prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 9.0, 12.0) prep_buffers->dilute incubate Incubate at Accelerated Temperature (e.g., 60°C) dilute->incubate sample Withdraw Samples at Time Intervals incubate->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound analyze->quantify products Identify Degradation Products analyze->products degradation Calculate % Degradation quantify->degradation

Caption: Experimental workflow for the pH stability study.

logical_relationship cluster_acid Acidic Conditions (e.g., pH < 3) cluster_base Alkaline Conditions (e.g., pH > 9) cluster_neutral Neutral Conditions (e.g., pH 6-8) compound 6-hydroxy-1H-pyridin-2-one (Intact Molecule) acid_hydrolysis Acid-Catalyzed Ring Opening compound->acid_hydrolysis base_hydrolysis Base-Catalyzed Ring Opening compound->base_hydrolysis stable Expected Maximum Stability compound->stable degradation_products Degradation Products acid_hydrolysis->degradation_products base_hydrolysis->degradation_products

References

Technical Support Center: Optimizing Pyridinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridinone derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and optimization of pyridinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyridinone derivatization?

The most frequent challenges include low product yield, formation of isomeric byproducts (N- vs. O-alkylation), difficult purification, and incomplete reactions.[1][2] The ambident nucleophilic nature of the pyridinone ring, with reactive sites at both the nitrogen and oxygen atoms, is the primary cause of selectivity issues.[2][3]

Q2: How can I monitor the progress of my reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For more detailed mechanistic investigations and real-time analysis, advanced methods such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4]

Q3: What factors determine N- vs. O-alkylation selectivity?

The selectivity between N- and O-alkylation is highly sensitive to the reaction conditions. Key factors include the choice of solvent, the strength and type of base used, the nature of the electrophile (alkylating agent), and the reaction temperature.[2][3] Electronic effects of substituents on the pyridinone ring also play a significant role.[5]

Q4: What are the best practices for purifying pyridinone derivatives?

Standard purification techniques include column chromatography on silica gel and recrystallization.[2][6] If emulsions form during aqueous work-up, they can be broken by adding brine or passing the mixture through a pad of Celite.[1] For volatile pyridines, distillation after treatment with an alkali metal compound can be an effective purification method.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Incomplete Reaction: Monitor the reaction over a time course using TLC or LC-MS to determine if it has gone to completion. If not, consider extending the reaction time or increasing the temperature.[1]

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous if the reaction is moisture-sensitive.[1]

  • Suboptimal Temperature: Temperature can significantly impact reaction rates. Try running the reaction at a higher temperature, but be aware that this may also increase the formation of byproducts or lead to polymerization.[1][8]

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. Consider using a cosolvent or switching to a solvent with better solubilizing properties, such as DMF or DMSO.[2][9]

  • Polymerization: Highly reactive starting materials can polymerize, especially at elevated temperatures. To mitigate this, try adding the reactive starting material slowly, using a more dilute solution, or lowering the reaction temperature.[1]

Low_Yield_Troubleshooting start Low or No Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete extend_time Optimize Time & Temperature incomplete->extend_time Yes reagent_quality Check Reagent Purity & Dryness incomplete->reagent_quality No success Yield Improved extend_time->success solubility Assess Solubility of Starting Materials reagent_quality->solubility change_solvent Change Solvent or Add Cosolvent solubility->change_solvent polymerization Check for Polymerization solubility->polymerization If solubility is good change_solvent->success optimize_conditions Lower Temp, Dilute, or Slow Addition polymerization->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Selectivity (Mixture of N- and O-Alkylated Products)

Q: My reaction yields a mixture of N- and O-alkylated isomers. How can I improve the regioselectivity?

A: Pyridinones are ambident nucleophiles, making N- vs. O-alkylation a common challenge.[2][3] The reaction outcome is highly dependent on the conditions.

  • Solvent Choice: Solvent polarity is a critical factor. Polar aprotic solvents like DMF often favor N-alkylation, while nonpolar solvents may favor O-alkylation.[2][3] A screen of different solvents is highly recommended.[1]

  • Base Selection: The choice of base can significantly influence the reaction's regioselectivity. Strong bases like sodium hydride (NaH) tend to favor N-alkylation.[2] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective for N-alkylation, particularly in polar aprotic solvents.[2][5]

  • Counter-ion Effect: The counter-ion of the base can play a role. For example, using silver carbonate (Ag₂CO₃) can sometimes promote O-alkylation due to the interaction of the silver ion with the oxygen atom of the pyridinone.

  • Temperature Control: Lower temperatures (e.g., 0 °C to room temperature) often provide better selectivity.[2]

Selectivity_Troubleshooting start Poor N/O Selectivity desired_product Desired Isomer? start->desired_product n_alkylation To Favor N-Alkylation desired_product->n_alkylation N-Alkylation o_alkylation To Favor O-Alkylation desired_product->o_alkylation O-Alkylation n_solvent Use Polar Aprotic Solvent (e.g., DMF) n_alkylation->n_solvent o_solvent Use Nonpolar Solvent (e.g., Toluene) o_alkylation->o_solvent n_base Use Strong Base (e.g., NaH) or K₂CO₃/Cs₂CO₃ n_solvent->n_base n_temp Run at Lower Temperature (0 °C -> RT) n_base->n_temp analyze Analyze Product Ratio (NMR, LC-MS) n_temp->analyze o_base Consider Bases like Ag₂CO₃ o_solvent->o_base o_temp Screen Different Temperatures o_base->o_temp o_temp->analyze

Caption: Decision workflow for optimizing N- vs. O-alkylation selectivity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing pyridinone alkylation reactions.

Table 1: Effect of Base and Solvent on N- vs. O-Alkylation of 2-Pyridone

EntryAlkylating AgentBaseSolventTemp (°C)N/O RatioYield (%)
1Benzyl BromideK₂CO₃DMF70>19:194
2Benzyl BromideiPr₂NEtWater (Tween 20)RT>5:190
3Ethyl IodideK₂CO₃DMF70>19:185
42-IodopropaneK₂CO₃Water (Tween 20)702.4:140
5Methyl IodideNaHTHF0 to RTN-Alkylation75-85
6Benzyl BromideCs₂CO₃DMFRTN-Alkylation88

Data compiled from multiple sources for illustrative purposes.[3][5][10]

Table 2: Optimization of Derivatization Temperature and Time

EntryReagentTemperature (°C)Time (min)Relative Response
1HMP2515Low
2HMP6015High
3HMP8015No Improvement
4HTP2530Low
5HTP6030High
6HTP6060No Improvement

Data adapted from a study on steroid derivatization for analytical purposes, illustrating a general optimization workflow.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyridin-4-one

This protocol is optimized for selective N-alkylation using a strong base in a polar aprotic solvent.

Materials:

  • Pyridin-4-one derivative (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)

  • Alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyridin-4-one derivative.

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add NaH portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes.[2]

  • Alkylation: Slowly add the alkylating agent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated pyridone.[2]

Protocol 2: General Procedure for Monitoring Reactions via LC-MS

This protocol provides a general workflow for tracking reaction conversion and product formation.

Materials:

  • Reaction mixture

  • Quenching solution (if necessary, e.g., water or buffer)

  • Methanol or Acetonitrile (LC-MS grade)

  • Microsyringe or pipette

  • Vials for sample preparation

Procedure:

  • Sampling: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture using a microsyringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to stop the reaction and dilute the sample. This prevents further reaction and prepares the sample for injection.

  • Sample Preparation: Vortex the diluted sample. If necessary, filter it through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before transferring it to an LC-MS vial.

  • Instrumental Analysis:

    • System: Liquid Chromatograph coupled to a Mass Spectrometer.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An appropriate gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Detection: Monitor the ion counts for the mass-to-charge ratio (m/z) corresponding to the starting material(s) and the expected product(s).

  • Data Analysis: Plot the relative peak areas of the starting material and product(s) over time to determine the reaction profile, conversion rate, and formation of any byproducts.

References

Technical Support Center: Troubleshooting Low Yields in Michael Addition for Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Michael addition step for pyridinone synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common issues encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no product formation in a Michael addition for pyridinone synthesis can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:

  • Reagent Purity: Impurities in starting materials are a common cause of low yields. Ensure that your Michael donor, Michael acceptor, and any catalysts or bases are of high purity. It is highly recommended to purify starting materials if their quality is uncertain.[1]

  • Base/Catalyst Activity: The base or catalyst may be old, have been improperly stored, or may not be suitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to effectively deprotonate the Michael donor to generate the nucleophile.

  • Inefficient Nucleophile Generation: The nucleophilicity of the Michael donor is dependent on the formation of its enolate or equivalent nucleophilic species. If the base is not strong enough, or if acidic impurities are present in the reaction mixture, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[2]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl or nitrile compound (Michael acceptor) may have steric hindrance near the β-carbon, or electron-donating groups that reduce its electrophilicity, thus slowing down or preventing the reaction.[2]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1][2]

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or may interfere with the reaction mechanism. Some reactions benefit from solvent-free conditions.[3][4][5][6][7][8]

Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?

The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them:

  • Self-Condensation: The Michael acceptor or the nucleophile (if it is an enolizable ketone) might undergo self-condensation reactions, such as an aldol condensation.[1][2]

  • Polymerization: α,β-Unsaturated compounds can be prone to polymerization, especially in the presence of strong bases or catalysts.[2]

  • Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[2] Carefully controlling the stoichiometry of the reactants can help minimize this.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[2]

Q3: How does the choice of base affect the yield of the Michael addition?

The choice of base is critical and can significantly influence the reaction outcome. The base should be strong enough to deprotonate the Michael donor but not so strong as to promote side reactions. Common bases for Michael additions include:

  • Inorganic Bases: Metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide), metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), and metal carbonates are frequently used.

  • Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) are also common.

  • Lewis Acids: In some cases, Lewis acids can be used to catalyze the reaction.

The optimal base and its concentration should be determined experimentally for each specific reaction.

Q4: What is the influence of the solvent on the Michael addition reaction?

The solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents like THF, DMF, and DMSO are often used as they can dissolve a wide range of reactants. However, in some cases, protic solvents or even solvent-free conditions have been shown to be highly effective.[3][4][5][6][7][8] For instance, solvent-free aldol condensation followed by a Michael addition has been reported to give quantitative formation of the diketone precursor to pyridines.[4]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to identifying and resolving issues leading to low yields in the Michael addition for pyridinone synthesis.

Problem Possible Cause Suggested Solution
Low or no product formation Impure starting materialsPurify all reactants and solvents before use. Dry solvents and reagents as necessary.[1]
Inactive base or catalystUse a fresh batch of base or catalyst. Consider screening different bases or catalysts.
Insufficient nucleophile generationUse a stronger base or increase the amount of base. Ensure there are no acidic impurities.[2]
Low reactivity of Michael acceptorIncrease the reaction temperature. Consider using a more reactive Michael acceptor if possible.[2]
Suboptimal reaction temperatureScreen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.[1]
Incorrect stoichiometryVerify the molar ratios of your reactants. A slight excess of one reactant may be beneficial.
Formation of multiple byproducts Self-condensation of reactantsAdd the reactants in a controlled manner (e.g., slow addition of the nucleophile). Optimize the reaction temperature.[1]
Polymerization of Michael acceptorUse a milder base or catalyst. Lower the reaction temperature.
Bis-addition to the productUse a stoichiometric amount of the Michael acceptor or a slight excess of the Michael donor.
Retro-Michael reactionLower the reaction temperature once the initial Michael adduct is formed.[2]
Difficult product purification Product is highly soluble in the reaction solventConsider using an alternative solvent that allows for product precipitation.
Co-precipitation of impuritiesOptimize crystallization conditions (e.g., solvent system, temperature profile).
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.

Data on Reaction Condition Optimization

The following tables summarize the effect of various reaction parameters on the yield of Michael addition products relevant to pyridinone synthesis.

Table 1: Effect of Solvent on Michael Addition Yield

EntrySolventYield (%)
1THF90
2Dichloromethane75
3Methanol60
4Solvent-free>95

Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Base on Michael Addition Yield

EntryBaseYield (%)
1NaOH85
2KOH88
3NaOMe92
4DBU78

Yields are representative and can vary based on specific substrates and other reaction conditions.

Experimental Protocols

General Procedure for Michael Addition in Pyridinone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the Michael donor (1.0 eq) in a suitable anhydrous solvent (e.g., THF), add the base (1.1 eq) at a controlled temperature (e.g., 0 °C or room temperature) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Formation: Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the nucleophile.

  • Michael Addition: Slowly add a solution of the Michael acceptor (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Michael adduct.[9]

One-Pot Solvent-Free Synthesis of a Diketone Precursor

This method can be advantageous for its high yield and environmental friendliness.[4][6][7][8]

  • Reactant Mixture: In a mortar and pestle, grind a mixture of the enolizable ketone (2.0 eq), the aldehyde (1.0 eq), and a solid base (e.g., solid NaOH).

  • Reaction: The reaction is often exothermic and proceeds to completion within a short period. Monitor the reaction by TLC.

  • Work-up: After completion, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove the base. Dry the organic layer and concentrate to obtain the crude diketone.

  • Purification: The crude diketone can often be used in the subsequent cyclization step without further purification. If necessary, purify by recrystallization or column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reactants & Solvent setup Assemble Dry Glassware under Inert Atmosphere reagents->setup base_add Add Base to Michael Donor setup->base_add nucleophile Stir for Nucleophile Formation base_add->nucleophile acceptor_add Slowly Add Michael Acceptor nucleophile->acceptor_add monitoring Monitor Reaction by TLC/LC-MS acceptor_add->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for a typical Michael addition reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yields in Michael Addition start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK optimize_reagents Purify/Replace Reagents Adjust Stoichiometry check_reagents->optimize_reagents Impure/Incorrect check_side_reactions Analyze for Side Reactions (TLC, LC-MS) check_conditions->check_side_reactions Conditions OK optimize_conditions Screen Bases, Solvents, and Temperatures check_conditions->optimize_conditions Suboptimal mitigate_side_reactions Adjust Addition Rate, Temperature, or Stoichiometry check_side_reactions->mitigate_side_reactions Side Products Detected failure Yield Still Low (Consult Further Literature/Support) check_side_reactions->failure No Obvious Issues success Yield Improved optimize_reagents->success optimize_conditions->success mitigate_side_reactions->success

Caption: Logical workflow for troubleshooting low yields.

References

Technical Support Center: Crystallographic Characterization of Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic characterization of pyridinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common tautomeric form of a simple pyridinone, like 2-pyridinone, observed in the solid state?

A1: In the solid state, the pyridone (or lactam) form is predominantly observed for simple pyridinones like 2-pyridone.[1][2] This has been consistently confirmed by X-ray crystallography and IR spectroscopy.[1][2] The amide group's ability to form strong hydrogen bonds contributes to the stability of this tautomer in the crystal lattice.[1] While the 2-hydroxypyridine (or lactim) tautomer can be favored in non-polar solvents or the gas phase, the pyridone form is what you will most likely encounter in your crystal structure.[1][2]

Q2: Why is it sometimes difficult to locate the N-H hydrogen atom in the crystal structure of a pyridinone?

A2: The difficulty in precisely locating the N-H hydrogen atom arises from its low electron density.[1][2] X-ray diffraction primarily interacts with the electron clouds of atoms, and since hydrogen has only one electron, its scattering contribution is weak. This can make its exact position ambiguous in the electron density map, although its presence is inferred from the bonding geometry and hydrogen bonding patterns.

Q3: Can the choice of solvent affect the tautomeric form that crystallizes?

A3: Yes, the solvent can significantly influence the tautomeric equilibrium in solution, which in turn can affect which form crystallizes.[1][2] Polar solvents, such as water and alcohols, tend to favor the 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine form.[1][2] Therefore, the selection of crystallization solvent can be a critical parameter in obtaining crystals of the desired tautomer.

Q4: What is structural disorder in the context of pyridinone crystallography?

A4: Structural disorder refers to a situation where a molecule or a part of it occupies two or more different positions or orientations within the crystal lattice.[3][4] In pyridinone-containing crystals, this can manifest as orientational disorder of the entire molecule or of specific functional groups.[3][5] This can be a result of random packing arrangements or thermal motion.[4] Disorder can complicate the refinement of the crystal structure and may require specialized modeling techniques.[6]

Q5: What are supramolecular synthons, and how are they relevant to pyridinone crystallography?

A5: Supramolecular synthons are robust and predictable intermolecular interactions that can be used to assemble molecules into desired crystal structures. For pyridinones, the most prominent synthon is the hydrogen-bonded dimer formed through two N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif.[7] Understanding and utilizing these synthons is a key aspect of crystal engineering with pyridinones.

Troubleshooting Guides

Problem 1: Difficulty in Obtaining Single Crystals Suitable for X-ray Diffraction

Symptoms:

  • Formation of amorphous precipitate instead of crystals.

  • Growth of very small, needle-like, or clustered crystals.

  • Oily or viscous material separates from the solution.

Possible Causes and Solutions:

CauseSuggested Solution
High Supersaturation Slow down the crystallization process. Methods include slow evaporation of the solvent, vapor diffusion of a less soluble solvent, or slow cooling of a saturated solution.[8]
Inappropriate Solvent System Screen a wide range of solvents with varying polarities.[9] Mixtures of solvents can also be effective. For pyridinones, consider solvents that favor the desired tautomer.
Purity of the Compound Ensure the compound is of high purity (>95%). Impurities can inhibit crystal growth.[10] Recrystallize or re-purify the compound if necessary.
Compound-Specific Issues Some pyridinone derivatives may have intrinsic properties that hinder crystallization. Consider derivatization to introduce functional groups that promote stronger and more directional intermolecular interactions.
Problem 2: Ambiguous or Unstable Structure Refinement

Symptoms:

  • High R-factors (residual indices) after refinement.

  • Unusually large or elongated thermal ellipsoids (anisotropic displacement parameters).

  • Chemically unreasonable bond lengths and angles.

  • Significant residual electron density peaks in the difference Fourier map.

Possible Causes and Solutions:

CauseSuggested Solution
Structural Disorder Examine the thermal ellipsoids and residual electron density for signs of disorder. Model the disorder by assigning partial occupancies to the atoms in different positions.[4][6]
Crystal Twinning Twinning occurs when two or more crystals are intergrown in a symmetrical manner.[11][12] This can often be identified during data processing. Refine the structure using a twin law.
Incorrect Space Group Assignment Re-evaluate the systematic absences and symmetry of the diffraction data. Consider the possibility of a lower symmetry space group.[13]
Pseudosymmetry The crystal structure may have a higher symmetry that is not a true crystallographic symmetry. This can lead to correlation issues during refinement.[13]
Problem 3: Tautomer Ambiguity in the Refined Structure

Symptoms:

  • Uncertainty in assigning the position of a hydrogen atom on either the nitrogen or oxygen of the pyridinone ring.

  • Bond lengths intermediate between expected single and double bonds for the C-N and C-O bonds of the pyridone/hydroxypyridine moiety.

Possible Causes and Solutions:

CauseSuggested Solution
Disorder between Tautomers It is possible that both tautomers are present in the crystal in a disordered manner. Attempt to model the disorder with partial occupancies for the hydrogen atom on both N and O, and refine the occupancies.
Low Quality Data Collect data at a lower temperature (e.g., 100 K) to reduce thermal motion and improve the resolution and quality of the diffraction data.[14]
Ambiguous Hydrogen Position Carefully examine the hydrogen bonding environment. The position of the hydrogen should be consistent with the formation of logical hydrogen bonds to neighboring molecules.

Experimental Protocols

General Protocol for the Crystallization of Pyridinone Derivatives
  • Compound Purification: Ensure the pyridinone derivative is of the highest possible purity. Standard techniques like column chromatography, preparative HPLC, or recrystallization can be used.

  • Solvent Screening:

    • Dissolve a small amount of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, water) to assess solubility.

    • Select solvents in which the compound has moderate solubility.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.[8]

    • Vapor Diffusion:

      • Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).

      • Sitting Drop: Place a drop of the concentrated compound solution in a microbridge inside a sealed well containing the precipitant.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas (typically 100 K) for data collection.[8]

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[8]

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data by adjusting atomic positions, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Pyridinone Derivative purification Purification (>95%) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth harvest Crystal Harvesting & Cryo-cooling growth->harvest data_collection Data Collection harvest->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystallographic characterization of pyridinones.

troubleshooting_logic start Poor Refinement Statistics (High R-factors, Large ADPs) check_disorder Check for Disorder: Elongated Ellipsoids? Residual Peaks? start->check_disorder model_disorder Model Disorder (Partial Occupancies) check_disorder->model_disorder Yes check_twinning Check for Twinning: Consult Data Processing Output check_disorder->check_twinning No end Improved Structural Model model_disorder->end refine_twin Refine with Twin Law check_twinning->refine_twin Yes check_spacegroup Check Space Group: Examine Systematic Absences check_twinning->check_spacegroup No refine_twin->end lower_symmetry Try Lower Symmetry Space Group check_spacegroup->lower_symmetry Yes check_spacegroup->end No lower_symmetry->end

Caption: Troubleshooting logic for refining pyridinone crystal structures.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of substituted pyridinones.

Troubleshooting Guides

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridinones.

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted pyridinone shows a cluster of overlapping signals in the aromatic region, making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyridinones is a common challenge.[1] Here are several strategies to resolve this issue:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: Re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase chemical shift dispersion, potentially resolving the overlapping signals.[1]

    • Solvent Change: Changing the NMR solvent can induce differential shifts in proton resonances.[1][2] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts compared to more common solvents like chloroform-d or DMSO-d₆.[1][2]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are spin-coupled to each other, helping to trace out the connectivity of the spin systems within the molecule.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assigning quaternary carbons and piecing together the carbon skeleton.[3]

Issue 2: Ambiguous Peak Assignments due to Tautomerism

Question: I am observing more peaks than expected, or the chemical shifts do not match the expected pyridinone structure. Could this be due to tautomerism?

Answer: Yes, tautomerism is a significant consideration for pyridinones, which can exist in equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms.[5][6][7] This equilibrium can be influenced by substitution, solvent, and temperature.[7][8]

  • Identifying Tautomers:

    • The presence of two distinct sets of signals for the same compound in the NMR spectrum is a strong indication of tautomerism, where the exchange between tautomers is slow on the NMR timescale.[8]

    • ¹⁷O NMR can be a powerful tool, as the chemical shifts are highly sensitive to the coordination of the oxygen atom (carbonyl vs. hydroxyl).

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to study the equilibrium. If the exchange rate between tautomers increases at higher temperatures, you may observe coalescence of the signals.

    • Solvent Studies: The tautomeric equilibrium can be solvent-dependent.[8] Acquiring spectra in a range of solvents (polar and non-polar) can provide insights into the predominant form.

    • 2D NMR: Experiments like HMBC can help to definitively identify the tautomeric form by observing long-range correlations. For example, a correlation from a proton to a carbonyl carbon would confirm the pyridinone form.

Issue 3: Broad or Disappearing NH/OH Proton Signals

Question: The signal for my NH or OH proton is very broad or seems to be missing. How can I confirm its presence and assignment?

Answer: Broadening of NH or OH signals is common and can be due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.

  • Confirmation with D₂O Exchange:

    • Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum.[2] The NH or OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[2]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR chemical shifts of a pyridinone ring?

A1: The electronic nature of substituents significantly influences the chemical shifts of the pyridinone ring protons and carbons.

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups increase electron density in the ring, particularly at the ortho and para positions, causing the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density in the ring, leading to a downfield shift (to higher ppm values) of the proton and carbon signals, especially at the ortho and para positions.

Q2: What are typical coupling constant (J-coupling) values for protons on a pyridinone ring?

A2: The coupling constants between protons on a pyridinone ring are characteristic and provide valuable structural information. These values are approximate and can be influenced by substituents.

Coupling Type Typical J-value (Hz)
Ortho (³J)6-10
Meta (⁴J)2-4
Para (⁵J)0-1

Q3: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?

A3: Paramagnetic compounds present a significant challenge for NMR. The unpaired electrons cause rapid nuclear spin relaxation, leading to extreme signal broadening. While standard NMR techniques may not be effective, specialized experiments and analysis in collaboration with an NMR facility with expertise in paramagnetic systems may be necessary.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for 2-Pyridinones

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (C=O)-~160-165
C3~6.2-6.6~105-115
C4~7.2-7.6~135-145
C5~6.1-6.5~115-125
C6~7.1-7.5~130-140
N-H~11.0-13.0 (broad)-

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of the substituted pyridinone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Protocol 2: 2D COSY Experiment

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Instrument Setup: Load a standard COSY pulse program.

  • Acquisition: The experiment is typically run with 256-512 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂). The number of scans per increment will depend on the sample concentration.

Protocol 3: 2D HSQC Experiment

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) may be beneficial.

  • Instrument Setup: Load a standard HSQC pulse program, optimized for one-bond ¹JCH coupling (typically ~145 Hz).

  • Acquisition: Acquire the spectrum with parameters similar to the COSY experiment, adjusting the number of scans to achieve adequate signal-to-noise.

Visualizations

troubleshooting_workflow start Start: Complex Pyridinone Spectrum overlap Issue: Peak Overlap? start->overlap extra_peaks Issue: Unexpected Peaks? overlap->extra_peaks No change_solvent Change Solvent (e.g., Benzene-d6) overlap->change_solvent Yes broad_signal Issue: Broad/Missing NH/OH? extra_peaks->broad_signal No tautomerism Consider Tautomerism extra_peaks->tautomerism Yes d2o_exchange Perform D2O Exchange broad_signal->d2o_exchange Yes end Successful Interpretation broad_signal->end No higher_field Use Higher Field NMR change_solvent->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) higher_field->run_2d_nmr run_2d_nmr->end vt_nmr Run Variable Temp. NMR tautomerism->vt_nmr vt_nmr->end d2o_exchange->end

Caption: Troubleshooting workflow for complex pyridinone NMR spectra.

tautomerism_pathway pyridinone Pyridinone (Keto Form) - Carbonyl C=O signal (~160-165 ppm) - N-H proton signal hydroxypyridine Hydroxypyridine (Enol Form) - No C=O signal - O-H proton signal - More aromatic character pyridinone->hydroxypyridine Equilibrium (Solvent, Temp. Dependent)

References

Technical Support Center: Scaling Up the Synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of 2,6-Di-tert-butoxypyridine Intermediate Incomplete reaction- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the reflux temperature.
Suboptimal reaction concentration- Experiment with different solvent volumes to find the optimal concentration for the reaction.
Degradation of starting materials or product- Ensure the use of anhydrous solvent (mesitylene) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture-related degradation.[1]
Formation of Impurities Side reactions (e.g., mono-substitution, polymerization)- Ensure the stoichiometric ratio of potassium tert-butoxide to 2,6-dichloropyridine is maintained. An excess of the base can promote side reactions. - Control the reaction temperature carefully, as excessive heat can lead to polymerization.
Low Yield of 6-hydroxy-1H-pyridin-2-one Incomplete hydrolysis of the di-tert-butoxy intermediate- Ensure vigorous stirring during the acid treatment to facilitate the cleavage of the tert-butyl ethers. - The reaction with a strong acid like hydrochloric acid should be monitored for completion.
Difficulty in Product Isolation and Purification Emulsion formation during aqueous work-up- To break emulsions, try adding brine, gently swirling, or passing the mixture through a pad of Celite.
Product precipitation issues- If the hydrochloride salt does not precipitate readily from the reaction mixture, consider concentrating the solution or adding a suitable anti-solvent.
Scale-Up Challenges Inefficient heat transfer- On a larger scale, exothermic reactions can become difficult to control. Ensure the reactor has adequate cooling capacity. Consider a slower, controlled addition of reagents.
Poor mixing- Inadequate agitation can lead to localized high concentrations of reagents and promote side reactions. Ensure the stirring mechanism is appropriate for the reactor size and geometry.

Frequently Asked Questions (FAQs)

Q1: What is the preferred tautomeric form of the final product?

A1: The product, commonly known as 2,6-dihydroxypyridine, exists in tautomeric equilibrium with 6-hydroxy-1H-pyridin-2-one. Spectroscopic data suggests that in solution and in the solid state, the pyridone tautomer is generally favored.[1]

Q2: Can I use a different base for the initial substitution reaction?

A2: While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases could potentially be employed. However, optimization of the reaction conditions, including solvent and temperature, would be necessary.

Q3: The reaction to form the di-tert-butoxypyridine intermediate turns a deep red color. Is this normal?

A3: Yes, a color change from colorless to deep red is a typical observation during the reaction of 2,6-dichloropyridine with potassium tert-butoxide and indicates the progress of the reaction.[1]

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as 1H NMR and 13C NMR spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. The melting point can also be a useful indicator of purity.

Q5: What are the key safety precautions to consider during this synthesis?

A5: 2,6-Dichloropyridine is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Hydrochloric acid is also highly corrosive.

Data Presentation

The following table summarizes quantitative data for a common synthetic route to 6-hydroxy-1H-pyridin-2-one. Please note that the yield is reported for the formic acid salt, and the yield for the hydrochloride salt may vary.

Reaction Step Starting Material Reagents Solvent Temperature Reaction Time Yield (%)
1. Di-tert-butoxypyridine formation 2,6-DichloropyridinePotassium tert-butoxideMesityleneReflux18 hoursIntermediate
2. Hydrolysis and Salt Formation 2,6-Di-tert-butoxypyridineFormic AcidMesitylene/Formic AcidRoom Temperature18 hours17 (over 2 steps)[1]

Experimental Protocols

A detailed methodology for the synthesis of 6-hydroxy-1H-pyridin-2-one is provided below. This protocol is for the synthesis of the formic acid salt; the formation of the hydrochloride salt would involve a similar acidic workup using hydrochloric acid.

Step 1: Synthesis of 2,6-Di-tert-butoxypyridine [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2,6-dichloropyridine (1.00 g, 6.80 mmol, 1 eq) and 15 mL of mesitylene.

  • Add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

  • After 18 hours, allow the solution to cool to room temperature.

  • Wash the solution with water (3 x 20 mL).

  • Collect the organic layer and dry it over anhydrous sodium sulfate. The crude product is used in the next step without further purification.

Step 2: Synthesis of this compound (Adapted from formic acid protocol)

  • To the crude solution of 2,6-di-tert-butoxypyridine from Step 1, add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic.

  • Continue stirring the bi-layered solution at room temperature for 18 hours, during which a solid precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold water or a suitable organic solvent (e.g., acetone or diethyl ether) to remove any remaining impurities.

  • Dry the solid under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Di-tert-butoxypyridine Formation cluster_step2 Step 2: Hydrolysis & Hydrochloride Salt Formation start 2,6-Dichloropyridine reaction1 Reflux under N2 (18 hours) start->reaction1 reagents1 Potassium tert-butoxide Mesitylene reagents1->reaction1 intermediate Crude 2,6-Di-tert-butoxypyridine reaction1->intermediate reaction2 Stir at Room Temp (18 hours) intermediate->reaction2 reagents2 Conc. Hydrochloric Acid reagents2->reaction2 product This compound reaction2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_step1_issues Issues in Step 1 (Di-tert-butoxypyridine Formation) cluster_step2_issues Issues in Step 2 (Hydrolysis) cluster_purification_issues Purification Issues start Low Product Yield incomplete_reaction1 Incomplete Reaction start->incomplete_reaction1 degradation1 Starting Material Degradation start->degradation1 incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis emulsion Emulsion Formation start->emulsion precipitation Poor Precipitation start->precipitation solution1 Extend reaction time / Increase temp incomplete_reaction1->solution1 solution2 Use anhydrous solvent / Inert atmosphere degradation1->solution2 solution3 Ensure vigorous stirring with acid incomplete_hydrolysis->solution3 solution4 Add brine / Use Celite emulsion->solution4 solution5 Concentrate solution / Add anti-solvent precipitation->solution5

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Development of Metalloenzyme Inhibitors from Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the development of metalloenzyme inhibitors derived from hydroxypyridone scaffolds.

Section 1: Synthesis and Characterization

This section addresses common issues related to the chemical synthesis and purification of hydroxypyridinone-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 3-hydroxypyridin-4-one derivatives?

A1: A prevalent method involves a three-step process starting from commercially available pyranones like maltol. This typically includes: 1) Protection of the 3-hydroxyl group (e.g., benzylation), 2) Reaction with a primary amine to convert the pyranone ring into a pyridinone, and 3) Deprotection via catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one.[1] A direct one-step method, reacting maltol directly with an excess of a primary amine, is also possible, though it may result in lower yields.[2]

Q2: My Hantzsch pyridine synthesis for a hydroxypyridone precursor is giving a low yield. What are the likely causes?

A2: Low yields in Hantzsch synthesis are common and can stem from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or side reactions.[3] Traditional methods often require harsh conditions and long reaction times.[3]

Q3: I'm encountering difficulties with the purification of my final hydroxypyridone compound. What should I do?

A3: Hydroxypyridinones can be challenging to purify due to their polarity and metal-chelating properties. Standard silica gel chromatography may be effective, but contamination with metal ions can cause streaking or poor separation. Consider using an acid wash for your glassware and using high-purity solvents. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, is often an effective final purification step.[1]

Troubleshooting Guide: Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low yield in ring conversion (pyranone to pyridinone) 1. Steric hindrance from large primary amines. 2. Inefficient reaction conditions.1. For bulky amines, yields can drop significantly.[2] Consider alternative synthetic strategies if possible. 2. Ensure adequate reflux conditions and reaction time. The use of aqueous ethanol is common.[4]
Incomplete deprotection of the hydroxyl group 1. Inactive catalyst (e.g., Pd/C). 2. Insufficient hydrogenation time or pressure. 3. Presence of catalyst poisons.1. Use a fresh batch of catalyst. 2. Increase reaction time (e.g., 4 hours) or hydrogen pressure as per established protocols.[1] 3. Ensure starting materials and solvents are free of sulfur-containing compounds or other known catalyst poisons.
Unintended side reactions during synthesis During catalytic hydrogenation, other reducible groups (e.g., allyl groups) on the molecule may also be reduced.If a sensitive functional group is present, consider alternative deprotection strategies that are orthogonal to that group. For example, if an allyl group is being reduced to a propyl group, a different protecting group for the hydroxyl moiety may be necessary.[2]

Section 2: In Vitro Enzyme Inhibition Assays

This section provides guidance on setting up and troubleshooting enzyme inhibition assays to determine the potency (e.g., IC50) of hydroxypyridone compounds.

Frequently Asked Questions (FAQs)

Q1: What type of assay is typically used to screen for metalloenzyme inhibitors?

A1: Fluorogenic assays are commonly used for high-throughput screening of metalloenzyme inhibitors, particularly for matrix metalloproteinases (MMPs).[5][6][7] These assays utilize a substrate with a fluorescent reporter and a quencher. Cleavage of the substrate by the enzyme separates the pair, resulting in a measurable increase in fluorescence.[5][6]

Q2: My IC50 values for the same compound are inconsistent between experiments. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors. IC50 is an operational parameter, not a true affinity constant, and its value can be influenced by the concentrations of both the enzyme and the substrate.[8] Other common causes include inhibitor instability in the assay buffer, compound precipitation at higher concentrations, and variability in reagent preparation.[9]

Q3: My hydroxypyridone inhibitor has poor solubility in the aqueous assay buffer. How can I address this?

A3: Poor aqueous solubility is a frequent challenge. A common strategy is to prepare a concentrated stock solution of the inhibitor in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer.[10] It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.[11] If solubility issues persist, consider using surfactants or other formulation approaches, but be sure to run appropriate vehicle controls.[12]

Q4: Can the metal-chelating nature of hydroxypyridinones interfere with the assay itself?

A4: Yes, this is a critical consideration. Since hydroxypyridinones function by chelating the catalytic metal ion (e.g., Zn2+, Fe2+, Cu2+) in the enzyme's active site, their inhibitory activity is dependent on this mechanism. However, this can also lead to non-specific chelation of other essential metal ions in the assay buffer or interference with assay components, which could be misinterpreted as specific inhibition. It is important to run control experiments to rule out such artifacts.

Troubleshooting Guide: Enzyme Inhibition Assays
Issue Possible Cause(s) Suggested Solution(s)
High background fluorescence 1. Autofluorescence of the test compound. 2. Contaminated reagents or microplates. 3. Spontaneous substrate degradation.1. Run a control well with the inhibitor but without the enzyme to measure and subtract its intrinsic fluorescence.[9] 2. Use high-quality, fresh reagents and plates designed for fluorescence assays (e.g., black plates).[13] 3. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis.
No or very weak inhibition observed 1. Inactive inhibitor (degradation). 2. Incorrect enzyme or substrate concentration. 3. Inhibitor concentration range is too low.1. Check the stability of your compound in the assay buffer over the experiment's time course using HPLC or LC-MS.[9] 2. Ensure enzyme concentration is appropriate for a linear reaction rate and substrate concentration is typically at or below the Km.[14] 3. Test a wider and higher range of inhibitor concentrations.
Irreproducible dose-response curve 1. Compound precipitation at high concentrations. 2. Pipetting errors, especially with small volumes. 3. Time-dependent inhibition.1. Visually inspect wells with the highest concentrations for precipitation. Determine the compound's kinetic solubility in the assay buffer. 2. Use calibrated pipettes and avoid pipetting very small volumes by using serial dilutions from an intermediate stock.[13] 3. Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow equilibrium to be reached.[10]
Experimental Protocol: General MMP Fluorogenic Inhibition Assay

This protocol provides a general framework for determining the IC50 value of a hydroxypyridone inhibitor against a matrix metalloproteinase (MMP) using a FRET-based substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer suitable for the specific MMP (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[15]

    • Enzyme Stock : Reconstitute the MMP enzyme in assay buffer to a stock concentration (e.g., 1 µM). Store in aliquots at -70°C.

    • Substrate Stock : Dissolve the fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to a stock concentration (e.g., 1 mM).

    • Inhibitor Stock : Prepare a 10 mM stock solution of the hydroxypyridone inhibitor in 100% DMSO.

  • Assay Procedure (96-well format) :

    • Prepare a serial dilution of the inhibitor. Dilute the 10 mM stock in DMSO, and then further dilute in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at 4x the final desired concentration. Ensure the final DMSO concentration is consistent across all wells.

    • Add 25 µL of the 4x inhibitor dilutions (or vehicle control) to the wells of a black 96-well plate.

    • Prepare the enzyme solution by diluting the enzyme stock in Assay Buffer to a 2x final concentration.

    • Add 50 µL of the 2x enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes, protected from light.[15]

    • Prepare the substrate solution by diluting the substrate stock in Assay Buffer to a 4x final concentration (e.g., 40 µM for a 10 µM final concentration).

    • Initiate the reaction by adding 25 µL of the 4x substrate solution to all wells. The total volume should be 100 µL.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Monitor the increase in fluorescence (e.g., λex = 328 nm / λem = 393 nm for Mca/Dpa substrates) every minute for 30-60 minutes in kinetic mode.[16]

    • Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Section 3: Cell-Based Assays, Selectivity, and Off-Target Effects

This section covers the challenges of evaluating inhibitors in a cellular context, including permeability, cytotoxicity, and ensuring target selectivity.

Frequently Asked Questions (FAQs)

Q1: My hydroxypyridone inhibitor is potent in an enzyme assay but shows weak or no activity in a cell-based assay. Why?

A1: A common reason for this discrepancy is low cell membrane permeability.[17] The hydroxypyridone scaffold can be polar, hindering its ability to cross the cell membrane and reach an intracellular target. Other factors include active efflux of the compound by transporters like P-glycoprotein (P-gp), or rapid metabolism of the compound by the cells.

Q2: How can I assess the cell permeability of my compounds?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[9][18] For a more biologically relevant model that includes active transport, the Caco-2 cell permeability assay is the gold standard.[10][19] This assay uses a monolayer of differentiated Caco-2 cells to mimic the intestinal epithelium and can measure transport in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.

Q3: Are hydroxypyridone-based inhibitors prone to off-target effects?

A3: There is a general concern that inhibitors containing metal-binding groups (MBGs) might be promiscuous, leading to off-target inhibition of other metalloenzymes.[15] However, studies have shown that selectivity is largely driven by the inhibitor's backbone and its interactions with the target protein, not just the MBG.[15] Well-designed inhibitors can be highly selective.[15] It is crucial to profile inhibitors against a panel of related and unrelated metalloenzymes to confirm selectivity.

Troubleshooting Guide: Cellular Assays
Issue Possible Cause(s) Suggested Solution(s)
Low apparent permeability in Caco-2 assay 1. Compound has intrinsically low passive permeability. 2. Compound is a substrate for active efflux pumps (e.g., P-gp).1. First, run a PAMPA assay to confirm low passive permeability.[18] 2. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[19] Re-run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm.[19]
High variability in TEER values for Caco-2 monolayer 1. Inconsistent cell seeding density. 2. Contamination of the cell culture. 3. Monolayer is not fully differentiated (typically requires ~21 days).1. Ensure a uniform cell suspension and careful seeding. 2. Check for microbial contamination. 3. Culture cells for the recommended time and monitor TEER values until they stabilize at an acceptable level (e.g., >200 Ω x cm²).[20]
Compound shows cytotoxicity at concentrations needed for inhibition The inhibitor may have off-target effects that induce cell death, or the on-target inhibition is critical for cell survival.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which the compound affects cell viability.[21] 2. Aim to achieve a therapeutic window where the IC50 for the target is significantly lower than the concentration causing cytotoxicity. 3. If off-target effects are suspected, consider target engagement assays (e.g., CETSA) to confirm the compound is binding to its intended target in cells.[22]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of a hydroxypyridone inhibitor.

  • Preparation of the PAMPA Plate :

    • The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate. The filter membrane of each well in the donor plate is coated with a lipid solution.

    • Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate.[23] Allow the solvent to evaporate.

  • Assay Procedure :

    • Fill the wells of the acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).

    • Prepare the test compounds in buffer from a DMSO stock, ensuring the final DMSO concentration is low (e.g., <5%). The final compound concentration is typically 10-100 µM.

    • Add 150-200 µL of the test compound solution to the donor plate wells.[23]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[9]

  • Sample Analysis and Data Calculation :

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). Also, determine the initial concentration in the donor well (CD(0)).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

      • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

      • VA = Volume of acceptor well

      • VD = Volume of donor well

      • Area = Surface area of the membrane

      • Time = Incubation time in seconds

Section 4: Quantitative Data Summary

The following tables summarize reported inhibitory activities for various hydroxypyridone derivatives against different metalloenzymes. Note that IC50 values are highly dependent on assay conditions and should be compared with caution.[8]

Table 1: Hydroxypyridone-based Inhibitors of Tyrosinase

CompoundTarget ActivityIC50 (µM)Reference CompoundIC50 (µM)Source
6e Monophenolase1.95Kojic Acid12.50[19]
6e Diphenolase8.97--[19]
12a Monophenolase2.79Kojic Acid12.50[19]
12a Diphenolase26.20--[19]
6i Tyrosinase25.29Kojic Acid-[18]
6d Tyrosinase26.36Kojic Acid-[18]

Table 2: Hydroxypyridone-based Inhibitors of Other Metalloenzymes

CompoundTarget EnzymeIC50 (nM)Source
THOPO 10 HDAC6Low nM range[4]
THOPO 10 HDAC8Low nM range[4]
89 h-MB-COMT6.3[4]
92 h-MB-COMT10[4]
91 h-MB-COMT16[4]
85 h-MB-COMT40[4]
282 MMP-92.4[4]
282 MMP-132.5[4]
282 MMP-25.0[4]

Section 5: Visualized Workflows and Pathways

Diagram 1: General Workflow for Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular & PK Evaluation Design Scaffold Design & Selection Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify EnzymeAssay Primary Enzyme Inhibition Assay (IC50) Purify->EnzymeAssay Test Compound Selectivity Selectivity Profiling (Metalloenzyme Panel) EnzymeAssay->Selectivity Permeability Permeability Assay (PAMPA / Caco-2) Selectivity->Permeability Lead Compound LeadOpt Lead Optimization Selectivity->LeadOpt Cytotoxicity Cytotoxicity Assay (e.g., MTT) Permeability->Cytotoxicity PK In Vivo PK Studies Cytotoxicity->PK PK->LeadOpt Feedback for Optimization

Caption: A generalized workflow for the development of hydroxypyridone-based metalloenzyme inhibitors.

Diagram 2: Troubleshooting Inconsistent IC50 Values

G Start Inconsistent IC50 Results CheckSolubility Check Compound Solubility in Assay Buffer Start->CheckSolubility Sol_OK Soluble CheckSolubility->Sol_OK Sol_Bad Precipitation Observed CheckSolubility->Sol_Bad CheckStability Assess Compound Stability (HPLC/LC-MS over time) Stab_OK Stable CheckStability->Stab_OK Stab_Bad Degradation Observed CheckStability->Stab_Bad ReviewParams Review Assay Parameters ([Enzyme], [Substrate]) Param_OK Consistent ReviewParams->Param_OK Param_Bad Variable ReviewParams->Param_Bad CheckControls Verify Controls (Vehicle, No Enzyme) Ctrl_OK OK CheckControls->Ctrl_OK Ctrl_Bad Anomalous CheckControls->Ctrl_Bad Sol_OK->CheckStability Action_Sol Modify Buffer or Lower [Compound] Sol_Bad->Action_Sol Stab_OK->ReviewParams Action_Stab Use Fresh Stock or Modify Buffer Stab_Bad->Action_Stab Param_OK->CheckControls Action_Param Standardize Reagent Preparation Param_Bad->Action_Param Final Re-run IC50 Assay Ctrl_OK->Final Action_Ctrl Re-run Assay with Fresh Reagents Ctrl_Bad->Action_Ctrl Action_Sol->Final Action_Stab->Final Action_Param->Final Action_Ctrl->Final

Caption: A logical workflow for troubleshooting sources of variability in IC50 determination.

Diagram 3: Simplified MMP Signaling and Inhibition

Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Cell Cell (e.g., Macrophage, Fibroblast) Stimuli->Cell ProMMP Pro-MMP (Inactive Zymogen) Cell->ProMMP Transcription & Translation ActiveMMP Active MMP (e.g., MMP-9) ProMMP->ActiveMMP Proteolytic Activation ECM Extracellular Matrix (e.g., Collagen, Elastin) ActiveMMP->ECM Cleavage Degradation ECM Degradation (Tissue Remodeling, Cell Migration) ECM->Degradation Inhibitor Hydroxypyridone Inhibitor Inhibitor->ActiveMMP Chelates Catalytic Zn²⁺

Caption: Simplified pathway showing MMP activation and the mechanism of hydroxypyridone inhibition.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Stability of 6-hydroxy-1H-pyridin-2-one and its Formic Acid Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and stability of 6-hydroxy-1H-pyridin-2-one and its formic acid salt. Understanding the physicochemical properties of different forms of a compound is critical in drug development for optimizing formulation, ensuring shelf-life, and maintaining therapeutic efficacy. This document outlines a known synthetic route for the formic acid salt and proposes a comprehensive stability testing protocol based on industry-standard forced degradation studies.

Synthesis

The synthesis of 6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine (2,6-DHP), as a formic acid salt has been reported and characterized.[1][2] The process involves a two-step reaction starting from 2,6-dichloropyridine.

Synthetic Workflow

cluster_0 Step 1: Synthesis of 2,6-di-tert-butoxypyridine cluster_1 Step 2: Formation of 6-hydroxy-1H-pyridin-2-one formic acid salt 2,6-dichloropyridine 2,6-dichloropyridine Reflux Reflux under N2 (18 hours) 2,6-dichloropyridine->Reflux Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reflux Mesitylene Mesitylene (solvent) Mesitylene->Reflux Intermediate 2,6-di-tert-butoxypyridine (crude) Reflux->Intermediate Stirring Stirring in air (18 hours) Intermediate->Stirring Crude solution from Step 1 Formic acid Formic acid Formic acid->Stirring Precipitate Solid Precipitate Stirring->Precipitate Final_Product 6-hydroxy-1H-pyridin-2-one (as formic acid salt) Precipitate->Final_Product

Caption: Synthetic workflow for 6-hydroxy-1H-pyridin-2-one formic acid salt.

Experimental Protocol: Synthesis of 6-hydroxy-1H-pyridin-2-one formic acid salt[1][2]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

  • A 100 mL round-bottom flask is charged with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.

  • Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.

  • The mixture is refluxed under a nitrogen atmosphere for 18 hours, during which the color changes from colorless to deep red.

  • After cooling to room temperature, the solution is washed three times with 20 mL of water.

  • The organic layer is collected, dried over sodium sulfate, and used in the next step without further purification.

Step 2: Formation of 6-hydroxy-1H-pyridin-2-one formic acid salt

  • To the crude solution from Step 1 in a 20 mL scintillation vial, formic acid (1.00 mL, 17.8 mmol) is added.

  • The bi-layered solution is stirred at high speed in the air for 18 hours, leading to the formation of a solid precipitate.

  • The solid is collected by filtration and dried under a vacuum.

Yield: 0.180 g (17% over two steps).

Characterization Data:

Analysis Result
¹H NMR (300 MHz, ppm) 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H)
¹³C NMR (75 MHz, ppm) 163.7, 147.0, 142.2, 114.9, 108.5
IR (cm⁻¹) 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s)
Melting Point 460–465 K

Stability Comparison: 6-hydroxy-1H-pyridin-2-one vs. Formic Acid Salt

Proposed Experimental Protocol: Forced Degradation Study

Objective: To compare the stability of 6-hydroxy-1H-pyridin-2-one (freebase) and its formic acid salt under various stress conditions.

Materials:

  • 6-hydroxy-1H-pyridin-2-one (freebase)

  • 6-hydroxy-1H-pyridin-2-one formic acid salt

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the freebase and the formic acid salt in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid samples of both forms to dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Expected Data Presentation

The quantitative results from the forced degradation study should be summarized in a table for easy comparison.

Stress Condition Parameter 6-hydroxy-1H-pyridin-2-one (Freebase) 6-hydroxy-1H-pyridin-2-one (Formic Acid Salt)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) % DegradationExpected ValueExpected Value
Major DegradantsIdentity/RTIdentity/RT
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) % DegradationExpected ValueExpected Value
Major DegradantsIdentity/RTIdentity/RT
Oxidative Degradation (3% H₂O₂, RT, 24h) % DegradationExpected ValueExpected Value
Major DegradantsIdentity/RTIdentity/RT
Thermal Degradation (80°C, 48h) % DegradationExpected ValueExpected Value
Major DegradantsIdentity/RTIdentity/RT
Photostability (ICH Q1B) % DegradationExpected ValueExpected Value
Major DegradantsIdentity/RTIdentity/RT

Note: "Expected Value" and "Identity/RT" would be replaced with experimental data.

Generally, salt forms of compounds exhibit greater thermal stability and are less prone to degradation under dry heat compared to their freebase counterparts. However, their stability in solution, particularly hydrolytic stability, can vary depending on the pH and the nature of the salt.

Biological Context: Potential Signaling Pathway

Pyridin-2-one derivatives have been widely investigated for their biological activities, with many exhibiting potential as kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cell proliferation and survival, making them attractive candidates for drug development, particularly in oncology.

A plausible mechanism of action for a 6-hydroxy-1H-pyridin-2-one derivative is the inhibition of a protein kinase, such as a Janus kinase (JAK), which would disrupt the JAK/STAT signaling pathway. This pathway is a critical regulator of immune responses and cell growth.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA binds to Inhibitor 6-hydroxy-1H-pyridin-2-one Inhibitor->JAK inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription regulates

Caption: Generalized kinase inhibitor signaling pathway.

In this hypothetical pathway, 6-hydroxy-1H-pyridin-2-one acts as an inhibitor of a Janus kinase (JAK). By blocking the kinase activity of JAK, the pyridinone derivative prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation and survival.

Conclusion

The formic acid salt of 6-hydroxy-1H-pyridin-2-one can be synthesized in a straightforward two-step process. While a direct comparison of its stability with the freebase form requires experimental investigation, the provided forced degradation protocol offers a robust framework for such an evaluation. The potential of pyridinone derivatives as kinase inhibitors highlights the importance of understanding their physicochemical properties to advance their development as therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis, stability, and biological relevance of 6-hydroxy-1H-pyridin-2-one and its derivatives.

References

A Comparative Guide to the Efficacy of Uridine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various uridine phosphorylase (UPase) inhibitors, crucial agents in the fields of oncology and metabolic research. By modulating the pyrimidine salvage pathway, these inhibitors present a strategic approach to enhance the therapeutic efficacy of certain chemotherapies and are being explored for their roles in other pathological conditions. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support informed decision-making in research and drug development.

The Role of Uridine Phosphorylase in Cellular Metabolism and Disease

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This process is fundamental for maintaining the cellular pool of nucleotides necessary for DNA and RNA synthesis.[1] In many cancer types, UPase is significantly upregulated, contributing to the high proliferative rate of tumor cells.[2] Furthermore, UPase plays a critical role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[3][4] Inhibition of UPase can therefore potentiate the effects of these drugs and is also being investigated for its potential to protect normal tissues from chemotherapy-induced toxicity by increasing systemic uridine levels.[5]

Recent studies have also implicated uridine phosphorylase 1 (UPP1) in promoting cancer metastasis by influencing the tumor microenvironment, including immune cell function and extracellular matrix deposition.[2][6] This expanding understanding of UPase's role underscores the importance of developing and characterizing potent and specific inhibitors.

Comparative Analysis of Uridine Phosphorylase Inhibitors

A variety of compounds have been developed and evaluated for their ability to inhibit uridine phosphorylase. This section provides a comparative overview of some of the most well-characterized inhibitors, with a focus on their in vitro potency.

Data Presentation

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key UPase inhibitors. These values are critical for comparing the potency of these compounds.

Inhibitor NameChemical ClassTarget EnzymeKi (nM)IC50 (µM)Key Remarks
Benzylacyclouridine (BAU) Acyclonucleoside UracilMurine Liver UPase980.46A well-characterized, potent, and specific inhibitor of UPP1 and UPP2. Elevates plasma uridine and enhances 5-FU cytotoxicity.
5-Benzyloxybenzylacyclouridine (BBAU) Acyclonucleoside UracilNot Specified32Not ReportedMore potent than BAU in vitro.
5-Phenylthioacyclouridine (PTAU) Acyclonucleoside UracilHuman & Murine Liver UPase248-353Not ReportedPotent and specific inhibitor.
5-(3-(3-cyanophenoxy)benzyl)acyclouridine Aryl-substituted AcyclouridineMurine Liver UPaseNot Reported<0.0014Over 300x more potent than BAU (based on IC50).
Tipiracil Hydrochloride Uracil DerivativeThymidine Phosphorylase17-20Not ReportedPrimarily a thymidine phosphorylase inhibitor, but included for context in pyrimidine metabolism modulation.
CPBMF65 Pyridinone DerivativeHuman UPP1Not ReportedNot ReportedDemonstrated in vivo antifibrotic and anti-inflammatory effects.[7]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the concentration of the substrate.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of uridine phosphorylase inhibitors.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the inhibitory activity of compounds against uridine phosphorylase by measuring the change in absorbance as uridine is converted to uracil.

Materials:

  • Recombinant human uridine phosphorylase 1 (hUP1)

  • Uridine (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 262 nm or 290 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of the test inhibitor (or vehicle control).

  • Enzyme Addition: Add a standardized amount of hUP1 to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of uridine to each well. The final volume should be consistent across all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 262 nm or 290 nm over time. The conversion of uridine to uracil results in an increase in absorbance at these wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance versus time plot.

    • IC50 Determination: Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

    • Ki Determination: To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (uridine) and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten equation for the observed type of inhibition (e.g., competitive, non-competitive).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test inhibitor compounds

  • 5-Fluorouracil (5-FU) (optional, for combination studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the UPase inhibitor, either alone or in combination with a fixed concentration of 5-FU. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of uridine phosphorylase inhibitors, often in combination with chemotherapeutic agents, using a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Matrigel®

  • Test inhibitor compound (e.g., Benzylacyclouridine)

  • Chemotherapeutic agent (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Appropriate animal handling and surgical equipment

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor alone, 5-FU alone, Inhibitor + 5-FU).

    • Administer the treatments according to a predefined schedule and route of administration (e.g., oral gavage for the inhibitor, intraperitoneal injection for 5-FU).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the inhibitor, both as a single agent and in combination with chemotherapy.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of uridine phosphorylase inhibitors.

Pyrimidine_Salvage_Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P Inhibitor UPase Inhibitor Inhibitor->UPase Inhibition Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) Uracil->Nucleotide_Synthesis R1P->Nucleotide_Synthesis

Pyrimidine Salvage Pathway and UPase Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme Inhibition Assay Enzyme Inhibition Assay Determine IC50 & Ki Determine IC50 & Ki Enzyme Inhibition Assay->Determine IC50 & Ki Lead Compound Selection Lead Compound Selection Determine IC50 & Ki->Lead Compound Selection Cell Viability Assay Cell Viability Assay Assess Cytotoxicity Assess Cytotoxicity Cell Viability Assay->Assess Cytotoxicity Assess Cytotoxicity->Lead Compound Selection Tumor Xenograft Model Tumor Xenograft Model Lead Compound Selection->Tumor Xenograft Model Evaluate Efficacy Evaluate Efficacy Tumor Xenograft Model->Evaluate Efficacy Pharmacodynamic Analysis Pharmacodynamic Analysis Evaluate Efficacy->Pharmacodynamic Analysis

Workflow for Evaluating UPase Inhibitors.

UPase_5FU_Metabolism 5-FU 5-FU UPase Uridine Phosphorylase (UPase) 5-FU->UPase FUrd 5-Fluorouridine (FUrd) UPase->FUrd Inhibitor UPase Inhibitor Inhibitor->UPase Inhibition FUMP 5-Fluorouridine Monophosphate (FUMP) FUrd->FUMP Uridine Kinase Active_Metabolites Active Metabolites (FUTP, FdUMP) FUMP->Active_Metabolites Cell_Death Tumor Cell Death Active_Metabolites->Cell_Death

UPase Role in 5-FU Metabolism and Potentiation.

References

Unveiling the Bioactive Potential: A Comparative Guide to 6-hydroxy-1H-pyridin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of privileged scaffolds is paramount. This guide provides a comprehensive comparison of the biological activities of 6-hydroxy-1H-pyridin-2-one and its derivatives, supported by experimental data, detailed protocols, and visual pathway diagrams.

The 6-hydroxy-1H-pyridin-2-one core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This guide delves into a comparative analysis of these activities, offering a valuable resource for the development of novel therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

The biological potency of 6-hydroxy-1H-pyridin-2-one derivatives is significantly influenced by the nature and position of substituents on the pyridinone ring. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and anticancer activities of selected derivatives.

Antimicrobial Activity

Pyridin-2(1H)-one derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
6b S. aureus6.25[5]
22d S. aureus6.25[5]
Ampicillin (Control) S. aureus6.25[5]
1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one (8) Various Bacteria & FungiBroad Spectrum Activity[4]
Compound 25 S. aureus, E. coli, P. aeruginosaEquipotent to Ampicillin[4]

Note: A lower MIC value indicates stronger antimicrobial activity.

Anticancer Activity

The anticancer potential of 6-hydroxy-1H-pyridin-2-one derivatives has been extensively studied against various cancer cell lines.[1][6] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) HepG2 (Liver Cancer)4.5 ± 0.3[7]
Pyridine derivative HCT-116 (Colon Cancer)0.52[7]
Pyridine derivative HepG2 (Liver Cancer)1.40[7]
Colchicine (Control) HCT-116 & HepG2-[7]
Compounds 6t Jurkat (T-cell leukemia)Induces apoptosis at 100 nM[6]
Compounds 6a-y HeLa (Cervical Cancer)0.013 to >50[6]
Compounds 6a-y MCF-7 (Breast Cancer)0.003 to >50[6]

Note: A lower IC50 value indicates greater cytotoxic potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][8]

Mechanistic Insights and Signaling Pathways

The biological activities of 6-hydroxy-1H-pyridin-2-one derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Several pyridinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6][7] One of the key signaling pathways involved is the p53 and JNK pathway.

G Pyridinone_Derivative Pyridinone_Derivative p53_Upregulation p53_Upregulation Pyridinone_Derivative->p53_Upregulation JNK_Upregulation JNK_Upregulation Pyridinone_Derivative->JNK_Upregulation G2M_Arrest G2M_Arrest p53_Upregulation->G2M_Arrest Apoptosis Apoptosis JNK_Upregulation->Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer signaling pathway of certain pyridinone derivatives.

This diagram illustrates how certain pyridinone derivatives can lead to the upregulation of p53 and JNK, resulting in G2/M cell cycle arrest and ultimately apoptosis in cancer cells.[7]

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel 6-hydroxy-1H-pyridin-2-one derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Starting_Materials Starting_Materials Chemical_Synthesis Chemical_Synthesis Starting_Materials->Chemical_Synthesis Purification_Characterization Purification_Characterization Chemical_Synthesis->Purification_Characterization Novel_Derivatives Novel_Derivatives Purification_Characterization->Novel_Derivatives Antimicrobial_Screening Antimicrobial_Screening Novel_Derivatives->Antimicrobial_Screening Anticancer_Screening Anticancer_Screening Novel_Derivatives->Anticancer_Screening MIC_Determination MIC_Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50_Determination Anticancer_Screening->IC50_Determination

Caption: General workflow for developing and testing new pyridinone derivatives.

This workflow provides a logical progression from the chemical synthesis and characterization of new derivatives to their subsequent biological screening for antimicrobial and anticancer activities.

References

A Comparative Guide to Analytical Methods for the Quantification of 6-hydroxy-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is crucial for its potential role in various biological processes. This guide provides an objective comparison of common analytical techniques for the quantification of this compound. While direct comparative studies are limited, this document outlines plausible methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, with expected performance data based on methods for structurally similar compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the expected key performance parameters for different analytical methods for the quantification of 6-hydroxy-1H-pyridin-2-one.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) >0.998>0.999>0.995
Limit of Detection (LOD) 10-50 ng/mL0.1-5 ng/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 50-150 ng/mL0.5-15 ng/mL0.5-3 µg/mL
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 3%< 10%
Selectivity Moderate to HighVery HighLow to Moderate
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 6-hydroxy-1H-pyridin-2-one in bulk drug and simple formulations.

  • Instrumentation : An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and data acquisition software.

  • Reagents and Materials :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for pH adjustment)

    • Reference standard of 6-hydroxy-1H-pyridin-2-one

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is 95:5 (v/v) water:acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled at 25 °C.

    • Detection Wavelength : Based on the UV absorbance maximum of 6-hydroxy-1H-pyridin-2-one, likely in the range of 280-310 nm.

    • Injection Volume : 10-20 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.

    • Working Standards : Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation : Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying 6-hydroxy-1H-pyridin-2-one in complex biological matrices like plasma or urine.

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Materials :

    • Acetonitrile and Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Reference standard of 6-hydroxy-1H-pyridin-2-one

    • Isotopically labeled internal standard (if available).

  • Chromatographic Conditions :

    • Column : A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 2-5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : ESI positive or negative mode, to be optimized.

    • Multiple Reaction Monitoring (MRM) : The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion are monitored. These transitions must be determined by infusing a standard solution of the analyte.

    • Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Sample Preparation :

    • Protein Precipitation : For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.

    • Solid Phase Extraction (SPE) : For more complex matrices or lower concentrations, an appropriate SPE cartridge can be used for sample clean-up and concentration.

    • Dilution : Dilute the final extract to be within the linear range of the assay.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of 6-hydroxy-1H-pyridin-2-one in pure form or in simple solutions where interfering substances are not present.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Reagents and Materials :

    • A suitable solvent (e.g., water, methanol, or a buffer solution).

    • Reference standard of 6-hydroxy-1H-pyridin-2-one.

  • Methodology :

    • Wavelength of Maximum Absorbance (λmax) : Scan a standard solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.

    • Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

    • Sample Analysis : Dissolve the sample in the same solvent, ensure the absorbance falls within the linear range of the calibration curve, and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.

Method Validation Workflow and Comparison

The following diagrams illustrate a typical workflow for analytical method validation and a logical comparison of the discussed methods.

cluster_0 Analytical Method Validation Workflow A Method Development B Define Validation Parameters (Accuracy, Precision, Linearity, etc.) A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Data Analysis and Evaluation D->E F Validation Report E->F

Caption: A generalized workflow for the validation of an analytical method.

cluster_1 Comparison of Analytical Methods Start Quantification of 6-hydroxy-1H-pyridin-2-one Decision1 High Sensitivity & Selectivity Required? Start->Decision1 Decision2 Complex Matrix (e.g., Plasma)? Decision1->Decision2 Yes Method_UVVis UV-Vis Spectrophotometry Decision1->Method_UVVis No Method_LCMS LC-MS/MS Decision2->Method_LCMS Yes Method_HPLC HPLC-UV Decision2->Method_HPLC No

Caption: A decision tree for selecting an analytical method based on experimental needs.

Comparative Analysis of a Novel 6-Hydroxy-1H-pyridin-2-one Based p38α Inhibitor: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, potent, and selective 6-hydroxy-1H-pyridin-2-one based inhibitor targeting the p38α mitogen-activated protein kinase (MAPK). The pyridinone scaffold has been identified as a promising framework in the development of kinase inhibitors.[1] This document outlines the inhibitor's cross-reactivity profile against a panel of related and off-target kinases, details the experimental methodologies used for these assessments, and visualizes key cellular signaling pathways and experimental workflows.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following table summarizes the inhibitory activity (IC50) of a representative 6-hydroxy-1H-pyridin-2-one based inhibitor, designated PZ-101 , against its primary target p38α and a panel of other kinases. For comparative purposes, data for a well-characterized, potent, and selective p38 MAPK inhibitor, PH-797804, which also features a pyridinone core, is included.[2]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetPZ-101 (Hypothetical Data)PH-797804[2]Kinase FamilyFunctional Role
p38α (MAPK14) 15 26 MAPK Primary Target; Inflammation, Stress Response
p38β (MAPK11)60104 (4-fold selective for p38α)MAPKStress Response
p38γ (MAPK12)>10,000No significant activityMAPKStress Response
p38δ (MAPK13)>10,000No significant activityMAPKStress Response
JNK12,500>10,000MAPKStress Response, Apoptosis
JNK21,800Not inhibited by PH-797804MAPKStress Response, Apoptosis
ERK1>10,000Insignificant inhibitionMAPKCell Proliferation, Differentiation
Aurora A>10,000Not ReportedAurora KinaseMitosis, Cell Cycle
Aurora B>10,000Not ReportedAurora KinaseMitosis, Cell Cycle
PI3Kα>10,000Not ReportedLipid KinaseCell Growth, Survival
AKT1>10,000Not ReportedAGC KinaseCell Survival, Metabolism
mTOR>10,000Not ReportedPIKKCell Growth, Proliferation
c-RAF8,500Weak inhibitionCMGC KinaseProliferation (MAPK Pathway)
Fyn9,200Weak inhibitionTyrosine KinaseSignal Transduction
Lck>10,000Weak inhibitionTyrosine KinaseT-cell Signaling

Data for PZ-101 is hypothetical and for illustrative purposes. Data for PH-797804 is sourced from publicly available information.[2]

Experimental Protocols

The determination of an inhibitor's selectivity profile is crucial for its development as a therapeutic agent.[3] A standard method for assessing cross-reactivity is through a comprehensive kinase panel screening.

Kinase Panel Screening (Competition Binding Assay)

Objective: To determine the inhibitory activity and selectivity of a test compound against a broad panel of purified protein kinases.

Principle: This assay quantitatively measures the binding of a test compound to a large panel of kinases. The assay format is typically a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Compound Preparation: The test inhibitor (e.g., PZ-101) is solubilized in 100% DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: The assay is performed in high-throughput format (e.g., 384-well plates). Each well contains a specific DNA-tagged kinase from the screening panel.

  • Competition Binding: The test compound dilutions are added to the wells containing the kinases, along with an immobilized, active-site-directed ligand. The plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified. A common method is the use of quantitative PCR (qPCR) to measure the amount of DNA tag associated with each kinase.

  • Data Analysis: The results are expressed as "percent of control," where the control represents the amount of kinase bound in the absence of the inhibitor. A lower percentage indicates a stronger interaction between the test compound and the kinase. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of binding, is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Kinome Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_prep 1. Compound Preparation cluster_assay 2. Kinase Assay cluster_analysis 3. Data Analysis a Test Inhibitor (e.g., PZ-101) b Serial Dilution in DMSO a->b d Incubation with Test Compound b->d c Kinase Panel (e.g., 400+ kinases) c->d e Signal Detection (e.g., qPCR, TR-FRET) d->e f Raw Data Processing e->f g IC50 / Kd Calculation f->g h Selectivity Profile Generation g->h

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[4] Due to the high degree of homology in the ATP-binding sites of many kinases, it is essential to verify that inhibitors targeting one pathway, such as the MAPK pathway, do not inadvertently affect others like the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cell growth.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridinone-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with a wide range of biological activities. This guide provides a comparative analysis of the preclinical efficacy of several pyridinone-based compounds, focusing on the crucial transition from laboratory cell cultures (in vitro) to whole-organism models (in vivo). By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to offer valuable insights for researchers in the field of oncology drug discovery.

In Vitro Efficacy: Cytotoxicity Screening

The initial assessment of a potential anticancer drug involves determining its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Featured Pyridinone Derivatives:

This guide highlights the in vitro performance of three distinct pyridinone-based drug candidates against a panel of human cancer cell lines.

  • Compound H42: A novel pyridine derivative investigated for its effects on ovarian cancer.

  • Pyridine-Urea Derivatives (8e and 8n): A series of compounds synthesized as potential anticancer agents.

  • 3,4-Dihydro-6-methyl-2-pyridone Derivative: A novel compound evaluated for its cytotoxicity against liver and breast cancer.

The table below summarizes the IC50 values for these compounds, demonstrating their varying potency and selectivity across different cancer types. For comparison, the efficacy of Doxorubicin, a standard chemotherapeutic agent, is also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound H42 SKOV3 (Ovarian)0.87[1]
A2780 (Ovarian)5.4[1]
Pyridine-Urea 8e MCF-7 (Breast)0.11 (72h)[2]
Pyridine-Urea 8n MCF-7 (Breast)0.80 (72h)[2]
3,4-Dihydro-6-methyl-2-pyridone Derivative HepG-2 (Liver)1.2[3]
MDA-MB-231 (Breast)26.8[3]
Doxorubicin HepG-2 (Liver)1.1[3]
MCF-7 (Breast)1.93 (48h)[2]
PBMC (Normal Cells)2.0[3]
3,4-Dihydro-6-methyl-2-pyridone Derivative PBMC (Normal Cells)> 30[3]

In Vivo Efficacy: Preclinical Animal Models

Promising in vitro results necessitate validation in living organisms to assess a compound's true therapeutic potential. In vivo studies provide critical information on pharmacokinetics, tumor growth inhibition, and overall toxicity.

Case Study: Compound H42 in an Ovarian Cancer Xenograft Model

Compound H42 was evaluated in a nude xenograft mouse model using SKOV3 ovarian cancer cells. The study demonstrated that treatment with Compound H42 significantly inhibited tumor growth without causing obvious toxicity to the animals.[1]

Treatment GroupTumor Growth Inhibition (%)Reference
Compound H42 Significant inhibition (specific % not detailed in abstract)[1]
Case Study: Lipid Nanocapsules of Pyridine Derivative S4 in an Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

A novel pyridine derivative, S4, was formulated into lipid- and polymer-based core-shell nanocapsules (LPNCs) to enhance its anticancer efficiency. The in vivo antitumor efficacy of the S4-loaded LPNCs was investigated in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. The results showed superior tumor growth inhibition compared to both the free compound and the standard anticancer drug 5-fluorouracil.

Treatment GroupTumor Growth Inhibition (%)Reference
Free S4 Less effective than S4-loaded LPNCs
S4-loaded LPNCs Significantly triggered superior tumor growth inhibition
5-Fluorouracil Less effective than S4-loaded LPNCs

Mechanisms of Action: Signaling Pathways

Understanding the molecular mechanisms by which a drug candidate exerts its effects is paramount for rational drug design and development. Pyridinone derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival.

Compound H42: Targeting HDAC6 and Inducing Cell Cycle Arrest

Further investigation into the mechanism of Compound H42 revealed that it downregulates the expression of histone deacetylase 6 (HDAC6).[1] This leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), followed by the degradation of cyclin D1. The ultimate result is cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1]

HDAC6_Pathway H42 Compound H42 HDAC6 HDAC6 H42->HDAC6 Inhibits aTubulin α-tubulin HDAC6->aTubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Ac_aTubulin Acetylated α-tubulin Ac_HSP90 Acetylated HSP90 CyclinD1 Cyclin D1 Ac_HSP90->CyclinD1 Leads to degradation G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G0G1_Arrest Prevents progression past Proliferation Cell Proliferation G0G1_Arrest->Proliferation Inhibits

Mechanism of action for Compound H42.
A Common Anticancer Pathway: p53-Mediated Apoptosis

Many anticancer agents function by inducing apoptosis, or programmed cell death. A key regulator of this process is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage caused by chemotherapy, p53 can activate a cascade of events leading to the cell's demise. This provides a contrasting and well-established mechanism to the targeted action of compounds like H42.

p53_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Apoptosome Apoptosome Formation CytC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified p53-mediated apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of pyridinone compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

General workflow for an MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyridinone drug candidates. Control wells receive the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.

In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

The Ehrlich ascites carcinoma model is a widely used transplantable tumor model in mice to evaluate the antitumor efficacy of new therapeutic agents.

Workflow:

EAC_Workflow A Propagate EAC cells in the peritoneal cavity of donor mice B Harvest and count EAC cells A->B C Subcutaneously inject EAC cells into the flank of recipient mice B->C D Allow tumors to reach a palpable size C->D E Randomize mice into treatment and control groups D->E F Administer pyridinone compound or vehicle E->F G Monitor tumor volume and body weight regularly F->G H Calculate tumor growth inhibition G->H

Workflow for an EAC solid tumor model study.

Detailed Steps:

  • Tumor Inoculation: A suspension of EAC cells is injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Group Randomization: The mice are then randomly assigned to different treatment groups, including a vehicle control group, a positive control group (e.g., a standard chemotherapy drug), and one or more groups receiving the pyridinone drug candidate at different doses.

  • Drug Administration: The treatments are administered according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This guide provides a snapshot of the current landscape of pyridinone-based anticancer drug candidates, highlighting the critical journey from in vitro discovery to in vivo validation. The presented data underscores the importance of a multi-faceted approach that combines robust cytotoxicity screening, well-designed animal models, and a thorough understanding of the underlying mechanisms of action. As research in this area continues, such comparative analyses will be instrumental in identifying the most promising pyridinone derivatives for further clinical development.

References

Comparative Analysis of Pyridinone Tautomers in Different Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tautomeric equilibrium between pyridone (lactam) and hydroxypyridine (lactim) forms is a subject of fundamental importance in organic chemistry, with significant implications for drug design, materials science, and biochemistry. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. This guide provides a comparative analysis of pyridinone tautomerism, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is dictated by the relative stability of the keto (pyridinone) and enol (hydroxypyridine) forms. This balance is profoundly influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, polar, protic solvents stabilize the more polar pyridone tautomer, whereas non-polar solvents or the gas phase favor the less polar, aromatic hydroxypyridine form.[1][2][3]

2-Hydroxypyridine / 2-Pyridone Tautomerism

The interconversion of 2-hydroxypyridine and 2-pyridone is one of the most extensively studied tautomeric systems.[1] In polar solvents like water, the equilibrium overwhelmingly favors the 2-pyridone form.[2][4] Conversely, in non-polar solvents such as cyclohexane, both tautomers can coexist in comparable amounts.[4] The experimental equilibrium constant (Keq) between 2-hydroxypyridine and 2-pyridone in cyclohexane at 25 °C is 1.7, indicating a small preference for the 2-pyridone form.[1]

SolventDielectric Constant (ε)Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine])Predominant Tautomer (%)ΔG (kJ/mol)
Gas Phase1.0< 1Hydroxypyridine-0.8 to -3.3
Cyclohexane2.01.7[1]Pyridone (~63%)-1.3
Chloroform4.8~6.0Pyridone (~86%)-4.4
Acetonitrile37.5>> 1Pyridone-
Water80.1~900[4]Pyridone (>99%)-16.8

Note: Values are compiled from multiple sources and may vary with experimental conditions (temperature, concentration). ΔG values are estimated from KT where not directly available.

4-Hydroxypyridine / 4-Pyridone Tautomerism

Similar to the 2-substituted analogue, the 4-pyridone tautomer is dominant in polar solvents, while the 4-hydroxypyridine form is favored in the gas phase.[3][5] In ethanolic solution, the 4-pyridone form is often the only one detectable.[5][6]

SolventDielectric Constant (ε)Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine])Predominant Tautomer (%)ΔG (kcal/mol) vs. Hydroxypyridine
Gas Phase1.0< 1Hydroxypyridine-2.4 to -7.0[7]
Cyclohexane2.0Low (< 1)Comparable amounts-
Chloroform4.8Comparable amountsKeto/Enol-
Acetonitrile35.7High (>> 1)Pyridone (>99%)+6.2[8]
Water78.3High (>> 1)Pyridone (>99%)+7.2[8]

Note: This table presents general trends. Exact KT values for 4-pyridone are less commonly reported in a comparative series than for 2-pyridone. ΔG values are from computational studies.[8]

Experimental Protocols

Accurate determination of tautomeric ratios relies on meticulous experimental design, primarily using spectroscopic methods.

1H NMR Spectroscopy

Principle: The keto and enol tautomers possess chemically distinct protons, resulting in separate signals in the 1H NMR spectrum. The molar ratio of the tautomers is directly proportional to the ratio of the integrals of their corresponding, non-overlapping signals.[3]

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the pyridinone compound (e.g., 5-10 mg) in a variety of high-purity deuterated solvents with a range of polarities (e.g., cyclohexane-d12, CDCl3, DMSO-d6, CD3OD, D2O).

  • Data Acquisition: Record the 1H NMR spectrum for each solution at a constant, controlled temperature.

  • Data Analysis:

    • Identify the distinct, well-resolved signals corresponding to the protons of the keto and enol forms. Aromatic protons of the enol tautomer are typically found at different chemical shifts from the olefinic protons of the keto form.[3]

    • Carefully integrate a pair of non-overlapping signals, one from each tautomer.

    • Calculate the percentage of each tautomer from the integral values (e.g., % Keto = [IntegralKeto / (IntegralKeto + IntegralEnol)] * 100).

    • The tautomeric equilibrium constant is then calculated: KT = % Keto / % Enol.[3]

UV/Vis Spectroscopy

Principle: The pyridone and hydroxypyridine tautomers have different electronic structures and chromophores, leading to distinct UV/Vis absorption maxima (λmax). The relative absorbance at these wavelengths can be used to quantify the tautomeric ratio.[3]

Detailed Methodology:

  • Sample Preparation: Prepare very dilute solutions of the pyridinone in the desired solvents to ensure the measurements are within the linear range of the Beer-Lambert law.

  • Reference Spectra: Determine the λmax and molar extinction coefficients (ε) for each pure tautomer. Since pure tautomers often cannot be isolated, "locked" analogues (e.g., N-methyl-pyridinone for the keto form and O-methyl-hydroxypyridine for the enol form) are used to obtain these reference values.[3]

  • Data Acquisition: Record the UV/Vis absorption spectrum of the sample solution over a suitable wavelength range.

  • Data Analysis:

    • Measure the absorbance (A) of the sample at the known λmax for both the keto and enol forms.

    • Using the Beer-Lambert law (A = εbc, where b is the path length and c is the concentration), and the known ε values from the locked derivatives, set up and solve a system of two simultaneous equations to find the concentration of each tautomer.

    • Calculate the tautomeric ratio from the determined concentrations.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide clear visual summaries of the underlying principles and experimental processes.

G cluster_solvent Solvent Properties cluster_tautomers Tautomeric Forms Polar Solvents Polar Solvents Pyridone (Keto) Pyridone (Keto) Equilibrium Tautomeric Equilibrium Polar Solvents->Equilibrium Shifts Towards Non-Polar Solvents Non-Polar Solvents Hydroxypyridine (Enol) Hydroxypyridine (Enol) Non-Polar Solvents->Equilibrium Shifts Towards H-Bonding Capacity H-Bonding Capacity H-Bonding Capacity->Equilibrium Stabilizes Keto Equilibrium->Pyridone (Keto) Favored by Equilibrium->Hydroxypyridine (Enol) Favored by G cluster_calc start Pyridinone Sample prep Dissolve in Solvent (e.g., CDCl3, D2O, etc.) start->prep analysis Spectroscopic Analysis prep->analysis nmr NMR Spectroscopy (1H, 13C) analysis->nmr uvvis UV/Vis Spectroscopy analysis->uvvis acquire_nmr Acquire Spectrum nmr->acquire_nmr acquire_uv Acquire Spectrum uvvis->acquire_uv analyze_nmr Identify & Integrate Distinct Signals acquire_nmr->analyze_nmr analyze_uv Analyze Absorbance at Tautomer λmax acquire_uv->analyze_uv calculate Calculate Tautomer Ratio (KT = [Keto]/[Enol]) analyze_nmr->calculate analyze_uv->calculate end Quantitative Comparison Across Solvents calculate->end

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs.[1] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it a versatile starting point for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyridin-2(1H)-one analogs across various biological activities, supported by quantitative data and detailed experimental methodologies.

Unlocking Therapeutic Potential: Key Biological Activities

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities.[1][3] Understanding the relationship between the structural modifications of this scaffold and the resulting biological outcomes is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Cellular Proliferation

Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][4] The SAR studies in this area have revealed several key insights:

  • Substitution at N-1: The nature of the substituent at the N-1 position significantly influences anticancer potency. Aromatic or bulky aliphatic groups at this position are often associated with enhanced activity.

  • Aryl groups at C-4 and C-6: The presence of substituted aryl rings at the C-4 and C-6 positions is a common feature in many active compounds. The electronic properties and substitution patterns of these aryl rings play a critical role in modulating cytotoxic effects.[4] For instance, the presence of electron-withdrawing or electron-donating groups can drastically alter the activity.

  • Cyano group at C-3: A cyano (-CN) group at the C-3 position is frequently incorporated and has been shown to be important for the antiproliferative activity of many analogs.

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyridin-2(1H)-one core can lead to potent anticancer agents, often with novel mechanisms of action.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyridin-2(1H)-one analogs against various cancer cell lines.

Compound IDN-1 SubstituentC-4 SubstituentC-6 SubstituentCancer Cell LineIC50 (µM)Reference
1 H3,4-methylenedioxyphenyl2,4-dimethoxyphenylHepG24.5 ± 0.3[4]
2 H3,4-methylenedioxyphenyl2,4-dimethoxyphenylMCF-76.3 ± 0.4[4]
8e -Phenylurea derivative-MCF-70.22 (48h)[5]
8n -Phenylurea derivative-MCF-71.88 (48h)[5]
Doxorubicin (Reference)MCF-71.93 (48h)[5]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridin-2(1H)-one analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8][7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-HIV Activity: Targeting Reverse Transcriptase

Certain pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2][9][10][11] These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to its inhibition and preventing the conversion of the viral RNA genome into DNA.

  • Substitutions at C-3 and C-5: Modifications at these positions are crucial for potent anti-HIV activity. For instance, a 3-aminopyridin-2(1H)-one scaffold has been a key starting point for the development of potent inhibitors.[9]

  • Benzoxazole Moiety: The introduction of a benzoxazole ring, often linked to the C-3 position, has been shown to significantly enhance the inhibitory activity against HIV-1 reverse transcriptase.[2][10]

  • Alkyl and Cycloalkyl Groups: The presence of small alkyl groups at C-5 and C-6, such as ethyl and methyl, and cycloalkyloxy groups at C-4, can contribute to favorable interactions within the NNRTI binding pocket.[12]

Quantitative Comparison of Anti-HIV-1 RT Activity
Compound IDKey Structural FeaturesHIV-1 RT IC50 (nM)Reference
L-697,639 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methyl25-50 (in cell culture)[9]
L-697,661 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methyl25-50 (in cell culture)[9][10]
L-696,229 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl23[2]
Analog with rC.dG template 3-aminopyridin-2(1H)-one derivative19[9]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity against HIV-1 RT is typically evaluated using a non-radioactive, colorimetric assay.[1][13][14][15]

Principle: This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand using a template/primer hybrid immobilized on a microplate.[1]

Procedure:

  • Plate Coating: Streptavidin-coated microplates are used to immobilize a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)).[1]

  • Reaction Mixture: A reaction mixture containing the test compounds (pyridin-2(1H)-one analogs), recombinant HIV-1 RT enzyme, and a mixture of dNTPs including DIG-dUTP is prepared.[1]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for 1-2 hours to allow for DNA synthesis.[1]

  • Detection: The newly synthesized DIG-labeled DNA is detected by adding an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.[1]

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Anti-HBV Activity: Inhibiting Viral Replication

Pyridin-2(1H)-one analogs have also shown promise as inhibitors of the hepatitis B virus (HBV). The primary mechanism of action involves the inhibition of HBV DNA polymerase, a key enzyme in the viral replication cycle.[16]

  • N-1 Aryl Substitution: N-aryl derivatives generally exhibit better anti-HBV activity compared to N-alkyl derivatives.

  • Substitutions at C-3, C-4, and C-6: Modifications at these positions are crucial for antiviral activity. The introduction of specific substituents can enhance the interaction with the viral polymerase.

Experimental Protocol: HBV DNA Replication Inhibition Assay

The anti-HBV activity is assessed by measuring the inhibition of HBV DNA replication in a cell-based assay.[17][18][19][20]

Principle: This assay quantifies the amount of HBV DNA produced in HBV-replicating cells (e.g., HepG2 2.2.15 cells) after treatment with the test compounds.[17]

Procedure:

  • Cell Culture: HepG2 2.2.15 cells, which are stably transfected with the HBV genome, are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with different concentrations of the pyridin-2(1H)-one analogs for several days, with the medium and compound being refreshed periodically.[17]

  • DNA Extraction: After the treatment period, the encapsidated HBV DNA is extracted from the cells or the cell culture supernatant.[17][20]

  • DNA Quantification: The amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).[17]

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the untreated control. The 50% effective concentration (EC50) is then determined.[17]

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to evaluate the therapeutic window of the compound.[17]

Antimicrobial Activity: Combating Bacteria and Fungi

The pyridin-2(1H)-one scaffold has been explored for the development of new antimicrobial agents.[10][21][22] The SAR in this area is diverse and depends on the specific microbial target.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, through the introduction of specific substituents, can enhance antimicrobial activity.

  • Fused Heterocyclic Systems: The fusion of the pyridin-2(1H)-one ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with broad-spectrum antimicrobial activity.[23]

  • Specific Substituents: The presence of certain functional groups, such as halogens or sulfonamide moieties, can significantly influence the antibacterial and antifungal potency.[21]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[24][25][26]

Compound IDKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
10a 2-thioxodihydropyrido[2,3-d]pyrimidineBacteria (broad spectrum)0.49-3.9[23]
10d-i pyrido[2,3-d]pyrimidin-4(1H)-onesBacteria (broad spectrum)0.49-7.81[23]
10d-i Fungi1.95-15.63[23]
22d Thiazolidine derivativeS. aureus, E. coli, B. subtilis6.25, 6.25, 12.5[21]
Ampicillin (Reference)S. aureus6.25[21]
Clotrimazole (Reference)C. albicans6.25[21]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the pyridin-2(1H)-one analogs is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][24][25][26][27]

Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[24]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[25]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.[3][24]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.[3]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[3]

  • Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[25]

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the general SAR principles of pyridin-2(1H)-one analogs and a typical experimental workflow for their evaluation.

SAR_Pyridinone cluster_core General SAR of Pyridin-2(1H)-one Analogs cluster_activity Biological Activities Core Pyridin-2(1H)-one Scaffold N1 N-1 Position (Aryl/Alkyl groups often increase activity) Core->N1 R1 C3 C-3 Position (Amino, Cyano, or heterocyclic linkers) Core->C3 R3 C4 C-4 Position (Aryl or Cycloalkyloxy groups are common) Core->C4 R4 C5 C-5 Position (Small alkyl groups) Core->C5 R5 C6 C-6 Position (Aryl or small alkyl groups) Core->C6 R6 Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Anticancer Anticancer N1->Anticancer Antiviral Antiviral (HIV, HBV) C3->Antiviral Antimicrobial Antimicrobial C3->Antimicrobial C4->Anticancer C4->Antiviral C4->Antimicrobial C5->Antiviral C5->Antimicrobial C6->Anticancer C6->Antimicrobial

Caption: General Structure-Activity Relationship (SAR) of Pyridin-2(1H)-one Analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of Pyridin-2(1H)-one Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50/MIC Determination) Primary_Screening->Dose_Response Selectivity Selectivity Assays (e.g., against normal cells) Dose_Response->Selectivity Data_Analysis Data Analysis and SAR Elucidation Selectivity->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Typical Experimental Workflow for SAR Studies of Pyridin-2(1H)-one Analogs.

Conclusion

The pyridin-2(1H)-one scaffold continues to be a highly valuable template in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical influence of substituent patterns on the biological activity of these analogs. By leveraging this knowledge and employing the detailed experimental protocols provided, researchers can continue to design and synthesize novel pyridin-2(1H)-one derivatives with improved potency, selectivity, and drug-like properties, paving the way for the next generation of innovative medicines.

References

A Comparative Guide to Pyridinone Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The development of efficient and versatile synthetic routes to this privileged structure is therefore of paramount importance. This guide provides an objective comparison of established pyridinone synthesis protocols with modern catalytic and flow chemistry methods, supported by experimental data to inform methodology selection in research and development settings.

Data Presentation: A Head-to-Head Comparison

The following table summarizes quantitative data for the synthesis of 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones, directly comparing a classical batch synthesis with a modern continuous flow approach. This data highlights the significant impact of methodology on reaction time and yield.

CompoundMethodReaction TimeTemperatureYield (%)
3-cyano-4,6-dimethyl-2-pyridoneClassical Batch60 minReflux60
Continuous Flow 8.2 min Room Temp. 60
3-cyano-6-hydroxy-4-methyl-2-pyridoneClassical Batch180 minReflux55
Continuous Flow 9.8 min Room Temp. 60
1-Butyl-3-cyano-4,6-dimethyl-2-pyridoneClassical Batch180 minReflux45
Continuous Flow 16.4 min Room Temp. 20
1-Benzyl-3-cyano-4,6-dimethyl-2-pyridoneClassical Batch180 minReflux40
Continuous Flow 16.4 min Room Temp. 25
3-cyano-4-methyl-1-phenyl-6-styryl-2-pyridoneClassical Batch120 minReflux70
Continuous Flow 16.4 min Room Temp. 35
3-cyano-4-methyl-6-phenyl-2-pyridoneClassical Batch120 minReflux75
Continuous Flow 16.4 min Room Temp. 40

Experimental Protocols: A Closer Look at the Chemistry

Detailed methodologies for a representative established protocol (Hantzsch Pyridine Synthesis) and a modern one-pot catalytic synthesis are provided below.

Established Protocol: Hantzsch Pyridine Synthesis (Modified)

This classical multi-component reaction remains a widely used method for the synthesis of dihydropyridines, which can then be oxidized to pyridines. A variation of this can lead to pyridone structures.

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:

  • A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.

Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:

  • The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid.[1]

  • A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring.[1]

  • The mixture is heated at 80°C for 1 hour.[1]

  • After cooling, the mixture is poured into water, and the precipitated pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.[1]

New Protocol: One-Pot Two-Step Catalytic Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles

This modern approach utilizes a natural product catalyst for a more streamlined and environmentally friendly synthesis.

  • In a round-bottom flask, p-tolualdehyde (1a) and malononitrile (2) are mixed with 10 mol% of a catalyst such as betaine or guanidine carbonate at room temperature and stirred.[2]

  • The reaction is monitored by TLC for the formation of the intermediate, p-tolylidenemalononitrile (3a).[2]

  • Once the formation of the intermediate is complete, the second step is initiated in the same pot.

  • The reaction mixture is further treated to induce cyclization and formation of the final 6-amino-2-pyridone-3,5-dicarbonitrile product.[2]

  • The final product is then isolated and purified. The synthesized compounds are characterized by 1H NMR, 13C{1H} NMR, and HRMS analysis.[2]

Visualizing the Workflow and Key Differentiators

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and highlight the key differences between traditional and modern pyridinone synthesis methods.

G cluster_0 Traditional Pyridinone Synthesis (e.g., Hantzsch) cluster_1 Modern Pyridinone Synthesis (e.g., One-Pot Catalytic) A0 Starting Materials (Aldehyde, β-Ketoester, Ammonia Source) B0 Mixing and Refluxing (High Temperature, Long Reaction Time) A0->B0 C0 Formation of Dihydropyridine Intermediate B0->C0 D0 Isolation of Intermediate C0->D0 E0 Aromatization Step (Oxidizing Agent, Further Heating) D0->E0 F0 Work-up and Purification E0->F0 G0 Final Pyridinone Product F0->G0 A1 Starting Materials (Aldehyde, Active Methylene Compound, etc.) B1 One-Pot Reaction with Catalyst (Room Temperature, Shorter Reaction Time) A1->B1 C1 In-situ Formation of Intermediates and Cyclization B1->C1 D1 Direct Formation of Pyridinone C1->D1 E1 Simplified Work-up and Purification D1->E1 F1 Final Pyridinone Product E1->F1

Caption: Comparative workflow of traditional vs. modern pyridinone synthesis.

G cluster_0 Key Features Comparison cluster_A cluster_B A Established Protocols (e.g., Hantzsch) A_features Multi-step processes Higher temperatures Longer reaction times Often requires isolation of intermediates Well-established and robust B New Methods (e.g., Catalytic, Flow) B_features One-pot or continuous flow Milder reaction conditions Shorter reaction times Improved atom economy Higher efficiency and throughput

Caption: Key feature comparison of pyridinone synthesis methods.

References

A Comparative Guide to the Metal Chelation Efficiency of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxypyridinones (HPs) represent a significant class of N-heterocyclic metal chelators, extensively investigated for their therapeutic potential in conditions of metal overload, particularly iron.[1][2] Their high efficacy, specificity for hard metal ions like Fe³⁺, and the versatility for chemical modification have made them a cornerstone in the development of new pharmaceutical agents.[1][3] This guide provides an objective comparison of the metal chelation efficiency of various hydroxypyridinone derivatives, supported by experimental data and detailed methodologies.

Overview of Hydroxypyridinone Chelators

Hydroxypyridinones are characterized by a pyridinone ring with a hydroxyl group adjacent to the ring keto group, creating a bidentate chelation site.[4] The most clinically prominent member of this class is Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), an orally active iron chelator used in the management of transfusional iron overload.[5] Research has expanded to include a wide array of derivatives, including bidentate analogues and multidentate systems (e.g., hexadentate), to enhance stability, selectivity, and overall chelation efficiency.[3][6]

The primary measure of a chelator's effectiveness under physiological conditions is its pM value (e.g., pFe³⁺), which represents the negative logarithm of the free metal ion concentration at pH 7.4. A higher pFe³⁺ value indicates a stronger affinity for the metal ion.[4][5]

Comparative Data on Chelation Efficiency

The following tables summarize the quantitative data on the iron chelation efficiency of various hydroxypyridinone derivatives, comparing them based on their structure, stability constants (log β), and pFe³⁺ values.

Table 1: Comparison of Bidentate Hydroxypyridinone Derivatives

CompoundStructurelog β₃ (Fe³⁺)pFe³⁺Reference
1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone, CP20)N-methyl, 2-methyl-20.6[7]
1-ethyl-2-methyl-3-hydroxypyridin-4-one (CP21)N-ethyl, 2-methyl--[8]
1-propyl-2-methyl-3-hydroxypyridin-4-one (CP22)N-propyl, 2-methyl--[8]
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)5-hydroxy, 2-hydroxymethyl-22.0[7][9]
2-amido-3-hydroxypyridin-4(1H)-one (CP502)2-amido-21.7-

Table 2: Comparison of Hexadentate Hydroxypyridinone Derivatives

CompoundStructurelog KpFe³⁺Reference
Hexadentate 3,4-HOPO (1)Tripodal 3,4-HOPO-> Hexadentate 1,2-HOPO[6]
Hexadentate 1,2-HOPO (4)Tripodal 1,2-HOPO-> Hexadentate 3,2-HOPO[6]
Hexadentate 3,2-HOPO (3)Tripodal 3,2-HOPO-> Hexadentate 3-hydroxypyranone[6]
CP2543-hydroxypyridin-4-one hexadentate ligand33.227.24[10][11]
N³(etLH)₃Tris-3,2-hydroxypyridinone on a triazacyclononane scaffold27.3426.5[12]

Table 3: In Vivo Iron Chelation Efficacy in Animal Models

CompoundAnimal ModelAdministrationKey FindingsReference
Deferiprone (CP20)Iron-overloaded miceOralSignificant ⁵⁹Fe excretion.[8]
CP21, CP22, CP24Iron-overloaded miceOralSignificantly more active than CP20.[8]
CN128⁵⁹Fe-Ferritin loaded rat-Significantly higher iron mobilisation from the liver at lower doses compared to Deferiprone.[13]
CM1⁵⁹Fe-Ferritin loaded rat-More effective than Deferiprone, but less effective than CN128.[13]
P1Mice-Confirmed in vivo efficacy.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chelator efficiency.

Determination of Iron Chelation Efficacy (pFe³⁺) by Spectrophotometric Titration

This method is used to determine the stability constants of metal-ligand complexes, from which the pFe³⁺ value is calculated.[5]

1. Preparation of Solutions:

  • Prepare stock solutions of the hydroxypyridinone chelator, ferric chloride (FeCl₃), and a suitable buffer (e.g., HEPES) at a constant ionic strength (e.g., 0.1 M KCl).[5]

  • Standardize the FeCl₃ solution.

2. Titration:

  • Titrate a solution of the chelator with the standardized FeCl₃ solution at a constant temperature (e.g., 25°C) and physiological pH (e.g., 7.4).[5]

  • For pH-dependent titrations, use a standardized base (e.g., NaOH) to titrate the Fe(III)-siderophore complex from a low to a high pH.[12]

3. Data Acquisition:

  • Measure the absorbance of the solution at various wavelengths after each addition of the iron solution using a spectrophotometer.[5] The formation of the iron-chelator complex leads to a change in the absorption spectrum.[5]

4. Data Analysis:

  • Calculate the stability constants (β) of the iron-chelator complexes from the titration data using specialized software.[5]

  • The pFe³⁺ is then calculated using the formula: pFe³⁺ = -log[Fe³⁺]free under defined conditions of total iron and total ligand concentrations.[5]

In Vivo Efficacy Assessment in Animal Models

Animal models, such as iron-overloaded rats or mice, are essential for evaluating the in vivo efficacy of iron chelators.[1][5]

1. Induction of Iron Overload:

  • Induce iron overload in the animals through methods such as intraperitoneal injections of iron dextran or a diet supplemented with carbonyl iron.[14][15][16]

2. Chelator Administration:

  • Administer the test hydroxypyridinone chelator to the iron-overloaded animals, typically orally or via injection.[8][13]

3. Sample Collection:

  • Collect urine and feces over a defined period (e.g., 24-48 hours) to measure iron excretion.[8]

  • At the end of the study, collect tissues (e.g., liver, heart) to determine tissue iron concentration.[14]

4. Quantification of Iron:

  • If using a radioisotope like ⁵⁹Fe, measure the amount of radioiron in the collected samples using a gamma counter.[8][13]

  • For non-radioactive studies, determine tissue iron concentration using methods like atomic absorption spectroscopy.[14]

5. Data Analysis:

  • Determine the efficacy of the chelator by comparing the amount of iron excreted or the reduction in tissue iron in the treated group to a control group that did not receive the chelator.[8]

Visualizations

General Mechanism of Fe³⁺ Chelation by Bidentate Hydroxypyridinones

G cluster_reactants Reactants cluster_product Product Fe3+ Fe³⁺ Complex [Fe(HOPO)₃] Complex Fe3+->Complex 3:1 Complexation HP1 HOPO HP1->Complex HP2 HOPO HP2->Complex HP3 HOPO HP3->Complex

Caption: Three bidentate hydroxypyridinone (HOPO) molecules coordinate with one ferric ion (Fe³⁺).

Experimental Workflow for In Vivo Chelator Efficacy Testing

G A Animal Model Selection (e.g., Rat, Mouse) B Induction of Iron Overload A->B C Chelator Administration (Oral or Injection) B->C D Sample Collection (Urine, Feces, Tissues) C->D E Quantification of Iron (e.g., AAS, Gamma Counting) D->E F Data Analysis and Efficacy Determination E->F

Caption: A typical workflow for assessing the in vivo efficacy of iron chelators in animal models.

Logical Relationship of Key Chelation Parameters

G Structure Chemical Structure (e.g., Denticity, Substituents) Affinity Binding Affinity (log β) Structure->Affinity Determines Efficacy Physiological Efficacy (pFe³⁺) Affinity->Efficacy Influences InVivo In Vivo Performance Efficacy->InVivo Predicts

Caption: The relationship between a chelator's structure and its ultimate in vivo performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-hydroxy-1H-pyridin-2-one;hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed protocol for the safe disposal of 6-hydroxy-1H-pyridin-2-one;hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing environmental impact and protecting the health and safety of laboratory personnel.

Hazard Profile and Safety Recommendations

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and may lead to serious eye irritation.[1][2] Inhalation of dust or fumes should be avoided as it may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[3][4][5]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or PVA, should be worn. Nitrile gloves are not always recommended for pyridine-based compounds, so it is crucial to consult the glove manufacturer's compatibility chart.[6]

  • Body Protection: A fully buttoned lab coat is required to protect against skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][5]

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6] An emergency eyewash station and safety shower must be readily accessible.[3][6]

Quantitative Data Summary

The following table summarizes the key hazard information for compounds structurally related to this compound, providing a basis for its cautious handling.

Hazard ClassificationGHS CategoryPrecautionary StatementSource
Acute Oral ToxicityCategory 3/4Harmful or Toxic if swallowed.[1][2][3][1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][5][7][1][2][5][7]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or irritation.[1][2][5][7][1][2][5][7]
Specific target organ toxicityCategory 3May cause respiratory irritation.[1][2][8][1][2][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[6][9] Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid forms of the compound, including unused chemical, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated and clearly labeled hazardous waste container.[9] The container should be sealable and made of a compatible material like high-density polyethylene (HDPE).[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container.[9] Ensure the container is compatible with the solvent used.

2. Labeling:

  • Immediately upon adding waste to a container, affix a "Hazardous Waste" label.

  • The label must include the full chemical name ("this compound"), the concentration, and any other components in the waste mixture.

  • Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6]

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.[9]

4. Final Disposal:

  • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[6] Ventilate the area and wash the spill site after the material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste Collection (unused chemical, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste Collection (solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid Containerize in a labeled, sealable, compatible container (e.g., HDPE) solid_waste->containerize_solid containerize_liquid Containerize in a labeled, leak-proof, compatible container liquid_waste->containerize_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment containerize_solid->storage containerize_liquid->storage full Is the container full or no longer in use? storage->full full->storage No pickup Arrange for disposal through EHS or a licensed waste disposal company full->pickup Yes end Proper Disposal Complete pickup->end

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 6-hydroxy-1H-pyridin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • Name: 6-hydroxy-1H-pyridin-2-one;hydrochloride

  • CAS Number: 10357-84-3[1][2]

  • Molecular Formula: C₅H₆ClNO₂[1]

  • Molecular Weight: 147.56 g/mol [1]

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

  • Harmful if swallowed (H302).[3][4][5]

  • Harmful in contact with skin (H312).[6]

  • Causes skin irritation (H315).[4][5]

  • Causes serious eye irritation (H319).[3][4][5]

  • Harmful if inhaled (H332).[6]

  • May cause respiratory irritation (H335).[3][4]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity – single exposureCategory 3

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles causing serious eye irritation.[3][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can be harmful and cause irritation.[6][8]
Lab coat or other protective clothing.Provides a barrier against accidental spills and contamination of personal clothing.[3][8]
Respiratory Protection NIOSH/MSHA approved respirator.Required when engineering controls are insufficient to control airborne dust or aerosols, which are harmful if inhaled.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step guidance outlines the recommended procedures.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare well-ventilated area a->b c Weigh/handle solid chemical b->c Proceed with caution d Dissolve/use in experiment c->d e Decontaminate work area d->e Post-experiment f Dispose of waste e->f g Doff PPE f->g

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is operational.[3][7]

    • Don the required personal protective equipment as specified in the table above.

    • Have an eyewash station and safety shower readily accessible.[7]

  • Handling:

    • Avoid breathing dust.[3] Use only in a well-ventilated area.[4]

    • Wash hands and any exposed skin thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke when using this product.[3][4]

    • Keep the container tightly closed when not in use.[3]

    • The substance is hygroscopic; protect from moisture.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep containers tightly closed.[3]

    • Recommended storage is in a refrigerator at 2-8°C.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4][6]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][9]

  • Do not allow the chemical to enter drains.[3]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
6-hydroxy-1H-pyridin-2-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-hydroxy-1H-pyridin-2-one;hydrochloride

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